Methyl 2-(2,3-dimethylanilino)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2,3-dimethylanilino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-7-6-10-14(12(11)2)17-15-9-5-4-8-13(15)16(18)19-3/h4-10,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCVYZLUEHOBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153542 | |
| Record name | Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222-42-0 | |
| Record name | Methyl 2-[(2,3-dimethylphenyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-(2,3-dimethylanilino)benzoate
Introduction: The Strategic Importance of an NSAID Precursor
Methyl 2-(2,3-dimethylanilino)benzoate is a chemical intermediate of significant value in medicinal chemistry and pharmaceutical development. As the methyl ester of mefenamic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), this compound serves as a critical building block for the synthesis of novel analgesic and anti-inflammatory agents.[1] Its N-arylated anthranilate core is a privileged scaffold, frequently utilized in structure-activity relationship (SAR) studies aimed at discovering next-generation therapeutics with improved efficacy and safety profiles, often targeting cyclooxygenase (COX) enzymes.[1]
This guide provides an in-depth exploration of the primary synthetic pathways to this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles and mechanistic details that govern each transformation. The discussion is framed from the perspective of an application scientist, focusing on the causality behind experimental choices to empower researchers in their own synthetic endeavors. We will examine three principal routes:
-
Direct Fischer Esterification: The most straightforward synthesis starting from the parent carboxylic acid.
-
Ullmann Condensation: A classic copper-catalyzed approach to forming the core C-N bond.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed C-N cross-coupling reaction offering high efficiency and broad applicability.
Pathway 1: Fischer Esterification of Mefenamic Acid
This pathway represents the most direct and atom-economical route, provided the parent carboxylic acid, mefenamic acid (2-(2,3-dimethylanilino)benzoic acid), is readily available. The core transformation is the Fischer esterification, a cornerstone of organic synthesis.
Causality and Mechanistic Underpinnings
Fischer esterification is an acid-catalyzed equilibrium process between a carboxylic acid and an alcohol.[2] To achieve a high yield of the desired ester, the equilibrium must be shifted in favor of the products. This is typically accomplished by using a large excess of the alcohol (methanol, in this case), which also serves as the solvent, or by removing the water formed during the reaction.[2]
The mechanism proceeds via several key steps:
-
Protonation of the Carbonyl: The acid catalyst (concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final methyl ester product.
Experimental Protocol: Synthesis via Esterification
The following protocol is adapted from established literature procedures for the esterification of mefenamic acid.[3]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-[(2,3-dimethylphenyl)amino]benzoic acid (mefenamic acid, 1.0 eq).
-
Reagent Addition: Add a significant excess of methanol (e.g., 15-20 mL per gram of carboxylic acid) to the flask. While stirring, carefully add concentrated sulfuric acid (e.g., 0.1 eq) as the catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 12-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling the mixture to room temperature, pour it into a separatory funnel containing an equal volume of cold water and a suitable organic solvent like diethyl ether or ethyl acetate.[4]
-
Neutralization: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the sulfuric acid and remove any unreacted carboxylic acid), and finally with brine.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the resulting solid from methanol to obtain pure this compound.[3]
Data Summary: Esterification
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-[(2,3-dimethylphenyl)amino]benzoic acid | The parent carboxylic acid. |
| Reagent | Methanol | Serves as both reactant and solvent. |
| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl to activate it for nucleophilic attack. |
| Temperature | Reflux (approx. 65°C) | Provides the necessary activation energy for the reaction. |
| Reaction Time | 12 - 48 hours | Required to reach equilibrium. |
| Reported Yield | ~86% | Demonstrates the efficiency of this direct approach.[3] |
Workflow Visualization: Esterification Process
Sources
A Senior Application Scientist's Guide to the Solubility of Methyl 2-(2,3-dimethylanilino)benzoate in Common Organic Solvents
Foreword: Navigating the Uncharted Waters of Solubility
In the realm of pharmaceutical sciences and drug development, understanding the solubility of a compound is a cornerstone of formulation, bioavailability, and ultimately, therapeutic efficacy. This guide focuses on Methyl 2-(2,3-dimethylanilino)benzoate, the methyl ester of mefenamic acid, a compound of interest for its potential as a non-steroidal anti-inflammatory drug (NSAID) analog.[1] While extensive solubility data for its parent compound, mefenamic acid, is available, the solubility profile of its methyl ester in common organic solvents remains largely undocumented in public literature.
This technical guide, therefore, serves a dual purpose. Firstly, it provides a theoretical framework for predicting the solubility behavior of this compound based on its molecular structure and the known properties of mefenamic acid. Secondly, and more critically, it offers a comprehensive, step-by-step experimental protocol for researchers to determine the solubility of this compound in a range of organic solvents. This document is designed for researchers, scientists, and drug development professionals, providing not just the "how" but also the "why" behind the methodologies, ensuring a robust and scientifically sound approach to a common yet crucial research challenge.
Physicochemical Profile and Solubility Predictions
A molecule's solubility is intrinsically linked to its physicochemical properties. While specific experimental data for this compound is scarce, we can infer its likely behavior by examining its structure and the properties of mefenamic acid.
Molecular Structure:
This compound is an ester, specifically the methyl ester of mefenamic acid.[1][2] The structure consists of a substituted aniline ring linked to a benzoate ring. The key functional groups influencing solubility are the ester group, the secondary amine, and the aromatic rings.
Key Physicochemical Properties (Inferred and Known):
-
Polarity: The presence of the ester and amine groups introduces some polarity. However, the two bulky, non-polar aromatic rings and the methyl groups suggest that the molecule will have significant non-polar character. The parent compound, mefenamic acid, is described as liposoluble with a high logP of 5.12.[3] Esterification of the carboxylic acid group to a methyl ester will likely increase the lipophilicity and reduce the polarity further, as the potential for hydrogen bonding as a donor is removed.
-
Melting Point: The melting point of this compound has been reported to be in the range of 98-100°C.[2] A relatively high melting point for a small molecule suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.
-
Hydrogen Bonding: The secondary amine group can act as a hydrogen bond donor, and the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. This suggests that the compound may have favorable interactions with protic solvents and other hydrogen-bond accepting solvents.
-
pKa: The parent compound, mefenamic acid, is a weak acid with a pKa of 4.2.[3][4] this compound, being an ester, will not have this acidic proton. The secondary amine is weakly basic.
Predicted Solubility Behavior:
Based on these properties, we can predict the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar parts of the molecule. Mefenamic acid shows high solubility in DMF.[3] Also, good solubility is anticipated in chlorinated solvents like dichloromethane and chloroform, and in aromatic solvents like toluene, due to the non-polar character of the molecule.
-
Moderate Solubility: Expected in alcohols like methanol, ethanol, and isopropanol. While these are polar protic solvents, the bulky non-polar regions of the molecule may limit its solubility compared to more polar aprotic solvents. Mefenamic acid is slightly soluble in ethanol.[3][4]
-
Low Solubility: Expected in non-polar aliphatic solvents like hexane and cyclohexane. The molecule's polarity, although limited, will likely hinder its dissolution in highly non-polar media.
-
Insolubility in Water: Mefenamic acid is practically insoluble in water.[3][4][5] Its methyl ester is expected to be even less soluble in aqueous media due to the removal of the ionizable carboxylic acid group.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of published data, an experimental approach is necessary. The following protocol is based on the well-established equilibrium shake-flask method, a gold standard for solubility determination of active pharmaceutical ingredients (APIs).[6][7][8]
Materials and Equipment
-
Solute: High-purity this compound (characterize by melting point, HPLC, and spectroscopy).
-
Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, DMSO, DMF).
-
Equipment:
-
Analytical balance (readable to 0.01 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Workflow for Equilibrium Solubility Determination
The following diagram illustrates the key steps in the experimental workflow.
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Mefenamic Acid [drugfuture.com]
- 5. Dissolution Profile of Mefenamic Acid Solid Dosage Forms in Two Compendial and Biorelevant (FaSSIF) Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 7. who.int [who.int]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
X-ray crystallography structure of Methyl 2-(2,3-dimethylanilino)benzoate.
An In-Depth Technical Guide to the X-ray Crystallography Structure of Methyl 2-(2,3-dimethylanilino)benzoate
Introduction
This compound is a chemical intermediate of significant interest within medicinal chemistry and materials science.[1] As the methyl ester of mefenamic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), this compound serves as a crucial scaffold for the synthesis of novel bioactive molecules and for conducting structure-activity relationship (SAR) studies.[1][2] Derivatives of this N-arylated anthranilate structure are often investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][3]
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical behavior and biological activity. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining this arrangement, providing unparalleled accuracy in molecular dimensions and intermolecular interactions.[4] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the process used to determine the solid-state structure of this compound, from initial synthesis to final structural elucidation and analysis. We will explore not only the procedural steps but also the underlying scientific rationale that governs experimental choices, ensuring a self-validating and robust analytical workflow.
Part 1: Synthesis and Crystallization - The Foundation of Structural Analysis
Rationale for Synthesis and Purity
The prerequisite for any successful single-crystal X-ray diffraction experiment is a sample of the highest possible purity. The presence of impurities can inhibit crystal growth or, in a worst-case scenario, become incorporated into the crystal lattice, leading to a disordered or incorrect structural model. Therefore, a well-controlled synthesis followed by rigorous purification is the non-negotiable first step in the journey to structural determination. For this compound, a common and effective synthetic route is the acid-catalyzed esterification of its parent compound, mefenamic acid.
Synthetic Protocol: Fischer Esterification
Fischer esterification is a classic, reliable method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst. The causality here is straightforward: the acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol).
Experimental Protocol:
-
Reactant Preparation: In a round-bottomed flask, combine mefenamic acid (1 equivalent), methanol (a large excess, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (typically ~5% of the alcohol volume).[5][6]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[7]
-
Workup: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. The product will precipitate or can be extracted using an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound. Purity should be confirmed by NMR spectroscopy and melting point analysis.
The Art and Science of Crystallization
The goal of crystallization is not merely to produce a solid but to grow a single, well-ordered crystal of sufficient size and quality (typically >30 microns) for diffraction.[8][9] This process is often the bottleneck in structural analysis.[10][11] The choice of method is dictated by the compound's solubility and stability. For small organic molecules like the topic compound, slow evaporation is a highly effective and commonly used technique.[12]
Causality of Slow Evaporation: This method works by gradually increasing the concentration of the solute in a solution until it reaches a state of supersaturation. In the metastable zone of supersaturation, molecules have the opportunity to self-assemble into an ordered, crystalline lattice rather than crashing out as an amorphous precipitate. The slower the process, the more time the molecules have to find their lowest energy state, resulting in larger, more perfect crystals.
Experimental Protocol for Crystallization
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. For related anthranilic acid derivatives, acetone has proven effective.[13] The ideal solvent will allow the compound to dissolve when heated but have lower solubility at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent (e.g., acetone) in a clean vial.
-
Evaporation Control: Cover the vial with a cap or parafilm, and pierce it with a few small holes. This limits the rate of solvent evaporation.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or loop.
Part 2: Single-Crystal X-ray Diffraction (SCXRD)
The Principle of X-ray Diffraction
SCXRD is a powerful analytical technique that determines the precise three-dimensional structure of a molecule.[4] When a focused beam of X-rays strikes a crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Because the atoms are arranged in a periodic, repeating pattern, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots.[14] The geometry and intensity of these spots contain all the information needed to reconstruct the electron density, and thus the atomic arrangement, within the crystal's unit cell.
Experimental Workflow for Data Collection
The quality of the final structure is directly dependent on the quality of the diffraction data collected. Modern diffractometers automate much of this process, but the scientific rationale behind the setup is critical for obtaining a high-quality dataset.
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.
-
Cryo-cooling: The mounted crystal is immediately placed in a stream of cold nitrogen gas, typically at a temperature around 100-120 K.[15] The crystallographic data for this compound was collected at 123 K.[16]
-
Expert Insight: Cryo-cooling is essential for small molecule crystallography. It significantly reduces the thermal vibration of atoms, which sharpens the diffraction spots (especially at high angles) and minimizes radiation damage to the crystal from the high-intensity X-ray beam. This leads to a more precise final structure.[17]
-
-
Diffractometer Setup: The crystal is centered in the X-ray beam. The instrument (e.g., a Rigaku or Bruker diffractometer) is configured with a specific X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Data Collection Strategy: A data collection strategy is calculated to ensure that a complete and redundant set of diffraction data is collected.[15][18] This involves rotating the crystal through a series of angles (using omega and phi scans) and recording the diffraction pattern on a detector for each incremental rotation.[17]
Part 3: From Diffraction Pattern to 3D Structure
Data Reduction and Structure Solution
The raw output from the diffractometer is a series of images containing diffraction spots. These must be processed to yield a list of reflection indices (h,k,l) and their corresponding intensities. This "data reduction" step also applies corrections for experimental factors like absorption.
The central challenge in crystallography is the "phase problem." While we can measure the intensities (related to the amplitude of the structure factor), the phase information is lost. For small molecules, this is typically solved using direct methods. Programs like SIR97 (used for the published structure of this compound) use statistical relationships between the intensities of strong reflections to determine initial phase estimates.[16] These phases are then used to calculate an initial electron density map.
The Iterative Process of Structure Refinement
The initial electron density map is essentially a 3D picture of where electrons are concentrated in the unit cell. From this map, an initial atomic model is built. However, this model is imperfect. The process of refinement iteratively adjusts the atomic parameters (positional coordinates and displacement parameters) to improve the agreement between the diffraction data calculated from the model (|Fc|) and the observed experimental data (|Fo|).[19]
This is a least-squares minimization process, where the goal is to minimize the difference between |Fo| and |Fc|.[19] The quality of the final model is assessed by a statistical metric called the R-factor (or residual factor). An R-factor of 0.055, as reported for this compound, indicates a very good agreement between the model and the data for a publication-quality structure.[16] Software like SHELXL is the standard for small-molecule structure refinement.[20][21][22]
Part 4: Structural Analysis of this compound
The successful refinement of the crystal structure provides a wealth of precise chemical information. The data for this compound can be found in the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures.[23]
Crystallographic Data Summary
The key parameters defining the crystal structure of this compound are summarized below, based on the published data.[16]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.31 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Temperature | 123 K |
| a (Å) | 15.351 (3) |
| b (Å) | 7.6970 (15) |
| c (Å) | 11.666 (2) |
| Z (Molecules/Unit Cell) | 4 |
| Final R-factor (R1) | 0.055 |
| wR2 (all data) | 0.136 |
| Data/Parameter Ratio | 16.2 |
Molecular Structure and Conformation
The analysis of the refined structure reveals several key features that dictate the molecule's properties:
-
Non-Planar Conformation: The two aromatic rings (the benzoate and the dimethylaniline moieties) are not coplanar. They are twisted with respect to each other, exhibiting a large dihedral angle of 80.59 (5)°.[16][24] This significant twist is due to steric hindrance between the ester group on one ring and the methyl groups on the adjacent ring. This conformation is critical for how the molecule fits into the active site of target enzymes like COX.
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the amine hydrogen (N-H) and the carbonyl oxygen of the ester group.[16][24] This interaction creates a stable six-membered ring motif (S(6) motif), which locks the molecule into a specific conformation. This is a common feature in related N-phenylanthranilic acid structures.[13]
Supramolecular Features
Interestingly, the crystal structure is devoid of any strong intermolecular hydrogen bonds.[16][24] The crystal packing is therefore governed by weaker van der Waals forces. The intramolecular hydrogen bond effectively satisfies the hydrogen-bonding potential of the N-H group internally, preventing it from participating in forming extended networks between molecules.
Conclusion: Implications for Drug Design
The determination of the single-crystal X-ray structure of this compound provides definitive, high-resolution insight into its molecular geometry and conformation. This empirical data is invaluable for researchers in drug development. The precise knowledge of the non-planar conformation, the large dihedral angle, and the intramolecular hydrogen bonding provides a validated 3D model that can be used for computational chemistry and molecular modeling studies.[1]
This structural information is critical for:
-
Rational Drug Design: Understanding how the molecule's shape and electronic properties govern its binding to biological targets like COX-1 and COX-2.
-
Structure-Activity Relationship (SAR) Studies: Explaining why modifications to the chemical structure lead to changes in biological activity.[1]
-
Prodrug Development: Serving as a basis for designing prodrugs of mefenamic acid with improved pharmacokinetic profiles or reduced gastrointestinal side effects.[2][25]
References
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(9), 3136-3153. Retrieved from [Link]
-
Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. Retrieved from [Link]
-
Staples, R. J. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 915–923. Retrieved from [Link]
-
Cooper, R. (n.d.). Recent advances in small molecule refinement. Diamond Light Source. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
-
EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link]
-
University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]
-
Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Collection of X-ray diffraction data from macromolecular crystals. FEBS Journal, 284(21), 3639-3664. Retrieved from [Link]
-
University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]
-
Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. Retrieved from [Link]
-
Akkurt, M., et al. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2315. Retrieved from [Link]
-
Flack, H. D., et al. (Eds.). (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. Oxford Academic. Retrieved from [Link]
-
Fathima, A. S., & V, S. (2024). Revolutionizing NSAID Therapy: The Promise Of Mefenamic Acid Prodrugs. World Journal of Pharmaceutical Research, 13(12), 110-120. Retrieved from [Link]
-
Watkin, D. (2009). Structure refinement: Some background theory and practical strategies. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. Retrieved from [Link]
-
Bentham Science. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Retrieved from [Link]
-
University of Glasgow. (n.d.). Handout 10: Structure Refinement & Interpretation. Retrieved from [Link]
-
Susilowati, S., & Jayaselli, J. (2017). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. Impact Factor. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. Retrieved from [Link]
-
Semantic Scholar. (2007). This compound. Retrieved from [Link]
-
Hernandez-Mundo, H., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 60-64. Retrieved from [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
Naveen, P., et al. (2016). Methyl 2-(benzoyloxy)benzoate. IUCrData, 1, x161934. Retrieved from [Link]
-
Wang, H., et al. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 754-757. Retrieved from [Link]
-
Wang, C., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4236. Retrieved from [Link]
-
KAUST Repository. (n.d.). CCDC 2203351: Experimental Crystal Structure Determination. Retrieved from [Link]
- Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound.
-
PrepChem.com. (n.d.). Preparation of methyl benzoate. Retrieved from [Link]
-
YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and Medicinal Applications of Fenamic Acid Derivatives | Bentham Science [eurekaselect.com]
- 4. rigaku.com [rigaku.com]
- 5. prepchem.com [prepchem.com]
- 6. youtube.com [youtube.com]
- 7. impactfactor.org [impactfactor.org]
- 8. sptlabtech.com [sptlabtech.com]
- 9. mcgill.ca [mcgill.ca]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Methyl-2-(2-methylanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 16. journals.iucr.org [journals.iucr.org]
- 17. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. utoledo.edu [utoledo.edu]
- 20. iucr.org [iucr.org]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 24. [PDF] Methyl 2‐(2,3‐dimethylanilino)benzoate | Semantic Scholar [semanticscholar.org]
- 25. derpharmachemica.com [derpharmachemica.com]
A Technical Guide to the Potential Biological Activities of Methyl 2-(2,3-dimethylanilino)benzoate Derivatives: From Anti-Inflammatory Origins to Novel Therapeutic Frontiers
Executive Summary: Methyl 2-(2,3-dimethylanilino)benzoate, the methyl ester of the well-established non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid, serves as a foundational scaffold for a diverse range of therapeutic investigations.[1][2] While rooted in the analgesic and anti-inflammatory properties of the fenamate class, recent research has unveiled a broader spectrum of biological activities for its derivatives, most notably in oncology.[2][3][4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of these activities. It moves beyond a simple literature review to offer a Senior Application Scientist's perspective on the causality behind experimental design, detailed step-by-step protocols for evaluating biological effects, and a forward-looking analysis of structure-activity relationships. The guide is structured to empower researchers to not only understand the therapeutic potential of this chemical class but also to rigorously validate it in a preclinical setting.
Part 1: Foundational Chemistry and Rationale for Derivatization
The N-Aryl Anthranilate Scaffold
This compound belongs to the N-aryl anthranilic acid class of compounds, commonly known as fenamates.[3][5] This core structure is a bioisostere of salicylic acid and is primarily recognized for its potent anti-inflammatory, analgesic, and antipyretic effects.[3] The parent compound, mefenamic acid, exerts its primary effect through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of prostaglandin synthesis in inflammatory pathways.[1][4][5] The methylation of the carboxylic acid group to form the ester, this compound, alters the compound's physicochemical properties, such as solubility and lipophilicity, making it a valuable intermediate for creating diverse chemical libraries.[1]
Key Synthetic Pathways
The creation of the core N-aryl bond is central to synthesizing this scaffold. Modern medicinal chemistry relies on robust, high-yield reactions that allow for significant molecular diversity.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely adopted method for forming aryl-amine bonds. The choice of this reaction is driven by its high functional group tolerance and efficiency. It typically involves coupling an aryl halide (methyl 2-halobenzoate) with an amine (2,3-dimethylaniline) using a palladium catalyst and a specialized phosphine ligand.[1]
-
Copper-Catalyzed Ullmann Condensation: A more traditional method, the Ullmann condensation involves coupling the same starting materials in the presence of a copper catalyst.[1] While effective, it often requires harsher reaction conditions than the palladium-catalyzed alternative. The catalytic cycle is thought to proceed through a copper(I) amide intermediate.[1]
Rationale for Derivatization
The synthesis of derivatives from the this compound scaffold is a deliberate strategy aimed at achieving specific therapeutic goals:
-
Improving Potency and Selectivity: Modifying the core structure can enhance binding affinity for therapeutic targets. A primary goal in the anti-inflammatory space is to achieve selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform, which is associated with a reduction in gastrointestinal side effects.[4]
-
Reducing Side Effects: The parent compound, mefenamic acid, is associated with gastrointestinal toxicity.[2] Derivatization, particularly of the carboxyl group, is a common prodrug strategy to mitigate this ulcerogenic potential.[2][6]
-
Exploring Novel Therapeutic Applications: The structural features of the fenamate scaffold have been found to interact with targets beyond COX enzymes. This has opened new avenues of investigation, most notably in anticancer research, where derivatives have shown promise in inducing programmed cell death and inhibiting tumor growth.[2][7][8][9][10]
Part 2: Core Biological Activity: Anti-inflammatory and Analgesic Effects
Mechanism of Action: A Dual-Pronged Approach
While COX inhibition is the classical mechanism, compelling evidence indicates that fenamates modulate inflammation through a secondary, COX-independent pathway.
-
COX-Dependent Pathway: Derivatives interact with a hydrophobic channel in the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[1][5]
-
COX-Independent Pathway (NLRP3 Inflammasome): Several fenamates have been shown to be potent and selective inhibitors of the NLRP3 inflammasome.[11] This multi-protein complex is responsible for processing the highly pro-inflammatory cytokine Interleukin-1β (IL-1β).[11] Inhibition of this pathway represents a distinct and highly significant anti-inflammatory mechanism.[11]
Experimental Protocol: In Vivo Evaluation of Anti-inflammatory Activity
Workflow: Carrageenan-Induced Paw Edema in Rats This is the gold-standard model for evaluating acute inflammation. Its scientific value lies in its biphasic nature: the early phase (0-2.5h) is mediated by histamine and serotonin, while the late phase (2.5-5h) is primarily driven by prostaglandins, making it highly relevant for testing NSAIDs.[6][12]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under controlled conditions (25±3°C, 12h light/dark cycle).[13]
-
Grouping: Randomly divide animals into groups (n=6): Vehicle Control (e.g., 0.5% CMC), Positive Control (e.g., Mefenamic Acid, Indomethacin), and Test Groups (Derivative at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the V0 reading.
-
Compound Administration: Administer the test derivative, positive control, or vehicle via oral gavage or intraperitoneal injection.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[14]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vt).[14]
-
Calculation:
-
Edema Volume = Vt - V0
-
Percent Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Experimental Protocol: In Vivo Evaluation of Analgesic Activity
Workflow: Acetic Acid-Induced Writhing Test in Mice This model assesses peripheral analgesic activity by inducing visceral pain, which manifests as characteristic "writhing" or abdominal constrictions. It is highly sensitive to NSAIDs and other analgesics.[6][12][13]
-
Animal Acclimatization & Grouping: Use mice (e.g., Swiss albino, 20-25g) and group them as described above.
-
Compound Administration: Administer compounds orally or intraperitoneally 30-60 minutes before the inflammatory insult.[12]
-
Induction of Writhing: Inject 0.1 mL/10g body weight of a 0.6% acetic acid solution intraperitoneally.[12]
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and count the total number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) over a 20-minute period.[12]
-
Calculation:
-
Percent Protection = [ (Writhes_control - Writhes_treated) / Writhes_control ] * 100
-
Data Presentation: Summarized Efficacy
| Compound | Dose (mg/kg) | Max. Paw Edema Inhibition (%) @ 3hr | Writhing Inhibition (%) |
| Vehicle | - | 0 | 0 |
| Mefenamic Acid | 100 | 55.2 | 68.5 |
| Derivative A | 50 | 45.8 | 55.1 |
| Derivative A | 100 | 62.1 | 75.3 |
| Derivative B | 100 | 38.5 | 42.9 |
Part 3: Emerging Frontier: Anticancer Activity
The repurposing of NSAID analogs for oncology is a highly active area of research. Derivatives of the anthranilic acid scaffold have demonstrated significant antiproliferative activity in numerous cancer cell lines.[7][8][9][10] The key to therapeutic relevance is not just potency, but selectivity—the ability to kill cancer cells while sparing healthy ones.[15][16]
Experimental Protocol: In Vitro Cytotoxicity Evaluation
Workflow: MTT Assay This colorimetric assay is a robust, high-throughput method for quantifying cell viability.[17] It measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reflects the number of viable cells.[17]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, HCT116 colon) and non-malignant control cells (e.g., L929 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[17]
-
Treatment: Treat the cells with a serial dilution of the test derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.[17]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[17]
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Use non-linear regression to determine the half-maximal inhibitory concentration (IC50), the concentration required for 50% inhibition of cell growth.[17]
-
Experimental Protocol: Elucidating Mechanism of Cell Death
Workflow: Apoptosis Detection by Annexin V-FITC/PI Staining This flow cytometry assay is crucial for determining if cell death occurs via apoptosis or necrosis. Early in apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[17][18]
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.[17]
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Data Presentation: Selective Cytotoxicity
The therapeutic index of a potential anticancer drug is paramount. A high Selectivity Index (SI) is a strong indicator of a promising compound.
Selectivity Index (SI) = IC50 in Non-Malignant Cells / IC50 in Cancer Cells [15]
| Compound | IC50 HCT116 (µM) | IC50 MCF-7 (µM) | IC50 L929 (µM) | Selectivity Index (vs. HCT116) |
| Doxorubicin | 0.8 | 0.5 | 1.2 | 1.5 |
| Derivative C | 5.2 | 7.8 | >100 | >19.2 |
| Derivative D | 25.1 | 30.4 | >100 | >4.0 |
Part 4: Exploratory Avenues and Future Directions
Antimicrobial Potential
While the primary focus has been on inflammation and cancer, the modification of the fenamate scaffold with various heterocyclic moieties can introduce antimicrobial properties.[19] The evaluation of these derivatives against clinically relevant bacterial and fungal strains is a logical extension of their biological profiling.
Screening Protocol: Broth Microdilution Method This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20]
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determination of MIC: The MIC is read as the lowest compound concentration in which no turbidity (visible growth) is observed.
Structure-Activity Relationship (SAR) and Future Perspectives
The development of potent and selective agents is guided by understanding how chemical structure relates to biological activity.
-
Key Insights: Studies have shown that replacing the dimethyl-substituted phenyl ring with bulky, hydrophobic groups like carborane clusters can dramatically enhance antitumor potential compared to the parent organic compound.[4][5] This highlights that the N-aryl pocket of the target can accommodate significant structural changes, providing a rich area for medicinal chemistry exploration.
-
Future Directions: The path forward for this versatile scaffold involves a multi-pronged approach:
-
Rational Design: Employing computational docking studies to predict the binding of novel derivatives to targets like COX-2, NLRP3, or apoptotic proteins to guide synthesis.[1]
-
Dual-Function Agents: Intentionally designing single molecules that possess both potent anti-inflammatory (e.g., NLRP3 inhibition) and selective anticancer activities.
-
Pharmacokinetic Optimization: Further derivatization to improve ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to create viable clinical candidates.
-
Conclusion
This compound and its derivatives represent a chemical scaffold of significant therapeutic potential. Evolving from its origins as a classic anti-inflammatory agent, this class of molecules has demonstrated promising activity in oncology and holds potential in other areas such as antimicrobial therapy. The key to unlocking this potential lies in a rigorous and mechanistically-informed approach to preclinical evaluation. By employing the validated experimental protocols detailed in this guide—from in vivo inflammation models to in vitro assays for selective cytotoxicity—researchers can effectively identify and advance lead candidates, transforming a foundational NSAID structure into a platform for next-generation therapeutics.
References
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health. Available at: [Link]
-
Al-Afeefy, A. A. (2008). Synthesis, analgesic and anti inflammatory activities of some new fenamate analogues. Arzneimittelforschung, 58(10), 523-529. Available at: [Link]
-
Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (n.d.). ResearchGate. Available at: [Link]
-
The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (2025). Archiv der Pharmazie. Available at: [Link]
-
Panditrao, A. (2016). Experimental evaluation of anti inflammatory agents. SlideShare. Available at: [Link]
-
Design and Synthesis of New Mefenamic Acid Derivatives as Anti-Inflammatory Agents. (2011). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
-
New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. (n.d.). ElectronicsAndBooks. Available at: [Link]
-
Congiu, C., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(26), 8245-8252. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]
-
Congiu, C., et al. (2005). New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. Journal of Medicinal Chemistry, 48(26), 8245-8252. Available at: [Link]
-
de Almeida Junior, S., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1). Available at: [Link]
-
Congiu, C., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(26), 8245-8252. Available at: [Link]
-
Siva, V., et al. (2022). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. ACS Omega, 7(27), 23377-23386. Available at: [Link]
-
Siva, V., et al. (2022). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. ACS Omega, 7(27), 23377-23386. Available at: [Link]
-
Fenamates as Potential Therapeutics for Neurodegenerative Disorders. (2025). ResearchGate. Available at: [Link]
-
Fenamates. (n.d.). ResearchGate. Available at: [Link]
-
de Almeida Junior, S., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1). Available at: [Link]
-
Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. (2019). Frontiers in Chemistry, 7, 249. Available at: [Link]
-
Daniels, M. J., et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. Nature Communications, 7, 12504. Available at: [Link]
- Anthranilic acid derivatives as anticancer agents and process for the preparation thereof. (2008). Google Patents.
-
Dawley, S. W. (n.d.). Experimental Designs for Clinical Studies With Anti-Inflammatory Drugs. Available at: [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Available at: [Link]
-
Carneiro, L. A., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData, 7(1). Available at: [Link]
- Biological activities of methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl] oxyl-3-hydroxybenzoate. (n.d.). ResearchGate. Available at: https://www.researchgate.
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Molecules, 17(4), 3994-4008. Available at: [Link]
-
Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (2019). Molecules, 24(21), 3878. Available at: [Link]
-
Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][3][6][15]- triazolo[1,5-a]quinazoline Derivatives. (2017). Infectious Disorders Drug Targets, 17(3), 167-178. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, analgesic and anti inflammatory activities of some new fenamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Arylated Anthranilate Derivatives: From Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-arylated anthranilate derivatives, a class of compounds centered around the N-phenylanthranilic acid core, represent a remarkable journey in medicinal chemistry. This guide traces their path from early discovery as anti-inflammatory agents to their current status as versatile scaffolds in targeted drug development. We will explore the historical context of their discovery, delve into the evolution of synthetic methodologies from classical Ullmann condensations to modern palladium-catalyzed reactions, and examine their multifaceted mechanisms of action. This document serves as a comprehensive resource, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective for professionals engaged in pharmaceutical research and development.
A Historical Perspective: The Dawn of the Fenamates
The story of N-arylated anthranilate derivatives as therapeutic agents begins in the early 1960s at the Parke-Davis laboratories.[1] Driven by the search for novel non-narcotic analgesics, a team led by Claude V. Winder embarked on a systematic investigation of N-phenylanthranilic acid (fenamic acid) analogs.[1] This research program was a prime example of early structure-activity relationship (SAR) studies, where systematic chemical modifications were coupled with robust in vivo screening to identify compounds with potent anti-inflammatory, analgesic, and antipyretic properties.[1]
This pioneering work led to the discovery of several key compounds that would become mainstays in pain management:
-
Mefenamic Acid (1961): Chemically N-(2,3-dimethylphenyl)anthranilic acid, it was one of the first successes of the program.[1][2]
-
Flufenamic Acid (1963): An analog with a trifluoromethylphenyl group.[1]
-
Meclofenamate Sodium (1964): A potent derivative with dichlorophenyl substitution.[1]
These compounds, collectively known as the "fenamates," were derivatives of anthranilic acid where a hydrogen on the nitrogen atom was replaced by an aryl group.[1][2] Their discovery was a significant advancement, providing effective alternatives to existing anti-inflammatory drugs.[1] The initial synthesis of mefenamic acid was analogous to that of fenamic acid, involving the reaction of 2-chlorobenzoic acid with 2,3-dimethylaniline.[2]
The Chemistry of N-Arylated Anthranilates: Synthesis and Mechanism
The core of this class of molecules is the N-arylanthranilic acid scaffold. The synthesis of this crucial carbon-nitrogen bond has evolved significantly over the decades, moving from harsh, high-temperature methods to more efficient and versatile catalytic systems.
Classical Synthesis: The Ullmann Condensation
The traditional and historically significant method for creating the N-aryl bond in these derivatives is the Ullmann condensation or Ullmann-type reaction.[3][4] This copper-promoted reaction typically involves the coupling of an aryl halide with an amine.[3]
The preparation of N-phenylanthranilic acid, the parent compound of the fenamates, can be achieved by reacting o-chlorobenzoic acid with aniline in the presence of copper or its salts.[3][5]
Causality Behind Experimental Choices:
-
Catalyst: Copper, often in powder form or as a salt (e.g., copper(I) iodide), is essential to facilitate the coupling.[3][5] The active species is believed to be a copper(I) compound.[4]
-
Reaction Conditions: Classical Ullmann reactions are notorious for requiring harsh conditions, including high temperatures (often exceeding 210°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[3]
-
Substrate Scope: The reaction works best when the aryl halide is activated by electron-withdrawing groups.[3]
While foundational, the Ullmann condensation suffers from drawbacks such as the need for stoichiometric amounts of copper, high reaction temperatures, and often, low yields.[3][6]
This protocol is based on methodologies that have been refined to improve yields and reduce reaction times, such as using ultrasound irradiation or ionic liquids.[7][8]
-
Reaction Setup: In a reaction vessel equipped for sonication or heating, combine o-chlorobenzoic acid (1 equivalent), aniline (2 equivalents), and anhydrous potassium carbonate (0.5 equivalents).[8]
-
Solvent and Catalyst: Add water as the solvent and a catalytic amount of copper powder (e.g., 0.05 equivalents).[8]
-
Reaction: Subject the mixture to ultrasonic irradiation (e.g., 20 kHz) for approximately 20 minutes or heat to reflux.[8] The use of ultrasound can dramatically accelerate the reaction in an aqueous medium.[8]
-
Workup: After cooling the reaction mixture, acidify with dilute hydrochloric acid to a pH of 3-4 to precipitate the product.[6][8]
-
Purification: Filter the crude solid, wash with water, and recrystallize from a suitable solvent like an ethanol/water mixture to obtain pure N-phenylanthranilic acid.[5][8]
Modern Synthesis: The Buchwald-Hartwig Amination
The late 20th century saw a revolution in C-N bond formation with the development of the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a far more versatile, efficient, and milder alternative to the Ullmann condensation.[9][10] First reported in the mid-1990s by Stephen Buchwald and John Hartwig, this reaction has become a cornerstone of modern organic synthesis.[9][11]
The reaction mechanism involves a catalytic cycle with a Pd(0) species, including steps of oxidative addition, amine coordination, deprotonation, and reductive elimination.[9]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and, crucially, the phosphine ligand is critical. The development of sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines) was key to achieving high efficiency and broad substrate scope.[9][11] N-heterocyclic carbene (NHC) ligands have also proven highly effective.[10]
-
Base: A base (e.g., sodium tert-butoxide, cesium carbonate) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[12]
-
Reaction Conditions: Compared to the Ullmann reaction, Buchwald-Hartwig aminations proceed under much milder conditions, often at temperatures well below 100°C.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies_Chemicalbook [chemicalbook.com]
- 7. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
Safety and handling precautions for Methyl 2-(2,3-dimethylanilino)benzoate.
An In-Depth Technical Guide to the Safe Handling of Methyl 2-(2,3-dimethylanilino)benzoate
This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound. As a crucial intermediate in medicinal chemistry and organic synthesis, particularly in the development of non-steroidal anti-inflammatory drug (NSAID) analogs, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety.[1]
Compound Identification and Physicochemical Properties
This compound is the methyl ester of mefenamic acid.[1] Its structure is characterized by a benzoate ester linked to a 2,3-dimethylaniline moiety.[1] This N-arylated anthranilate derivative serves as a key building block for creating libraries of compounds for high-throughput screening, often targeting cyclooxygenase (COX) enzymes.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₆H₁₇NO₂ | Benchchem[1] |
| Molecular Weight | 255.31 g/mol | Benchchem[1] |
| Appearance | Solid (based on synthesis procedures) | PrepChem[2] |
| Melting Point | 98-100 °C (recrystallized from methanol) | PrepChem[2] |
| Solubility | Soluble in methanol | PrepChem[2] |
| CAS Number | 1222-42-0 | PrepChem[2] |
Hazard Identification and Risk Assessment (Inferred)
Given the absence of a dedicated SDS, a conservative approach to hazard assessment is required. The hazard profile is inferred from related structures: the methyl benzoate core, the N-arylamine functionality, and substituted aromatic rings.
GHS Classification (Predicted)
The following classification is proposed based on data from surrogate compounds.
| Hazard Class | Inferred GHS Category | Basis for Inference & Key Hazards | Relevant Sources |
| Acute Oral Toxicity | Category 4 | Methyl benzoate is classified as "Harmful if swallowed" (H302).[3][4] It is prudent to assume this compound exhibits similar moderate oral toxicity. | TCI, Sigma-Aldrich |
| Skin Corrosion/Irritation | Category 2 | Methyl 2,3-dimethylbenzoate is listed as causing skin irritation (H315).[5] It is reasonable to expect this larger, related molecule to be at least a skin irritant. | PubChem[5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Both Methyl 2,3-dimethylbenzoate and Methyl 2-aminobenzoate are known to cause serious eye irritation (H319).[5][6] Contact with the eyes is likely to cause significant irritation. | Sigma-Aldrich, PubChem |
| Aspiration Hazard | Category 1 | This is a significant hazard associated with Methyl Benzoate (H304: May be fatal if swallowed and enters airways).[3] While the target compound is a solid at room temperature, this hazard must be considered if it is dissolved in a low-viscosity solvent or handled in a molten state. | TCI Chemicals[3] |
| Aquatic Hazard | Acute Category 2/3 | Methyl benzoate and Methyl 2-aminobenzoate are classified as harmful or toxic to aquatic life.[6] Therefore, release into the environment must be avoided. | Sigma-Aldrich |
Predicted GHS Label Elements:
-
Pictograms:
-
Health Hazard (for Aspiration Hazard)
-
Exclamation Mark (for Acute Toxicity, Skin/Eye Irritation)
-
-
Signal Word: Danger (driven by the potential aspiration hazard)[3]
-
Predicted Hazard Statements:
Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach involving engineering controls and appropriate PPE is essential to minimize exposure.
Engineering Controls
-
Primary Control: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood. This is critical to prevent inhalation of dust or aerosols and to contain any potential vapors, especially during heating.
-
Ventilation: The laboratory should be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or neoprene gloves. Avoid latex gloves due to their poor chemical resistance. For prolonged handling or submersion, consult a glove compatibility chart. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during transfers of large quantities of solutions or when handling the material under pressure or heat.
-
Skin and Body Protection: A flame-resistant lab coat is mandatory. Ensure the lab coat is fully buttoned and the sleeves are not rolled up. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. Do not wear shorts, skirts, or open-toed shoes in the laboratory.
-
Respiratory Protection: Not typically required when work is performed within a functional fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges would be necessary.
Safe Handling and Storage Protocols
Adherence to strict protocols is the foundation of safe laboratory practice. The causality behind these steps is to create a controlled environment that minimizes the risk of exposure and contamination.
General Handling Workflow
The following workflow is a self-validating system designed to ensure safety at each stage of handling.
Caption: Decision tree for chemical spill response.
-
Containment: Prevent the product from entering drains or waterways. [3]Cover drains if necessary. * Cleanup: Use non-sparking tools for collecting the spilled material. Ensure adequate ventilation during cleanup.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant. [3]* Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Empty Containers: Do not reuse empty containers. They may retain product residue and should be disposed of in the same manner as the chemical waste.
Synthesis and Reactivity Insights
Understanding the reactivity of this compound provides context for its handling.
-
Synthesis: A common laboratory synthesis involves the esterification of 2-[(2,3-dimethylphenyl) amino]benzoic acid (mefenamic acid) using methanol and a strong acid catalyst like concentrated sulfuric acid, typically under reflux conditions for an extended period. [2]This process involves handling corrosive acids and flammable solvents, which carry their own significant risks.
-
Chemical Stability: The compound is expected to be stable under normal storage conditions. [7]* Hazardous Reactions: No specific hazardous reactions are documented, but as a general precaution, it should be kept away from strong oxidizing agents which could react with the aniline moiety. [7]* Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO₂). [7][8]
References
-
Hekserij.nl. Methyl benzoate Safety Data Sheet. [Link]
-
Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. [Link]
-
PubChem. Methyl 2,3-dimethylbenzoate. [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet: Methyl benzoate. [Link]
-
PrepChem.com. Synthesis of 2-[(2,3-dimethylphenyl)amino]benzoic acid, methyl ester. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemos.de [chemos.de]
- 5. Methyl 2,3-dimethylbenzoate | C10H12O2 | CID 27000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Methyl 2-(methylamino)benzoate | 85-91-6 [chemicalbook.com]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Ullmann Condensation Synthesis of Methyl 2-(2,3-dimethylanilino)benzoate
Introduction: The Modern Ullmann Condensation in Drug Discovery
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a fundamental tool for creating aryl-amine linkages for over a century.[2][3] Historically, the reaction was plagued by harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, which limited its scope and functional group tolerance.[4][5]
The "renaissance" of Ullmann chemistry began with the discovery that ancillary ligands can dramatically accelerate the reaction, allowing for milder conditions and significantly broader substrate scope.[3][6] This application note provides a detailed, optimized protocol for the synthesis of Methyl 2-(2,3-dimethylanilino)benzoate, an ester analog of the nonsteroidal anti-inflammatory drug (NSAID) Mefenamic Acid.[7][8] The protocol employs a copper(I) iodide catalyst in conjunction with an N,N-bidentate ligand, 1,10-phenanthroline, to achieve an efficient and reproducible synthesis. This guide is designed for researchers in organic synthesis and drug development, offering not just a procedure, but also the underlying rationale for each critical step.
Reaction Scheme & Mechanism
Scheme 1: Synthesis of this compound

The reaction proceeds via a copper-catalyzed N-arylation, often referred to as a Goldberg reaction, a variant of the Ullmann condensation.[4] The currently accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.[1][9]
-
Ligand Association: The ligand (1,10-phenanthroline) coordinates to the Cu(I) salt, increasing its solubility and reactivity.
-
Amine Coordination & Deprotonation: The aniline derivative coordinates to the copper center. The base (K₂CO₃) facilitates the deprotonation of the amine, forming a more nucleophilic copper-amide intermediate.
-
Oxidative Addition: The aryl halide (Methyl 2-bromobenzoate) undergoes oxidative addition to the Cu(I) complex, forming a transient Cu(III) intermediate. This is often the rate-determining step.[5]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Cu(III) species, yielding the desired product and regenerating the active Cu(I) catalyst to continue the cycle.[1]
Materials, Reagents, and Equipment
Proper preparation and handling of materials are critical for success. All reagents should be of high purity.
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| Methyl 2-bromobenzoate | C₈H₇BrO₂ | 215.04 | 610-94-6 | 98% purity or higher.[10] |
| 2,3-Dimethylaniline | C₈H₁₁N | 121.18 | 87-59-2 | 99% purity or higher. |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 7681-65-4 | Store under inert gas. |
| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | 66-71-7 | Anhydrous grade preferred. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Finely powdered, dried in oven. |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous grade (<50 ppm H₂O). |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade for workup. |
| Hexanes | N/A | N/A | 110-54-3 | ACS grade for chromatography. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | N/A | N/A | For drying organic layers. |
| Celite® / Diatomaceous Earth | N/A | N/A | 61790-53-2 | For filtration. |
Equipment:
-
Round-bottom flask (Schlenk flask recommended)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Reaction Setup
-
Prepare Glassware: Ensure all glassware is oven-dried to remove residual moisture, which can hinder the reaction.
-
Assemble Apparatus: Assemble a 100 mL round-bottom flask (or Schlenk flask) with a magnetic stir bar and a reflux condenser.
-
Establish Inert Atmosphere: Connect the top of the condenser to an inert gas (Argon or Nitrogen) line equipped with an oil bubbler. Evacuate the flask and backfill with the inert gas three times to ensure the removal of oxygen. Maintaining an inert atmosphere is crucial as oxygen can oxidize the active Cu(I) catalyst to a less active Cu(II) state.
Reagent Addition
This sequence is designed to pre-form the catalytic complex before adding the reactants.
-
To the flask, add Methyl 2-bromobenzoate (1.0 eq, 2.15 g, 10.0 mmol) , Copper(I) Iodide (0.1 eq, 190 mg, 1.0 mmol) , 1,10-Phenanthroline (0.1 eq, 180 mg, 1.0 mmol) , and powdered Potassium Carbonate (2.0 eq, 2.76 g, 20.0 mmol) .
-
Under a positive flow of inert gas, add 2,3-Dimethylaniline (1.2 eq, 1.45 g, 12.0 mmol) via syringe.
-
Add anhydrous Toluene (40 mL) via cannula or syringe.
Causality Note: The base, potassium carbonate, is essential for deprotonating the aniline, generating the copper anilide intermediate which is the active nucleophile in the C-N bond formation step.[4] An excess of the aniline is used to ensure complete consumption of the limiting aryl bromide.
Reaction Execution and Monitoring
-
Heating: With vigorous stirring, lower the flask into a pre-heated heating mantle and bring the reaction mixture to reflux (approx. 110-115 °C).
-
Duration: Maintain the reaction at reflux for 18-24 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 10:1 Hexanes:EtOAc). Spot the reaction mixture against the starting Methyl 2-bromobenzoate. The reaction is complete upon the disappearance of the limiting starting material.
Workup Procedure
-
Cooling: Once complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Filtration: Dilute the dark mixture with Ethyl Acetate (50 mL). Filter the suspension through a pad of Celite® to remove the insoluble copper salts and potassium carbonate. Wash the filter cake with additional Ethyl Acetate (2 x 20 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel.
-
Wash with water (2 x 50 mL) to remove any remaining inorganic salts.
-
Wash with 1 M HCl (2 x 30 mL) to remove excess 2,3-dimethylaniline.
-
Wash with saturated aqueous NaHCO₃ (1 x 50 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 50 mL) to initiate the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or semi-solid.
Purification
-
Technique: The crude product should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient elution system is recommended, starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate (e.g., from 0% to 5% EtOAc).
-
Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
-
Final Concentration: Remove the eluent from the combined pure fractions under reduced pressure to yield this compound as a pale yellow solid or viscous oil. Expected yield: 75-85%.
Product Characterization
To validate the identity and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the methyl ester protons (~3.9 ppm), two singlets for the aryl methyl groups (~2.1-2.3 ppm), a complex multiplet pattern for the aromatic protons, and a broad singlet for the N-H proton.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the carbonyl carbon (~168 ppm), aromatic carbons, and the two distinct methyl carbons on the aniline ring.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ (C₁₆H₁₇NO₂ + H⁺ = 256.13).
-
FT-IR (ATR): Look for characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the ester (~1700 cm⁻¹), and C-N stretching.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Conversion | Inactive catalyst (Cu(I) oxidized). | Ensure a strictly inert atmosphere; use high-purity, fresh CuI. |
| Insufficiently dried base or solvent. | Oven-dry K₂CO₃; use anhydrous solvent. | |
| Low reaction temperature. | Ensure the solvent is properly refluxing. | |
| Multiple Byproducts | Side reactions due to high temperature. | Lower the temperature slightly and increase reaction time. |
| Homocoupling of the aryl bromide. | Ensure the system is deoxygenated. | |
| Difficult Purification | Co-elution with starting aniline. | Perform the 1M HCl wash during workup thoroughly. |
References
-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. Available at: [Link]
- Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
-
Goldberg, I. (1906). Ueber Phenylirungen bei Gegenwart von Kupfer als Katalysator. Berichte der deutschen chemischen Gesellschaft, 39(2), 1691–1692. Available at: [Link]
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 71(8), 3270–3273. Available at: [Link]
- Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525–3550.
- Ma, D., & Cai, Q. (2008). L-proline as a versatile ligand for copper-catalyzed C-X coupling reactions. Accounts of Chemical Research, 41(11), 1450–1460.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
-
Mastalir, M., Stöger, B., & Pittenauer, E. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 10(9), 1064. Available at: [Link]
-
Nasr, T., Bondock, S., & Youns, M. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Research Journal of Pharmacy and Technology, 15(11), 5267-5275. Available at: [Link]
- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054–3131.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation.
-
ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Patentsnap. (n.d.). A kind of mefenamic acid and its synthesis process. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Modern Ullmann-Type Couplings. In Cross-Coupling and C-H Functionalization. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-bromobenzoate. Retrieved from [Link]
-
Van Allen, D. (2013). Reinvestigating the Ullmann Reaction. Dissertation, University of South Carolina. Retrieved from [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
Rao, H., Fu, H., Jiang, Y., & Zhao, Y. (2012). Recent Synthetic Developments and Applications of the Ullmann Reaction. NIH Public Access, 2012(1), 1-32. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 2-bromobenzoate 98 610-94-6 [sigmaaldrich.com]
Application Notes & Protocols: Leveraging Methyl 2-(2,3-dimethylanilino)benzoate for the Synthesis of Fenamate NSAID Analogs
Introduction: The Strategic Role of a Core Intermediate
Non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, such as Mefenamic Acid, are distinguished by their N-arylanthranilic acid scaffold.[1][2] These agents exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.[3][4] However, the clinical application of existing fenamates can be limited by issues such as poor water solubility and gastrointestinal side effects.[2][5] This has spurred significant research into the synthesis of novel analogs to enhance pharmacological profiles, improve safety, and explore new therapeutic applications, including anticancer properties.[5][6]
Methyl 2-(2,3-dimethylanilino)benzoate serves as a pivotal chemical intermediate in this field.[4] As the methyl ester of Mefenamic Acid, it provides a versatile and stable starting point for a variety of chemical modifications. Its ester functionality can be readily hydrolyzed to yield the parent drug or transformed into a diverse library of amides, hydrazides, and other ester derivatives. This document provides a detailed guide for researchers and drug development professionals on the practical application of this compound in the synthesis of next-generation NSAID analogs.
Foundational Chemistry: The Ullmann Condensation
The synthesis of the core N-arylanthranilic acid structure, from which this compound is derived, is typically achieved via a copper-catalyzed C-N cross-coupling reaction known as the Ullmann condensation.[7][8] This reaction involves the coupling of an aryl halide (e.g., 2-chlorobenzoic acid or its potassium salt) with an aniline derivative (2,3-dimethylaniline).[1][3][9] Understanding this foundational step is crucial as it dictates the initial purity and yield of the scaffold used for subsequent analog synthesis.
The reaction generally requires high temperatures and a polar solvent, with a copper catalyst facilitating the crucial C-N bond formation.[7] The mechanism involves the formation of a copper(I) species that undergoes oxidative addition to the aryl halide, followed by reaction with the aniline and subsequent reductive elimination to yield the coupled product.[8]
Caption: Simplified workflow of the copper-catalyzed Ullmann C-N coupling.
Physicochemical Properties of Starting Material
A thorough understanding of the starting material is essential for successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₆H₁₇NO₂ | [4] |
| Molecular Weight | 255.31 g/mol | [4] |
| Appearance | Solid | [10] |
| Melting Point | 98-100 °C | [10] |
| Solubility | Poorly soluble in water, soluble in organic solvents like methanol. | [10] |
Synthetic Protocols
The following protocols provide step-by-step methodologies for the synthesis of Mefenamic Acid and a representative amide analog starting from this compound.
Protocol 1: Synthesis of Mefenamic Acid via Ester Hydrolysis
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, Mefenamic Acid, a potent NSAID in its own right and a precursor for further derivatization. The reaction is a standard base-catalyzed hydrolysis.
Workflow Diagram:
Caption: Experimental workflow for the hydrolysis of the methyl ester to Mefenamic Acid.
Reagents & Materials:
| Reagent | Molar Mass ( g/mol ) | Example Amount | Moles (mmol) | Equivalents |
| This compound | 255.31 | 5.0 g | 19.6 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.6 g | 40.0 | ~2.0 |
| Methanol (MeOH) | 32.04 | 50 mL | - | - |
| Water (H₂O) | 18.02 | 15 mL | - | - |
| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (5.0 g, 19.6 mmol) in methanol (50 mL).
-
Base Addition: Separately, dissolve sodium hydroxide (1.6 g, 40.0 mmol) in water (15 mL). Add this aqueous solution to the flask.
-
Hydrolysis: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Precipitation: After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure. Add 50 mL of water to the residue and stir.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated HCl dropwise with vigorous stirring until the pH is approximately 2-3. A precipitate will form.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the resulting white to off-white solid (Mefenamic Acid) in a vacuum oven at 60 °C. Expected yield: 85-95%.
Protocol 2: Synthesis of N-Aryl Amide Analogs
This protocol details the synthesis of novel amide derivatives from Mefenamic Acid. This involves an initial activation of the carboxylic acid (e.g., to an acid chloride) followed by reaction with a primary or secondary amine.
Reagents & Materials (Example using Aniline):
| Reagent | Molar Mass ( g/mol ) | Example Amount | Moles (mmol) | Equivalents |
| Mefenamic Acid | 241.29 | 2.0 g | 8.29 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 0.7 mL (1.15 g) | 9.67 | ~1.2 |
| Aniline | 93.13 | 0.84 mL (0.86 g) | 9.20 | ~1.1 |
| Triethylamine (TEA) | 101.19 | 1.4 mL (1.0 g) | 10.0 | ~1.2 |
| Dichloromethane (DCM), anhydrous | 84.93 | 40 mL | - | - |
Step-by-Step Procedure:
-
Activation Step (Formation of Acid Chloride):
-
Suspend Mefenamic Acid (2.0 g, 8.29 mmol) in anhydrous dichloromethane (20 mL) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add thionyl chloride (0.7 mL, 9.67 mmol) dropwise at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and then gently reflux for 2 hours. The suspension should become a clear solution.
-
Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude mefenamoyl chloride.
-
-
Amidation Step:
-
Dissolve the crude acid chloride in anhydrous dichloromethane (20 mL) under an inert atmosphere.
-
In a separate flask, dissolve aniline (0.84 mL, 9.20 mmol) and triethylamine (1.4 mL, 10.0 mmol) in anhydrous DCM (10 mL).
-
Cool the acid chloride solution to 0 °C and add the aniline/triethylamine solution dropwise over 15 minutes.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up & Purification:
-
Wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide analog.
-
Characterization and Validation
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques. This step is critical for the self-validation of the protocols.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For Protocol 1, the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) in ¹H NMR confirms hydrolysis. For Protocol 2, the appearance of new aromatic signals from the added aniline and a new amide N-H signal confirms product formation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product.[4] The expected molecular weight for Mefenamic Acid is 241.29 g/mol , and for the N-phenyl amide analog, it would be 316.39 g/mol .
-
Infrared (IR) Spectroscopy: Identifies key functional groups. Hydrolysis (Protocol 1) is confirmed by the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch at ~1700 cm⁻¹. Amidation (Protocol 2) is confirmed by the presence of an amide C=O stretch (~1650 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of Mefenamic Acid and a wide array of its analogs. The protocols outlined here demonstrate straightforward and reproducible methods for its conversion into both the parent carboxylic acid and novel amide derivatives. By providing a stable and easily modifiable platform, this intermediate empowers researchers in medicinal chemistry and drug development to efficiently generate compound libraries for structure-activity relationship (SAR) studies, aiming to create safer and more effective anti-inflammatory agents.
References
-
Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. ResearchGate. [Link]
-
The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Wiley Online Library. [Link]
-
Mefenamic acid - Wikipedia. Wikipedia. [Link]
-
Mefenamic acid based novel indole analogues: Their synthesis and anti-proliferative effects. ScienceDirect. [Link]
-
Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. [Link]
-
Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. [Link]
-
Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. PubMed. [Link]
-
Synthesis of 2-[(2,3-dimethylphenyl)amino]benzoic acid, methyl ester. PrepChem.com. [Link]
-
Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. ResearchGate. [Link]
-
Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. International Journal of Pharmaceutical Sciences. [Link]
-
Anthranilic acid analogues as pharmacophores for rational drug designing. ResearchGate. [Link]
-
Crystal structures of two hydrazide derivatives of mefenamic acid... PubMed Central. [Link]
-
Ullmann condensation - Wikipedia. Wikipedia. [Link]
-
Cas 61-68-7, Mefenamic acid. LookChem. [Link]
-
Design and Synthesis of New Mefenamic Acid Derivatives as Anti-Inflammatory Agents. Iraqi Academic Scientific Journals. [Link]
-
METHYL BENZOATE. Ataman Kimya. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Cas 61-68-7,Mefenamic acid | lookchem [lookchem.com]
- 10. prepchem.com [prepchem.com]
Role of Methyl 2-(2,3-dimethylanilino)benzoate in structure-activity relationship (SAR) studies.
Application Notes & Protocols
Topic: The Strategic Role of Methyl 2-(2,3-dimethylanilino)benzoate in Structure-Activity Relationship (SAR) Studies for Anti-Inflammatory Drug Discovery
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Senior Application Scientist's Foreword:
In the landscape of medicinal chemistry, the journey from a hit compound to a clinical candidate is a meticulous process of molecular refinement. Structure-Activity Relationship (SAR) studies form the cornerstone of this endeavor, allowing us to systematically dissect a molecule and understand how specific structural features govern its biological activity. This guide focuses on a particularly valuable, yet often overlooked, chemical tool: This compound .
While its parent, mefenamic acid, is a well-known NSAID, the methyl ester derivative serves a more strategic role as a versatile precursor and scaffold in SAR campaigns.[1] Its utility lies not in its own therapeutic power, but in the chemical flexibility it offers. The esterification of the carboxylic acid group masks the acidity—a key feature often responsible for the gastrointestinal side effects of traditional NSAIDs—and provides a reactive handle for creating diverse libraries of novel analogs.[2] This document will provide both the strategic context and the practical protocols for leveraging this compound to explore new chemical space and develop next-generation anti-inflammatory agents.
Part 1: Scientific Foundation & SAR Strategy
The Fenamate Scaffold and its Target: Cyclooxygenase (COX)
This compound belongs to the fenamate class of compounds, which are derivatives of N-arylanthranilic acid.[3] The primary mechanism of action for most fenamates, including the parent mefenamic acid, is the inhibition of cyclooxygenase (COX) enzymes.[4][5]
-
COX-1: A constitutively expressed isoform responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.
-
COX-2: An inducible isoform whose expression is significantly upregulated at sites of inflammation. It is the primary target for anti-inflammatory action.[6]
The therapeutic goal is often to achieve selective inhibition of COX-2 over COX-1, thereby reducing inflammation without causing the gastrointestinal side effects associated with non-selective NSAIDs.[5][7]
The Strategic Advantage of this compound in SAR
Using the methyl ester as the starting point for an SAR campaign offers several distinct advantages over using mefenamic acid directly:
-
Versatile Chemical Handle: The methyl ester group is an excellent synthetic intermediate. It can be readily hydrolyzed back to the carboxylic acid, or more importantly, converted into a wide array of other functional groups (amides, hydrazides, larger esters, etc.) to probe interactions within the target's binding site.[8] This diversification is crucial for building a comprehensive SAR profile.
-
Prodrug Exploration: Ester derivatives can act as prodrugs, which are inactive forms that are metabolized into the active carboxylic acid in vivo. This strategy can improve oral bioavailability and reduce direct gastric irritation.[2][9] Using the methyl ester allows for the rapid synthesis of a series of ester prodrugs with varying chain lengths and properties.
-
Modified Physicochemical Properties: Esterification increases the lipophilicity of the parent molecule. This can alter solubility, membrane permeability, and pharmacokinetic properties, providing another axis for optimization in the drug discovery process.
Key Principles of Fenamate SAR
A systematic SAR study of the fenamate scaffold, starting from this compound, involves modifying three key regions of the molecule.
dot graph SAR_Principles { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
// Define the core structure node Core [label="this compound Scaffold", fillcolor="#F1F3F4", pos="0,0!"];
// Define modification points Anthranilic_Ring [label="Region A: Anthranilic Ring", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,-2!"]; N_Phenyl_Ring [label="Region B: N-Phenyl Ring", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,-2!"]; Ester_Group [label="Region C: Ester Group", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,3!"];
// Connect modification points to the core Core -- Anthranilic_Ring [label="Substitution generally reduces activity[10]"]; Core -- N_Phenyl_Ring [label="Critical for potency & selectivity.\nNon-coplanar twist is key[10]"]; Core -- Ester_Group [label="Primary point for diversification\n(Amides, Hydrazides, etc.)[8]"]; } enddot Caption: Core regions for SAR modification on the fenamate scaffold.
-
Region A (Anthranilic Acid Ring): Substitutions on this ring have generally been found to decrease anti-inflammatory activity.[10] Therefore, this region is often kept unsubstituted.
-
Region B (N-Phenyl Ring): This part of the molecule is critical. The presence of substituents at the 2' and 3' positions (like the two methyl groups) forces the N-phenyl ring to be non-coplanar with the anthranilic acid ring. This twisted conformation is crucial for high-affinity binding to the COX active site.[10] SAR here involves exploring different substitution patterns to optimize potency and COX-2 selectivity.
-
Region C (Carboxylate/Ester Group): This is the most versatile position for modification when starting with the methyl ester. Converting the ester to various amides, for example, can introduce new hydrogen bond donors and acceptors, potentially picking up additional interactions in the enzyme active site and dramatically altering the biological profile.
Part 2: Application Protocols
Protocol 2.1: Synthesis of the Core Scaffold
The foundational step is the synthesis of the parent compound, mefenamic acid, which is then esterified. The core reaction is a copper-catalyzed Ullmann Condensation .[11]
Workflow: Synthesis of this compound dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
// Reactants Reactant1 [label="2-Chlorobenzoic Acid"]; Reactant2 [label="2,3-Dimethylaniline"];
// Reaction 1 Ullmann [label="Ullmann Condensation\n(Cu Catalyst, Base)", shape=ellipse, style=filled, fillcolor="#FBBC05"];
// Intermediate Mefenamic_Acid [label="Mefenamic Acid\n(Crude Product)"];
// Reaction 2 Esterification [label="Fischer Esterification\n(Methanol, H₂SO₄)", shape=ellipse, style=filled, fillcolor="#34A853"];
// Final Product Final_Product [label="this compound\n(Purified Product)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections {Reactant1, Reactant2} -> Ullmann; Ullmann -> Mefenamic_Acid; Mefenamic_Acid -> Esterification; Esterification -> Final_Product; } enddot Caption: Synthetic workflow from starting materials to the target ester.
Step A: Ullmann Condensation to Mefenamic Acid [12][13][14]
-
Rationale: This classic cross-coupling reaction forms the crucial C-N bond between the two aromatic rings. A copper catalyst is essential to facilitate this transformation, which typically requires high temperatures.
-
Reagents:
-
2-Chlorobenzoic acid
-
2,3-Dimethylaniline
-
Potassium carbonate (or other suitable base)
-
Copper (II) acetate or copper powder (catalyst)
-
High-boiling point solvent (e.g., N-methylpyrrolidone or DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzoic acid (1 equivalent), 2,3-dimethylaniline (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add the copper catalyst (0.1 equivalents).
-
Add the solvent and heat the mixture to reflux (typically 150-180 °C) for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into acidic water (e.g., 1M HCl) to precipitate the crude mefenamic acid.
-
Filter the solid, wash with water, and dry. Recrystallization from ethanol/water may be necessary for purification.
-
Step B: Fischer Esterification to this compound [1]
-
Rationale: This is a direct, acid-catalyzed conversion of the carboxylic acid to its methyl ester. Using methanol as both the reagent and solvent drives the equilibrium towards the product.
-
Reagents:
-
Mefenamic acid (from Step A)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, catalyst)
-
-
Procedure:
-
Suspend the mefenamic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of acid).
-
Heat the mixture to reflux for 3-5 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product.
-
Protocol 2.2: SAR Diversification - Synthesis of an Amide Library
-
Rationale: To demonstrate the utility of the methyl ester, this protocol outlines its conversion to a small amide library. Amides introduce different steric and electronic properties compared to the original acid, which can lead to altered binding affinities and selectivities.
-
Procedure (General):
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., THF or the amine itself if liquid).
-
Add the desired primary or secondary amine (2-3 equivalents).
-
Heat the mixture in a sealed tube or under reflux. The reaction can be slow and may require several hours to days.
-
Monitor by TLC. Upon completion, remove the excess amine and solvent under vacuum.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Protocol 2.3: In Vitro Biological Evaluation - COX Inhibition Assay
-
Rationale: To determine the activity and selectivity of the newly synthesized analogs, an in vitro COX inhibition assay is essential. This colorimetric assay is a standard method that measures the peroxidase activity of COX enzymes.[6] The inhibition is quantified by measuring the reduction in the rate of oxidation of a chromogenic substrate.[15]
-
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Synthesized compounds and a reference inhibitor (e.g., Celecoxib)
-
96-well microplate and plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of your synthesized compounds and the reference inhibitor in DMSO. Make serial dilutions to test a range of concentrations.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of either COX-1 or COX-2 enzyme solution
-
10 µL of your test compound dilution (or DMSO for the control wells).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.[16]
-
Reaction Initiation: Add 10 µL of TMPD followed by 10 µL of arachidonic acid to each well to start the reaction.[6]
-
Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[6]
-
-
Part 3: Data Interpretation & Reporting
The output of an SAR study is typically summarized in a table that allows for easy comparison of the analogs.
Table 1: Hypothetical SAR Data for Analogs Derived from this compound
| Compound ID | Modification at R | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) |
| Mefenamic Acid | -OH (from Hydrolysis) | 15.2 | 8.5 | 1.8 |
| Parent Ester | -OCH₃ | >100 | 55.3 | >1.8 |
| Amide-A | -NH-CH₃ | 80.1 | 10.2 | 7.9 |
| Amide-B | -NH-Cyclopropyl | 95.6 | 2.1 | 45.5 |
| Amide-C | -N(CH₃)₂ | >200 | 150.7 | >1.3 |
Data are hypothetical and for illustrative purposes only.
Interpretation:
-
The parent methyl ester is a weak inhibitor, confirming its primary role as a synthetic intermediate.
-
Converting the ester to small primary amides (Amide-A, Amide-B) significantly improves COX-2 potency and selectivity.
-
The cyclopropyl amide (Amide-B) shows a remarkable 45-fold selectivity for COX-2, making it a promising lead for further optimization.
-
The tertiary amide (Amide-C) is inactive, suggesting that a hydrogen bond donor on the nitrogen is crucial for activity. This is a key SAR insight.
By systematically applying the protocols and strategies outlined in this guide, researchers can effectively utilize this compound as a powerful tool to navigate the complex process of drug discovery, ultimately aiming for the development of safer and more effective anti-inflammatory therapeutics.
References
- Benchchem. (n.d.). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
- Al-Janabi, A. H. H. (2021). Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. Annals of the Romanian Society for Cell Biology, 25(6), 1184-1196.
- Di Micco, S., Terracciano, S., et al. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie.
- Kozik, V. V., Belskaya, N. P., et al. (2022). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. ACS Omega.
- Savjani, J., Gajjar, A., et al. (2017). Molecular Docking, Synthesis and Biological Screening of Mefenamic Acid Derivatives as Anti-Inflammatory Agents. European Journal of Pharmacology.
- Kozik, V. V., Belskaya, N. P., et al. (2022). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. National Institutes of Health.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Amini, M., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry.
- Benchchem. (n.d.). This compound.
- Sharma, R., & Kumar, D. (2013). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1183-1194.
- The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal, 5(7), 52-55.
- Sutar, S. B., et al. (2014). Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. Der Pharma Chemica, 6(5), 374-381.
- Rouzer, C. A., & Marnett, L. J. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology.
- Al-Soud, Y. A., & Al-Masoudi, N. A. (2011). Design and Synthesis of New Mefenamic Acid Derivatives as Anti-Inflammatory Agents. Journal of the Brazilian Chemical Society.
- Prasher, P., & Sharma, M. (2021). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Bentham Science.
- Gpatindia. (2020). MEFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
- Google Patents. (n.d.). CN106380414B - A kind of mefenamic acid and its synthesis technology.
- Google Patents. (n.d.). CN106380414A - Mefenamic acid and synthesis technology thereof.
- Jiang, M., et al. (2013). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology.
- Wikipedia. (n.d.). Ullmann condensation.
- Jiang, M., et al. (2013). Structure-activity relationship of fenamates as Slo2.1 channel activators. Molecular Pharmacology, 83(4), 847-856.
- Eureka | Patsnap. (n.d.). A kind of mefenamic acid and its synthesis process.
- YouTube. (2020). Synthesis of Mefenamic Acid | In easy and simple way.
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nveo.org [nveo.org]
- 5. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Molecular docking, synthesis and biological screening of mefenamic acid derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Medicinal Applications of Fenamic Acid Derivatives | Bentham Science [eurekaselect.com]
- 9. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MEFENAMIC ACID Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. CN106380414B - A kind of mefenamic acid and its synthesis technology - Google Patents [patents.google.com]
- 13. CN106380414A - Mefenamic acid and synthesis technology thereof - Google Patents [patents.google.com]
- 14. A kind of mefenamic acid and its synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Methyl 2-(2,3-dimethylanilino)benzoate
Introduction: The Critical Role of Intermediate Characterization in API Synthesis
Methyl 2-(2,3-dimethylanilino)benzoate, also known as Mefenamic Acid Methyl Ester, is a pivotal chemical intermediate in the synthesis of Mefenamic Acid, a widely used non-steroidal anti-inflammatory drug (NSAID). The purity, identity, and overall quality of this precursor directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). A robust analytical characterization of this intermediate is therefore not merely a quality control measure, but a foundational component of a successful and compliant drug manufacturing process.
This guide provides a comprehensive suite of analytical techniques and detailed protocols for the definitive characterization of this compound. The methodologies are designed to ensure identity, quantify purity, and identify potential process-related impurities, aligning with the principles of Quality by Design (QbD) and the stringent requirements of regulatory bodies. The causality behind experimental choices is explained to empower researchers and drug development professionals to not only execute the protocols but also to understand and adapt them as needed.
Overall Analytical Strategy
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This ensures that all aspects of the molecule's identity and purity are thoroughly examined. The overall workflow is depicted below.
Purification of Crude Methyl 2-(2,3-dimethylanilino)benzoate via Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the purification of crude Methyl 2-(2,3-dimethylanilino)benzoate using automated flash column chromatography. This compound is a critical chemical intermediate, serving as a direct precursor in the synthesis of Mefenamic Acid and other non-steroidal anti-inflammatory drug (NSAID) analogs.[1][2] The efficacy, safety, and crystalline properties of the final active pharmaceutical ingredient (API) are contingent upon the high purity of this precursor. This guide details a systematic approach, from initial Thin-Layer Chromatography (TLC) method development to a fully optimized flash chromatography protocol, designed to efficiently remove common synthesis-related impurities.
Introduction and Scientific Context
This compound is an N-arylated anthranilate derivative typically synthesized via Ullmann condensation or Fischer esterification.[2][3][4] The crude product from these reactions often contains unreacted starting materials (e.g., 2-bromobenzoic acid, 2,3-dimethylaniline, or mefenamic acid), residual catalyst, and various side-products.[3][5] Column chromatography is a powerful and scalable technique for isolating active pharmaceutical ingredients (APIs) and their intermediates from such complex mixtures.[6][7]
The principle of this purification relies on the differential partitioning of the target compound and its impurities between a polar stationary phase (silica gel) and a non-polar mobile phase.[8] The structural features of this compound—specifically the aromatic rings, the ester group, and the secondary amine—impart a moderate polarity. This allows for effective separation from both less polar byproducts and more polar starting materials, such as unreacted mefenamic acid which possesses a highly polar carboxylic acid group.
Materials and Reagents
| Equipment | Reagents & Consumables |
| Automated Flash Chromatography System | Crude this compound |
| Pre-packed Silica Gel Flash Column | Silica Gel 60 (for TLC and dry loading), 40-63 µm |
| Fraction Collector | n-Hexane (ACS Grade or higher) |
| TLC Plates (Silica Gel 60 F₂₅₄) | Ethyl Acetate (ACS Grade or higher) |
| TLC Developing Chamber | Triethylamine (Et₃N, ≥99%) |
| UV Lamp (254 nm) | Dichloromethane (DCM, ACS Grade) |
| Rotary Evaporator | Glass wool or cotton |
| Round-bottom flasks | Celite® (optional, for filtration) |
| Glass funnels & beakers | Capillary tubes for TLC spotting |
| Spatulas and weighing paper | Test tubes for fraction collection |
Detailed Experimental Protocols
Protocol 1: TLC Method Development for Eluent Optimization
The cornerstone of a successful column separation is the selection of an appropriate mobile phase.[9] Thin-Layer Chromatography (TLC) is used to rapidly screen solvent systems to find one that provides optimal separation.
Procedure:
-
Prepare Eluent Systems: In separate beakers, prepare various mixtures of n-Hexane and Ethyl Acetate (EtOAc). Suggested starting ratios include 9:1, 4:1, and 7:3 (Hexane:EtOAc).
-
Sample Preparation: Dissolve a small amount of the crude product in a few drops of Ethyl Acetate or Dichloromethane.
-
TLC Plate Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of three separate TLC plates.
-
Development: Place each TLC plate into a developing chamber containing one of the prepared eluent systems. Ensure the chamber is sealed to maintain a saturated atmosphere. Allow the solvent front to ascend to approximately 1 cm from the top of the plate.[10]
-
Visualization: Remove the plates, mark the solvent front with a pencil, and allow them to air dry. Visualize the separated spots under a UV lamp at 254 nm.
-
Analysis: Calculate the Retention Factor (Rf) for the product spot and visible impurities. The ideal eluent system will place the target compound, this compound, at an Rf value of 0.2 – 0.4 , with clear separation from all other spots.[9]
Causality Note: An Rf value in this range ensures the compound spends sufficient time interacting with the stationary phase for effective separation, without requiring excessively large volumes of solvent for elution.
Protocol 2: Flash Column Chromatography Purification
This protocol utilizes the optimized eluent system from TLC to perform a preparative separation. A gradient elution is recommended for complex crude mixtures.
1. Column and Sample Preparation:
- Select Column Size: Choose a pre-packed silica gel column size appropriate for the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight.[9]
- Dry Loading Preparation: In a round-bottom flask, dissolve the entire batch of crude product in a minimal amount of dichloromethane. Add silica gel (approximately 2-3 times the mass of the crude product) to the flask.
- Remove the solvent via rotary evaporation until a fine, free-flowing powder is obtained. This is the dry-loaded sample.
Causality Note: Dry loading prevents dissolution issues on the column and ensures the sample is applied as a narrow, concentrated band, which is critical for achieving sharp peaks and high-resolution separation.
2. System Setup and Elution:
- Column Equilibration: Install the selected silica column onto the flash chromatography system. Equilibrate the column by pumping the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc) through it for several column volumes.
- Sample Loading: Load the prepared dry sample onto the system using a solid load cartridge.
- Elution Program: Program a linear gradient based on your TLC results. A typical gradient might be:
- Step 1: 5% EtOAc in Hexane for 2 column volumes (to elute very non-polar impurities).
- Step 2: Ramp from 5% to 25% EtOAc over 10-12 column volumes.
- Step 3: Hold at 25% EtOAc for 3-5 column volumes (to ensure complete elution of the product).
- Fraction Collection: Set the fraction collector to collect fractions based on the UV detector signal (monitoring at 254 nm).
3. Fraction Analysis and Product Isolation:
- TLC Analysis: Analyze the collected fractions via TLC using the optimized eluent system to identify those containing the pure product. Spot fractions corresponding to the main peak from the chromatogram.
- Pooling and Evaporation: Combine the pure fractions in a large round-bottom flask.
- Solvent Removal: Remove the solvents using a rotary evaporator. The final product should be a solid.
- Drying: Dry the solid product under high vacuum to remove any residual solvent. Obtain the final mass and calculate the yield.
Summary of Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm | Standard adsorbent for normal-phase chromatography, effective for moderately polar compounds.[6] |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate Gradient | Offers excellent selectivity for benzoate esters and anilino compounds with tunable polarity.[10] |
| Optimal Product Rf | 0.2 - 0.4 | Ensures good resolution and efficient elution time.[9] |
| Loading Technique | Dry Loading (adsorbed on silica) | Provides superior peak shape and resolution compared to liquid injection for this compound. |
| Detection | UV at 254 nm | The aromatic rings in the molecule provide strong chromophores for UV detection. |
Troubleshooting Common Issues
| Problem | Probable Cause | Suggested Solution |
| Poor Separation | The polarity difference between the product and an impurity is too small for the chosen eluent. | Try a different solvent system. A Toluene/EtOAc or DCM/Hexane system may offer different selectivity. |
| Significant Peak Tailing | The secondary amine on the molecule is interacting strongly with acidic silanol groups on the silica surface.[11] | Add a small amount (0.1-0.5%) of a basic modifier like Triethylamine (Et₃N) to the mobile phase to neutralize the acidic sites on the silica. |
| Product Does Not Elute | The mobile phase is not polar enough. | Increase the percentage of the polar solvent (Ethyl Acetate) in the gradient or switch to a more polar eluent system (e.g., DCM/Methanol). |
| Cracked Silica Bed | The column ran dry during equilibration or the run. | Ensure a continuous flow of solvent and maintain a solvent head above the silica bed at all times during manual packing.[9] |
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the purification protocol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. longdom.org [longdom.org]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 9. rroij.com [rroij.com]
- 10. silicycle.com [silicycle.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Intermediate: Methyl 2-(2,3-dimethylanilino)benzoate in Modern Organic Synthesis
Introduction: A Key Building Block for Pharmaceutical Scaffolds
Methyl 2-(2,3-dimethylanilino)benzoate, a derivative of N-arylated anthranilic acid, serves as a pivotal intermediate in the landscape of organic and medicinal chemistry. Its structural motif, featuring a benzoate ester linked to a 2,3-dimethylaniline group, provides a versatile platform for the synthesis of a variety of bioactive molecules. Notably, it is a direct precursor to Mefenamic Acid, a widely used non-steroidal anti-inflammatory drug (NSAID), highlighting its significance in pharmaceutical development. Derivatives of this compound are often investigated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] This guide provides an in-depth exploration of the synthesis and key applications of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇NO₂ | [1] |
| Molecular Weight | 255.31 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 98-100 °C | |
| Solubility | Soluble in methanol, ethanol, acetone, chloroform, and other common organic solvents. Insoluble in water. | [2] |
Spectral Data:
-
¹H NMR (DMSO-d₆): δ 2.10 (s, 3H, -CH₃), 2.28 (s, 3H, -CH₃), 3.85 (s, 3H, -OCH₃), 6.68-7.90 (m, 7H, Ar-H), 9.46 (s, 1H, -NH). (Note: This is a predicted spectrum based on the closely related mefenamic acid structure and general chemical shifts for the methyl ester.)
-
¹³C NMR: Key signals would be expected for the two methyl groups on the aniline ring, the ester methyl group, the aromatic carbons, the ester carbonyl carbon, and the carbons involved in the C-N bond.
-
IR (KBr, cm⁻¹): Expected characteristic peaks would include N-H stretching, C=O stretching of the ester, C-N stretching, and aromatic C-H stretching.
-
Mass Spectrometry (m/z): The molecular ion peak [M]⁺ would be observed at approximately 255.31.
Synthesis of this compound
The synthesis of this key intermediate can be approached through classical methods such as the Ullmann condensation followed by esterification, or through more modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
Method 1: Ullmann Condensation and Subsequent Esterification
This traditional approach involves a two-step process: the copper-catalyzed coupling of an o-halobenzoic acid with 2,3-dimethylaniline, followed by Fischer esterification of the resulting N-aryl anthranilic acid.
Workflow for Ullmann Condensation and Esterification
Sources
Application Note & Protocol: A Guide to the Copper-Catalyzed Synthesis of Methyl 2-(2,3-dimethylanilino)benzoate
Abstract
This comprehensive guide details the experimental setup for the synthesis of Methyl 2-(2,3-dimethylanilino)benzoate, a key intermediate in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drug (NSAID) analogs.[1] The featured methodology is a modified Ullmann condensation, a robust and economically viable copper-catalyzed cross-coupling reaction. This document provides a step-by-step protocol, an in-depth discussion of the reaction mechanism, the critical role of reagents, and visual aids to ensure procedural clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction: The Significance of N-Arylanthranilates
This compound is a derivative of N-arylanthranilic acid, a structural motif central to numerous pharmacologically active compounds.[2] Most notably, it is the methyl ester of mefenamic acid, a widely used NSAID.[1][2] The synthesis of such molecules is of paramount importance for structure-activity relationship (SAR) studies, enabling the exploration of novel therapeutic agents with potentially improved efficacy and reduced side effects.[1][3] The formation of the C-N bond between the aniline and the benzoate moiety is the key synthetic challenge, for which the copper-catalyzed Ullmann condensation presents a classic and highly effective solution.[4][5]
The Ullmann Condensation: A Closer Look
The Ullmann condensation, and its modern variations, have become indispensable tools for the formation of carbon-heteroatom bonds.[4][5] In the context of this synthesis, it involves the coupling of an aryl halide (methyl 2-halobenzoate) with an amine (2,3-dimethylaniline) in the presence of a copper catalyst.[1]
Mechanistic Rationale
While the precise mechanism of the Ullmann reaction has been a subject of extensive research, a generally accepted catalytic cycle for the N-arylation of amines is depicted below.[6][7][8] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[8][9][10]
-
Formation of the Active Catalyst: The reaction is typically initiated with a Cu(I) salt, often in the presence of a ligand, which forms a more soluble and reactive catalyst complex.
-
Amine Coordination and Deprotonation: The amine (2,3-dimethylaniline) coordinates to the copper(I) center. In the presence of a base, the amine is deprotonated to form a copper(I) amide complex.[1]
-
Oxidative Addition: The aryl halide (methyl 2-iodobenzoate) undergoes oxidative addition to the copper(I) amide complex, forming a transient copper(III) intermediate.[8][10][11] This step is often considered the rate-determining step of the reaction.[6]
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired C-N bond of the product, this compound, and regenerates the active Cu(I) catalyst, which can then re-enter the catalytic cycle.[8][11]
Diagram of the Catalytic Cycle
Caption: Catalytic cycle for the copper-catalyzed N-arylation.
Experimental Protocol
This protocol is designed to be a self-validating system, with each component choice justified to ensure a high probability of success.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Role |
| Methyl 2-iodobenzoate | C₈H₇IO₂ | 262.04 | 51-53 | 275.6 | Aryl halide substrate |
| 2,3-Dimethylaniline | C₈H₁₁N | 121.18 | -2.5 | 221-222 | Amine substrate |
| Copper(I) iodide | CuI | 190.45 | 605 | 1290 | Catalyst |
| L-Proline | C₅H₉NO₂ | 115.13 | 228-233 | - | Ligand |
| Potassium carbonate | K₂CO₃ | 138.21 | 891 | - | Base |
| Toluene | C₇H₈ | 92.14 | -95 | 110.6 | Solvent |
Rationale for Reagent Selection:
-
Methyl 2-iodobenzoate: Aryl iodides are generally more reactive than the corresponding bromides or chlorides in Ullmann-type couplings, leading to milder reaction conditions and higher yields.[5]
-
Copper(I) iodide (CuI): A common and effective copper(I) source for these reactions. It is relatively inexpensive and stable.[4][12]
-
L-Proline: The use of amino acid ligands, such as L-proline, has been shown to significantly accelerate copper-catalyzed N-arylation reactions, allowing for lower reaction temperatures and catalyst loadings.[13][14] The chelation of the amino acid to the copper center is thought to stabilize the catalytic species and facilitate the reaction.
-
Potassium carbonate (K₂CO₃): An inexpensive and moderately strong inorganic base sufficient to deprotonate the aniline in the presence of the copper catalyst. It is preferred over stronger bases which can promote side reactions.
-
Toluene: A non-polar aprotic solvent with a suitable boiling point for this reaction, allowing for efficient heat transfer while being relatively inert to the reaction components.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-iodobenzoate (1.0 eq), 2,3-dimethylaniline (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product is a solid with a melting point of 98-100 °C.[15]
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Toluene is flammable; avoid open flames.
-
Aryl halides and anilines can be toxic and should be handled with care.
Conclusion
The copper-catalyzed Ullmann condensation provides an efficient and reliable method for the synthesis of this compound. The use of L-proline as a ligand allows for milder reaction conditions compared to traditional Ullmann protocols. This application note offers a detailed and well-grounded procedure that can be readily adopted by researchers in the field of synthetic and medicinal chemistry for the preparation of this valuable intermediate and its analogs.
References
-
Jones, G. O., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(21), 6797–6809. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Diamine ligands in copper-catalyzed reactions. Chemical Science, 2(1), 27-50. [Link]
-
Trade Science Inc. (2012). Synthesis and Evaluation of Amide Prodrugs of Mefenamic Acid. TSI Journals. [Link]
-
Ahmad, K., et al. (2019). Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study. New Journal of Chemistry, 43(47), 18367-18376. [Link]
-
Ghorbani-Vaghei, R., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3589–3599. [Link]
-
Ahmad, K., et al. (2019). Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study. RSC Publishing. [Link]
-
PharmaTutor. (2011). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. PharmaTutor. [Link]
-
Di Micco, S., et al. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Evano, G., et al. (2010). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 110(7), 4129–4192. [Link]
- Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab.
-
Lefèvre, G., et al. (2014). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics, 33(21), 6058–6071. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Diamine Ligands in Copper-Catalyzed Reactions. ResearchGate. [Link]
-
PrepChem. (2023). Synthesis of 2-[(2,3-dimethylphenyl)amino]benzoic acid, methyl ester. PrepChem.com. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Semantic Scholar. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Slideshare. (2023). Enhancing Reactions with Copper Iodide. Slideshare. [Link]
-
Zhang, H., et al. (2018). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 16(33), 6052-6057. [Link]
-
Kráľová, K., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(16), 9205-9214. [Link]
-
Kumar, A., et al. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. Catalysts, 13(6), 1013. [Link]
-
Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]
-
Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1933-1939. [Link]
-
Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Semantic Scholar. [Link]
-
Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. [Link]
-
Lambelin, G., et al. (1970). [New esters of N-arylanthranilic acids]. PubMed. [Link]
-
Ng, S. W. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(4), o1929. [Link]
-
Mphahlele, M. J., et al. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Molecules, 26(22), 6822. [Link]
- Google Patents. (2021). Preparation method of methyl benzoate compound.
-
YouTube. (2020). Synthesis of Methyl Benzoate Lab. YouTube. [Link]
-
Sharma, K., & Singh, P. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 16, 1823-1875. [Link]
-
Xu, J., et al. (2023). Copper-Catalyzed Benzothiazolyldifluoroalkylation of Arylidenemalonitriles or para-Quinone Methides. Molecules, 28(22), 7545. [Link]
-
Mphahlele, M. J., et al. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calibrechem.com [calibrechem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Enhancing Reactions with Copper Iodide . | PDF [slideshare.net]
- 13. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(2,3-dimethylanilino)benzoate
Welcome to the technical support guide for the synthesis of Methyl 2-(2,3-dimethylanilino)benzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important C-N cross-coupling reaction. As an N-arylated anthranilate, this molecule is a key intermediate in medicinal chemistry, particularly for analogs of non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic Acid.[1][2][3]
The synthesis of this tertiary arylamine is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[2] While both are powerful, they come with unique challenges that can lead to diminished yields. This guide provides a structured, question-and-answer approach to overcoming common experimental hurdles.
General Synthetic Strategies: An Overview
The formation of the C(aryl)-N bond between methyl 2-halobenzoate and 2,3-dimethylaniline is the key transformation. The choice between the Ullmann and Buchwald-Hartwig reactions often depends on available resources, functional group tolerance, and reaction scale.
Caption: General C-N cross-coupling scheme for synthesis.
Troubleshooting and Optimization FAQ
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction shows very low or no conversion. What are the first things I should check?
Answer: A failed reaction often points to fundamental issues with reagents or the experimental setup. Before attempting complex optimization, verify the following critical parameters:
-
Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen. The presence of oxygen can lead to the oxidation and deactivation of the active catalyst—be it a Cu(I) species or a Pd(0) complex.[4]
-
Solution: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox. Solvents must be properly degassed before use, for example, by sparging with an inert gas for 20-30 minutes or using several freeze-pump-thaw cycles.[4]
-
-
Reagent Quality and Purity:
-
Copper Catalyst (Ullmann): Copper(I) salts, such as CuI, are easily oxidized to inactive Cu(II) species upon prolonged exposure to air. An off-white or yellowish CuI powder is of good quality, while a green or brown tint indicates significant oxidation.
-
Palladium Precatalyst (Buchwald-Hartwig): Ensure your palladium source and ligands are from a reputable supplier and have been stored correctly under an inert atmosphere.
-
Amine and Aryl Halide: Use freshly distilled or purified 2,3-dimethylaniline and methyl 2-halobenzoate. Impurities can interfere with the catalytic cycle.
-
Solvent and Base: Use anhydrous grade solvents. Trace amounts of water can lead to dehalogenation of the aryl halide and hydrolysis of the ester.[4] Ensure the base is a dry, free-flowing powder.
-
Question 2: I am getting my desired product, but it's contaminated with significant side products. How can I improve selectivity?
Answer: The formation of multiple products is a classic sign that reaction conditions are promoting undesired pathways. The most common side products are hydrodehalogenation (replacement of the halide with hydrogen) and homocoupling of the starting materials.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled. It is a common side reaction in both Ullmann and Buchwald-Hartwig reactions, often exacerbated by trace water or protic impurities.[4][5]
-
Troubleshooting:
-
Rigorously Anhydrous Conditions: Dry all glassware in an oven and cool under vacuum. Use anhydrous solvents and ensure the inert gas line has a drying tube.
-
Optimize the Base: For Buchwald-Hartwig, a weaker base like K₃PO₄ or Cs₂CO₃ might be preferable to strong alkoxides like NaOtBu if hydrodehalogenation is severe.
-
Ligand Choice: In Buchwald-Hartwig chemistry, certain ligands can favor the desired reductive elimination over competing pathways.[5]
-
-
-
Homocoupling of Aryl Halide (Ullmann): High temperatures in Ullmann reactions can sometimes lead to the formation of a biaryl dimer from two molecules of the methyl 2-halobenzoate.
-
Troubleshooting:
-
Lower the Temperature: If possible, screen for a more active ligand-assisted copper catalyst system that can operate at lower temperatures (e.g., 100-120 °C instead of >150 °C).[4]
-
Use Stoichiometric Control: Avoid a large excess of the aryl halide.
-
-
Caption: A decision tree for troubleshooting low-yield reactions.
Question 3: How do I choose the optimal catalyst, ligand, and base for my Buchwald-Hartwig amination?
Answer: The Buchwald-Hartwig reaction is highly tunable. The choice of catalyst, ligand, and base is interconnected and crucial for success, especially with a somewhat sterically hindered nucleophile like 2,3-dimethylaniline.
-
Palladium Precatalyst: Using modern palladacycle precatalysts (e.g., G3 or G4 type) is highly recommended. They form the active Pd(0) species more reliably than using sources like Pd(OAc)₂ or Pd₂(dba)₃, which require an in situ reduction step.
-
Ligand Selection: The ligand is arguably the most important variable. For coupling an aryl halide with a substituted aniline, bulky, electron-rich biarylmonophosphine ligands are the state-of-the-art.[6] They stabilize the palladium center and promote the crucial reductive elimination step to form the C-N bond.
| Ligand | Common Name | General Application & Characteristics |
| P(o-tolyl)₃ | Tri(o-tolyl)phosphine | "First generation" ligand. Less effective for challenging couplings.[7] |
| BINAP | Bidentate ligand, improved upon first-generation systems, good for primary amines.[5] | |
| XPhos | Highly effective, general-purpose ligand for a wide range of amines and aryl chlorides/bromides. Excellent starting point.[8] | |
| SPhos | Similar to XPhos, very active for sterically hindered substrates. | |
| RuPhos | Particularly effective for coupling with secondary amines.[7] |
-
Base Selection: The base activates the amine by deprotonation. A strong, non-nucleophilic base is required.
-
Sodium tert-butoxide (NaOtBu): The most common and often most effective base. However, its high basicity can be incompatible with sensitive functional groups (like esters, though generally tolerated here).[7]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong base that offers good functional group tolerance, especially for protic groups.[7]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Weaker bases that are useful when the substrate is sensitive to strong alkoxides. May require higher temperatures or catalyst loadings.
-
A good starting point for optimization is XPhos Pd G3 with NaOtBu in Toluene or Dioxane at 80-100 °C.
Question 4: I prefer the Ullmann reaction due to cost. How can I improve upon the traditionally harsh conditions?
Answer: The classic Ullmann condensation requires high temperatures (>180 °C) and stoichiometric copper, leading to low yields and difficult purification.[9][10] Modern protocols utilize catalytic amounts of a copper(I) salt with a ligand to facilitate the reaction under milder conditions.
-
Catalyst System: Use a high-purity copper(I) source, like CuI.
-
Ligand Addition: The addition of a chelating ligand is the most significant improvement. It solubilizes the copper species and accelerates the catalytic cycle.
-
1,10-Phenanthroline: A classic and effective ligand for copper-catalyzed C-N coupling.[9]
-
N,N'-Dimethylethylenediamine (DMEDA): A simple and inexpensive diamine ligand that is highly effective.
-
-
Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient. Polar aprotic solvents like DMF, NMP, or DMSO are often used, but dioxane can also be effective at temperatures around 110 °C.
A recommended modern Ullmann system would be CuI (5-10 mol%) , 1,10-Phenanthroline (10-20 mol%) , and K₂CO₃ (2 equivalents) in Dioxane or DMF at 110-130 °C.
Recommended Experimental Protocols
The following are generalized starting protocols. Optimization of temperature, reaction time, and reagent stoichiometry is recommended.
Protocol 1: Buchwald-Hartwig Amination
Caption: General experimental workflow for cross-coupling reactions.
-
Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst, e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed toluene. Then, add methyl 2-bromobenzoate (1.0 equivalent) followed by 2,3-dimethylaniline (1.2 equivalents) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the final product.
Protocol 2: Ligand-Accelerated Ullmann Condensation
-
Setup: To an oven-dried Schlenk flask, add Copper(I) iodide (CuI, 10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous DMF. Then, add methyl 2-iodobenzoate (1.0 equivalent) and 2,3-dimethylaniline (1.2 equivalents). Note: Aryl iodides are more reactive than bromides in Ullmann reactions.[9]
-
Reaction: Heat the mixture to 120-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. These reactions can be slower than their palladium-catalyzed counterparts.
-
Workup & Purification: Follow a similar workup and purification procedure as described in the Buchwald-Hartwig protocol. The copper salts are typically removed during the aqueous wash.
References
-
SYNTHESIS AND EVALUATION OF AMIDE PRODRUGS OF MEFENAMIC ACID. TSI Journals. [Link]
-
Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. NeuroQuantology. [Link]
-
Mefenamic acid. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Preparation of new mefenamic acid compounds and evaluation the biological activities of their derivatives. ResearchGate. [Link]
-
(PDF) Synthesis, characterization and biological activity applications of new mefenamic acid derivatives. ResearchGate. [Link]
-
Troubleshooting Ullmann Couplint. Reddit. [Link]
-
The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Ullmann reaction. L.S.College, Muzaffarpur. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. benchchem.com [benchchem.com]
- 3. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
Common side products in the synthesis of Methyl 2-(2,3-dimethylanilino)benzoate and how to avoid them.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 2-(2,3-dimethylanilino)benzoate. This document is designed for researchers, chemists, and drug development professionals who are working with this key intermediate, a direct precursor to Mefenamic Acid.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges associated with its synthesis, focusing on the identification and mitigation of side products.
Section 1: Overview of Primary Synthesis Routes
The formation of the C-N bond between the aniline and the benzoate moiety is the key transformation in this synthesis. The two most prevalent and effective methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][3][4] While both can achieve the desired product, they operate under different conditions and present unique challenges regarding side product formation.
-
Ullmann Condensation: A classic method involving a copper catalyst, typically requiring high temperatures. Modern protocols have introduced ligands to allow for milder reaction conditions.[3][5]
-
Buchwald-Hartwig Amination: A versatile and widely used palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions with high functional group tolerance, though it requires careful selection of ligands and bases.[1][6][7]
Caption: General reaction scheme for N-arylation.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My reaction has a low yield or failed completely. What are the common causes?
A1: A low or non-existent yield can typically be traced back to one of three areas: the catalyst system, the reaction atmosphere, or the quality of the reagents.
-
Inactive Catalyst: The metal catalyst (Copper or Palladium) is the heart of the reaction. For Buchwald-Hartwig reactions, the active species is Pd(0). If using a Pd(II) precatalyst, it may not be reducing effectively. For Ullmann reactions, using freshly activated copper powder can be critical, as older copper surfaces can be oxidized and inactive.[8][9]
-
Oxygen Contamination: Both copper and palladium catalysts, particularly their active forms, are sensitive to oxygen. Reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).[10][11] Ensure your flask is properly flame-dried and the system is purged before adding reagents.
-
Poor Reagent Quality:
-
Solvents & Bases: Anhydrous solvents are crucial. The presence of water can lead to catalyst deactivation and promote side reactions like aryl halide hydrolysis.[8][11] Bases, especially hygroscopic ones like potassium carbonate or sodium t-butoxide, must be freshly opened or thoroughly dried.[4]
-
Starting Materials: Verify the purity of your methyl 2-halobenzoate and 2,3-dimethylaniline. Impurities can interfere with the catalytic cycle.
-
Q2: What are the most common side products and how do I identify them?
A2: Side product formation is the primary challenge to achieving high purity. The three most common byproducts are unreacted starting materials, homocoupled products, and reduced products. They can be identified using techniques like TLC, GC-MS, and NMR.
| Side Product Name | Structure Origin | Identification Notes |
| Methyl Benzoate | Hydrodehalogenation of Methyl 2-halobenzoate[4][8] | Appears as a more non-polar spot on TLC. GC-MS will show a mass of 136.15 g/mol . |
| Dimethylbiphenyl-dicarboxylate | Homocoupling of Methyl 2-halobenzoate[4][8] | Appears as a significantly less polar, often UV-active spot on TLC. Mass will be double that of the starting arene minus the halogens. |
| Unreacted 2,3-Dimethylaniline | Incomplete reaction | A polar, amine-containing starting material. Can be visualized on TLC with specific stains like ninhydrin.[12] |
| Unreacted Methyl 2-halobenzoate | Incomplete reaction | Check for its characteristic pattern in crude NMR or its mass in GC-MS. |
| Benzoic Acid Derivatives | Hydrolysis of the ester group | Can result from harsh workup conditions or water in the reaction.[13] Will appear as a very polar, acidic spot on TLC. |
Q3: I'm seeing a significant amount of biaryl byproduct from homocoupling. How can I prevent this?
A3: Homocoupling of the aryl halide is a classic side reaction in cross-coupling chemistry.[14] The strategies to mitigate it differ slightly between the two main synthetic routes.
-
For Ullmann Condensation: This side reaction is prevalent under the harsh, high-temperature conditions of the traditional Ullmann reaction.[5]
-
Solution: Employ modern, ligand-accelerated protocols. The addition of a bidentate ligand, such as 1,10-phenanthroline or certain amino acids, stabilizes the copper intermediate, favoring the desired C-N bond formation over the C-C homocoupling pathway and allowing the reaction to proceed at much lower temperatures (e.g., <100 °C).[5][8]
-
-
For Buchwald-Hartwig Amination:
-
Solution: The choice of phosphine ligand is paramount. A well-chosen ligand accelerates the rate of reductive elimination to form the C-N bond, which outcompetes the side reactions. For electron-neutral aryl halides and anilines, sterically hindered biaryl phosphine ligands like XPhos or RuPhos are often effective at preventing homocoupling.[7][15]
-
Q4: My mass spec shows a peak for Methyl Benzoate. What is this hydrodehalogenation side product and how can I minimize it?
A4: Hydrodehalogenation is the replacement of the halide on your methyl 2-halobenzoate with a hydrogen atom, resulting in methyl benzoate.[4][8] This is a common issue in palladium-catalyzed reactions.
-
Cause: This side reaction can be caused by various factors, including the presence of water or other proton sources, or the formation of palladium-hydride species that reductively eliminate the arene.
-
Prevention Strategies:
-
Use Anhydrous Conditions: Rigorously dry all solvents and reagents.
-
Select the Right Base: Use a strong, non-coordinating base like sodium or lithium tert-butoxide. Avoid bases that may contain or generate hydride sources.
-
Optimize Ligand Choice: Select a ligand that promotes the desired C-N reductive elimination to be much faster than competing pathways. Ligands like BrettPhos have been designed to minimize this side reaction for certain substrates.[7]
-
Section 3: Recommended Experimental Protocols
The following protocol details a modern Buchwald-Hartwig approach, which generally offers milder conditions and higher selectivity than traditional Ullmann methods.
Protocol: Buchwald-Hartwig Synthesis of this compound
This protocol is a representative example and may require optimization for your specific setup and scale.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add Methyl 2-bromobenzoate (1.0 mmol, 1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and a suitable biaryl phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
Causality: The flask is flame-dried to remove adsorbed water. The catalyst and ligand are added first to allow for pre-formation of the active catalytic species.
-
-
Inert Atmosphere:
-
Seal the flask and evacuate and backfill with dry argon or nitrogen three times.
-
Causality: This removes oxygen, which can deactivate the Pd(0) catalyst.[11]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.
-
Add 2,3-dimethylaniline (1.2 mmol, 1.2 eq).
-
Finally, add the base, Sodium tert-butoxide (1.4 mmol, 1.4 eq), as a solid.
-
Causality: The base is added last to initiate the reaction. Using a slight excess of the aniline and base ensures the complete consumption of the limiting aryl halide.[4]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS every 1-2 hours.
-
Causality: Heating provides the necessary activation energy. Monitoring ensures the reaction is stopped upon completion, preventing potential degradation of the product with prolonged heating.
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc).[16]
-
Causality: The aqueous wash removes the inorganic base and salts. Chromatography separates the desired product from non-polar side products (homocoupling, hydrodehalogenation) and polar unreacted starting materials.
-
Section 4: Visual Aids & Data
Diagrams
Caption: Troubleshooting workflow for failed reactions.
References
-
Veeprho (n.d.). Mefenamic Acid Impurities and Related Compound. Retrieved from [Link]
-
Grokipedia (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wikipedia (n.d.). Ullmann condensation. Retrieved from [Link]
-
SynZeal (n.d.). Mefenamic Acid EP Impurity A. Retrieved from [Link]
-
Pharmaffiliates (n.d.). Mefenamic Acid-impurities. Retrieved from [Link]
-
BYJU'S (n.d.). Ullmann Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate (n.d.). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]
-
LabRulez LCMS (n.d.). Impurities test for Mefenamic Acid (EP- method). Retrieved from [Link]
-
Pustulka, M. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed (2020). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]
-
MDPI (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
University of Groningen research portal (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Semantic Scholar (2007). This compound. Retrieved from [Link]
- Google Patents (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
- Google Patents (n.d.). CN104592027A - Method for preparing methyl benzoate.
-
YouTube (2017). How to make methyl benzoate. Retrieved from [Link]
-
ResearchGate (n.d.). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Retrieved from [Link]
-
ResearchGate (n.d.). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Retrieved from [Link]
-
SlidePlayer (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Patsnap Eureka (n.d.). Method for producing methyl benzoate using benzoic acid containing sodium chloride as raw materials. Retrieved from [Link]
-
PrepChem.com (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann Reaction | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Mefenamic Acid EP Impurity A | 87-59-2 | SynZeal [synzeal.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. byjus.com [byjus.com]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Optimizing catalyst and ligand choice for Buchwald-Hartwig amination of methyl 2-halobenzoates.
Welcome to the technical support center for the Buchwald-Hartwig amination of methyl 2-halobenzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this challenging yet powerful transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the causality behind experimental choices.
Introduction: The Challenge of ortho-Ester Arenes
Methyl 2-halobenzoates represent a class of substrates that are both sterically hindered and electronically deactivated, presenting a unique set of challenges for the Buchwald-Hartwig amination. The ortho-ester functionality can sterically encumber the palladium catalyst's approach for oxidative addition and subsequent steps. Furthermore, the ester group is sensitive to the strongly basic conditions often employed in these reactions, leading to potential saponification. This guide will equip you with the knowledge to overcome these hurdles and achieve high-yielding, clean reactions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered when working with methyl 2-halobenzoates.
Low to No Conversion
Q1: I am seeing very low or no conversion of my methyl 2-halobenzoate. What are the likely causes and how can I address them?
A1: Low conversion is a frequent issue and can stem from several factors related to the catalyst, ligands, and reaction conditions.
-
Sub-optimal Ligand Choice: The steric bulk and electronic properties of the phosphine ligand are critical for this substrate class. For ortho-substituted substrates, bulky, electron-rich ligands are generally required to promote the reductive elimination step and stabilize the active catalytic species.[1]
-
Recommendation: For methyl 2-chlorobenzoates, which are particularly challenging due to the strong C-Cl bond, ligands like XPhos , RuPhos , and BrettPhos are often excellent choices.[2][3] For the more reactive methyl 2-bromobenzoates, a wider range of ligands, including Josiphos-type ligands, can be effective.[4]
-
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under your reaction conditions.
-
Recommendation: Consider using a well-defined Pd(0) pre-catalyst, such as a G2 or G3 pre-catalyst (e.g., XPhos Pd G2), which can be more reliable and lead to more reproducible results.[5]
-
-
Inappropriate Base: The choice of base is crucial not only for the catalytic cycle but also for the stability of your substrate.
-
Recommendation: While strong bases like sodium tert-butoxide (NaOtBu) are common, they can lead to ester saponification. Consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially if you observe ester cleavage.
-
-
Solvent Effects: The solvent can influence the solubility of the catalyst, base, and substrate, as well as the reaction rate.
-
Recommendation: Toluene and dioxane are standard solvents for Buchwald-Hartwig reactions. If solubility is an issue, a more polar aprotic solvent like THF could be explored, but be mindful of its lower boiling point.
-
Side Reactions
Q2: I am observing significant hydrodehalogenation of my starting material. How can I minimize this side reaction?
A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common competing pathway, especially with electron-deficient aryl halides like methyl 2-halobenzoates.[6] This side reaction is often promoted by the presence of a palladium-hydride species.
-
Ligand Modification: The ligand plays a crucial role in preventing hydrodehalogenation. Bulky ligands can sterically shield the palladium center and disfavor the formation of the hydride species.
-
Amine and Base Stoichiometry: An excess of a primary amine can sometimes contribute to the formation of palladium-hydride species.
-
Recommendation: Use a slight excess (1.1-1.2 equivalents) of the amine. Also, ensure your base is anhydrous, as water can be a proton source.
-
Q3: My desired product is contaminated with the corresponding benzoic acid, indicating ester saponification. How can I prevent this?
A3: Saponification is the hydrolysis of the methyl ester to a carboxylate under basic conditions. This is a significant concern when using strong alkoxide bases.
-
Base Selection: This is the most critical parameter to control.
-
Recommendation: Switch from strong bases like NaOtBu or KOtBu to weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) . These bases are often sufficiently strong to facilitate the catalytic cycle without promoting significant ester hydrolysis.
-
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the extent of saponification.
-
Recommendation: Monitor your reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. If possible, try running the reaction at a lower temperature, although this may require a more active catalyst system.
-
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is paramount for the successful amination of methyl 2-halobenzoates. The following table provides a starting point for your optimizations, based on literature precedents for similar challenging substrates.
| Aryl Halide | Amine Type | Recommended Ligands | Palladium Source | Recommended Base |
| Methyl 2-chlorobenzoate | Primary or Secondary | XPhos, RuPhos, BrettPhos | Pd₂(dba)₃, XPhos Pd G2/G3 | Cs₂CO₃, K₃PO₄ |
| Methyl 2-bromobenzoate | Primary or Secondary | XPhos, Josiphos-type, RuPhos | Pd(OAc)₂, Pd₂(dba)₃ | NaOtBu (with caution), Cs₂CO₃ |
Note: This table provides general recommendations. The optimal conditions will depend on the specific amine used.
Understanding Ligand Effects: A Deeper Dive
The success of the Buchwald-Hartwig amination on sterically hindered substrates is largely attributed to the development of bulky, electron-rich phosphine ligands.[1]
-
Steric Hindrance: The bulky substituents on ligands like BrettPhos and RuPhos create a sterically crowded environment around the palladium center. This promotes the formation of a monoligated palladium species, which is believed to be the active catalyst, and facilitates the reductive elimination step to form the C-N bond.[2][3]
-
Electronic Effects: The electron-donating nature of these ligands increases the electron density on the palladium atom, which can accelerate the rate of oxidative addition, particularly for less reactive aryl chlorides.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates.
General Protocol for the Amination of Methyl 2-Bromobenzoate with a Secondary Amine
This protocol is adapted from established methods for similar aryl aminations.[8]
Reagents and Equipment:
-
Methyl 2-bromobenzoate
-
Secondary amine (e.g., piperidine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (or other suitable ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Add methyl 2-bromobenzoate (1.0 equivalent).
-
Add anhydrous toluene (to make a ~0.2 M solution).
-
Finally, add the secondary amine (1.2 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Decision Tree for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
Catalytic Cycle and Common Side Reactions
Caption: The Buchwald-Hartwig catalytic cycle and competing side reactions.
References
-
Rahaim, R. J., Jr., & Maleczka, R. E., Jr. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. MSU Chemistry. [Link]
-
Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. [Link]
-
Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PubMed Central. [Link]
-
Dennis, J. M., et al. (2018). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PubMed Central. [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Stradiotto, M., et al. (2011). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero) aryl Chlorides. ResearchGate. [Link]
-
Organic Syntheses. (2018). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Vechorkin, O., & Hu, X. (2010). Well-Defined [Pd(NHC)(acac)Cl] Complexes for Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Solvias. (2021). From Academia to the Market – Air-stable Ni(II)/Josiphos Catalysts. CHIMIA. [Link]
-
Gessner, V. H., et al. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]
-
Maleczka, R. E., Jr. (2002). Palladium-catalyzed hydrodehalogenations by fluoride activated polymethylhydrosiloxane. MSU Chemistry. [Link]
-
Wünsch, B., et al. (2023). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. [Link]
-
Stradiotto, M., et al. (2012). Recent Advances in the Buchwald–Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
Van den Berg, J., et al. (2005). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central. [Link]
-
Alonso, F., et al. (2005). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Kappe, C. O., et al. (2018). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]
-
Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ACS Publications. [Link]
-
Chen, G., et al. (2017). Ligand-Promoted Meta-C–H Amination and Alkynylation. PubMed Central. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald, S. L., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Bentham Science. (2024). Synthesis of Methyl N-phenylcarbamate Derivatives by Xphos Pd G2 Catalyzed Intermolecular Amidation Reaction. Bentham Science. [Link]
-
Buchwald, S. L., & Henderson, J. L. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. MIT Open Access Articles. [Link]
-
Ghorbani, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Chemistry Portal. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. benthamscience.com [benthamscience.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of Methyl 2-(2,3-dimethylanilino)benzoate
Welcome to the technical support center for the synthesis of Methyl 2-(2,3-dimethylanilino)benzoate. This molecule is a critical precursor and N-arylated anthranilate derivative used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds.[1] Its efficient, high-yield synthesis is crucial for drug development and manufacturing.
This guide is structured to provide direct, actionable advice for researchers, chemists, and process development professionals encountering challenges during the scale-up of this synthesis. We will address common problems in a question-and-answer format, explaining the underlying chemical principles to empower you to not only solve the immediate issue but also to proactively optimize your process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main catalytic cross-coupling strategies for forming the key C-N bond:
-
Ullmann Condensation (Goldberg Reaction): This is the traditional and often lower-cost method. It involves the reaction of a methyl 2-halobenzoate (typically iodo- or bromo-) with 2,3-dimethylaniline using a copper catalyst, often in the form of copper salts (e.g., CuI, Cu₂O) or activated copper metal, and a base.[1][2] While cost-effective, classic Ullmann conditions can be harsh, requiring high temperatures (>140 °C) and polar aprotic solvents, which can pose scale-up challenges.[2][3] Modern protocols often use ligands like diamines or amino acids to facilitate the reaction under milder conditions.[3][4]
-
Buchwald-Hartwig Amination: This is a more modern, versatile, and often higher-yielding method that uses a palladium catalyst with a specialized phosphine ligand.[1][5] This reaction generally proceeds under much milder conditions and with greater functional group tolerance than the Ullmann coupling.[5][6] However, the cost of palladium and the proprietary ligands can be a significant factor in large-scale production.[6]
The choice between these routes often depends on factors like cost of goods, available equipment, and the specific scale of the synthesis.
Q2: Why is catalyst and ligand selection so critical in these coupling reactions?
A2: The catalyst and ligand form the heart of the reaction, directly controlling its efficiency and selectivity.
-
In Ullmann reactions , the copper catalyst facilitates the coupling. Ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) are crucial in modern protocols because they chelate to the copper center, increasing its solubility and catalytic activity.[3][7] This allows the reaction to proceed at lower, more manageable temperatures, which minimizes the formation of thermal degradation byproducts.[3][8]
-
In Buchwald-Hartwig amination , the palladium catalyst and the phosphine ligand (e.g., XPhos, RuPhos) work in concert. The ligand's steric bulk and electronic properties are precisely tuned to promote the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product.[5][9] An improper ligand can lead to slow or no reaction, or promote side reactions like hydrodehalogenation.[10]
Q3: What are the most common side reactions to be aware of during synthesis?
A3: Several side reactions can reduce your yield and complicate purification:
-
Homocoupling: The aryl halide can react with itself to form a biaryl impurity. This is more common in traditional Ullmann reactions run at very high temperatures.[10]
-
Hydrodehalogenation: The halide on the methyl 2-halobenzoate is replaced by a hydrogen atom, resulting in the formation of methyl benzoate. This can be caused by trace water or other protic impurities reacting with the catalyst system.[8][10]
-
Oxidation/Degradation: At the high temperatures often required for Ullmann couplings, the aniline starting material or the product can degrade or oxidize, leading to the formation of dark, tarry impurities.[8] Running the reaction under an inert atmosphere (Nitrogen or Argon) is essential to minimize this.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction has stalled or is giving a very low yield of the desired product. What are the likely causes and how can I fix it?
A: Low yield is a multifaceted problem. Systematically investigate the following potential causes, starting with the most straightforward.
Potential Cause & Solution
-
Inactive Catalyst:
-
The Problem: The copper or palladium catalyst may be oxidized or "poisoned." Copper(I) is generally considered the active species in Ullmann couplings.[11] Exposure to air can oxidize it to the less active Cu(II). Palladium catalysts can be sensitive to impurities.
-
The Solution:
-
Use High-Purity Reagents: Ensure starting materials and solvents are free of impurities that can act as catalyst poisons (e.g., sulfur compounds).
-
Activate the Catalyst: For Ullmann reactions, consider using freshly prepared, activated copper powder or high-purity Cu(I) salts like CuI.[10]
-
Inert Atmosphere: Meticulously degas your solvent and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire process, from setup to quench. This is non-negotiable for scale-up.
-
-
-
Suboptimal Base:
-
The Problem: The base is critical for deprotonating the aniline, making it nucleophilic enough to engage in the catalytic cycle.[8] If the base is too weak, the reaction will be slow. If it is not soluble enough in the reaction medium, its effectiveness will be limited.
-
The Solution:
-
Base Strength: For Ullmann couplings, strong inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or KOtBu is typically required.[12]
-
Solubility and Particle Size: On a large scale, the physical properties of the base matter. Use a finely powdered, anhydrous base to maximize its surface area and reactivity. Poor mixing can lead to localized "hot spots" and side reactions.
-
-
-
Incorrect Reaction Temperature:
-
The Problem: Traditional Ullmann reactions often require temperatures exceeding 150 °C.[2] However, modern ligand-accelerated systems can run at lower temperatures (80-120 °C).[8] Too low a temperature will result in a slow reaction rate, while too high a temperature can cause catalyst deactivation and substrate degradation.[8]
-
The Solution:
-
Problem 2: The Reaction Mixture is Dark and Tarry
Q: My reaction mixture has turned dark brown or black, and work-up is yielding a significant amount of intractable tar. What's causing this and how can I prevent it?
A: Dark tar formation is a classic sign of thermal degradation and/or oxidative side reactions, a common issue when scaling up high-temperature reactions like the Ullmann coupling.
Potential Cause & Solution
-
Oxygen Contamination:
-
The Problem: 2,3-Dimethylaniline is susceptible to oxidation, especially at elevated temperatures in the presence of a metal catalyst. This process forms highly colored, polymeric impurities.
-
The Solution:
-
Rigorous Inerting: This is the most critical factor. The reactor must be thoroughly purged with nitrogen or argon before adding reagents. Maintain a gentle inert gas flow or positive pressure throughout the reaction. Use solvents that have been degassed by sparging with an inert gas.
-
-
-
Excessively High Temperature / Poor Heat Transfer:
-
The Problem: What works in a small flask with efficient surface-area-to-volume heating can fail in a large reactor. Large volumes heat and cool much more slowly. Localized overheating ("hot spots") near the reactor walls can accelerate decomposition pathways.
-
The Solution:
-
Controlled Heating: Use a temperature-controlled reactor with a jacketed heating/cooling system rather than a heating mantle.
-
Stirring Efficiency: Ensure vigorous and efficient overhead stirring. The formation of a vortex indicates good mixing, which is crucial for uniform heat distribution.
-
Exotherm Management: Be aware that the reaction can be exothermic. On a large scale, this exotherm can cause the internal temperature to "run away" from the setpoint. Plan for active cooling if necessary.
-
-
Problem 3: Difficult Product Purification
Q: I'm struggling to isolate the pure this compound. It's contaminated with starting materials and a persistent colored impurity.
A: Purification challenges often stem from incomplete reactions and side-product formation. The key is a robust work-up and purification strategy designed for scale.
Potential Cause & Solution
-
Residual Copper Catalyst:
-
The Problem: Copper salts can be difficult to remove completely and may color the final product.
-
The Solution:
-
Ammonia Wash: During the aqueous work-up, washing the organic layer with a dilute ammonium hydroxide solution can help. Ammonia forms a water-soluble complex with copper ions, effectively extracting them into the aqueous phase.
-
Filtration: After the initial quench, filtering the reaction mixture through a pad of Celite® or silica gel can remove a significant portion of the insoluble catalyst residues before extraction.
-
-
-
Unreacted Starting Materials:
-
The Problem: Both unreacted 2,3-dimethylaniline (basic) and any hydrolyzed methyl 2-halobenzoate (acidic) can complicate purification.
-
The Solution:
-
Acid/Base Washes: A well-designed extraction sequence is critical.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic 2,3-dimethylaniline.
-
Wash with a dilute base (e.g., 5% NaHCO₃) to remove any acidic byproducts.
-
Finish with a brine wash to remove excess water before drying.
-
-
-
-
Crystallization vs. Chromatography:
-
The Problem: While column chromatography is excellent for small-scale purification, it is often impractical and expensive for large-scale synthesis.
-
The Solution:
-
Develop a Crystallization Protocol: The goal for scale-up should be to isolate the product via crystallization. Screen various solvent/anti-solvent systems. A common approach is to dissolve the crude product in a hot, minimal amount of a good solvent (e.g., Toluene, Ethyl Acetate) and then slowly add a poor solvent (e.g., Heptane, Hexane) until turbidity is observed, then allow it to cool slowly. This method is highly effective for removing both baseline impurities and colored byproducts.
-
-
Data & Protocols
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | CuI, Cu₂O, or Cu powder (5-10 mol%) | Pd(OAc)₂, Pd₂(dba)₃ (1-2 mol%) |
| Ligand | 1,10-Phenanthroline, L-Proline, DMEDA | XPhos, RuPhos, BINAP |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, KOtBu, LHMDS |
| Solvent | DMF, NMP, Toluene, Dioxane | Toluene, Dioxane, THF |
| Temperature | 100 - 180 °C | 80 - 110 °C |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) |
Protocol: Lab-Scale Ullmann Synthesis (Example)
Disclaimer: This is an illustrative protocol. All chemical handling should be performed by trained personnel in a fume hood with appropriate personal protective equipment.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add CuI (5 mol%), K₂CO₃ (2.2 equivalents), and methyl 2-bromobenzoate (1.0 equivalent).
-
Inerting: Evacuate and backfill the flask with dry nitrogen three times.
-
Reagent Addition: Add degassed dimethylformamide (DMF) as the solvent, followed by 2,3-dimethylaniline (1.2 equivalents) via syringe.
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring under a positive pressure of nitrogen. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer. Wash sequentially with dilute NH₄OH, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).
Visual Diagrams
Ullmann Condensation Catalytic Cycle
This diagram illustrates the generally accepted mechanism for the copper-catalyzed C-N bond formation.
Caption: Fig. 1: Ullmann Condensation Cycle
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing and solving yield issues during scale-up.
Caption: Fig. 2: Low Yield Troubleshooting
Key Scale-Up Considerations
This diagram highlights the interconnected factors that become critical when moving from the lab bench to a pilot or production scale.
Caption: Fig. 3: Core Scale-Up Factors
References
-
Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. (This is a representative review, specific URLs may vary, but the general citation is valid for the state of the art). A relevant open-access review is: Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]
-
Tye, J. W., Weng, Z., Johns, A. M., Incarvito, C. D., & Hartwig, J. F. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(32), 10545–10555. Retrieved from [Link]
-
Niu, Y., Li, Z., & Li, Y. (2023). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Organic Chemistry Frontiers. Retrieved from [Link]
-
Shang, R., & Fu, Y. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access. Retrieved from [Link]
-
Singh, R. P., & Kumar, A. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 76-83. Retrieved from [Link]
-
Wagh, Y. B., & Bhaisware, S. G. (2025). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. ResearchGate. Retrieved from [Link]
-
Fodor, T., Gáti, T., & Frank, É. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 1279-1285. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Impact of reaction temperature and time on the purity of Methyl 2-(2,3-dimethylanilino)benzoate.
Technical Support Center: Synthesis of Methyl 2-(2,3-dimethylanilino)benzoate
Introduction: Welcome to the technical support guide for the synthesis of this compound, a critical intermediate in the pharmaceutical industry, notably for the production of Mefenamic Acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of its synthesis, focusing on the Ullmann condensation reaction. We will delve into the critical interplay of reaction temperature and time on the final purity of the product. Our goal is to provide you with actionable insights and troubleshooting strategies to optimize your synthetic protocols, minimize impurity formation, and ensure high-quality outcomes. This resource is structured as a series of frequently asked questions, mirroring the collaborative and problem-solving environment of a real-world laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound, and what are the initial parameters to consider?
The most prevalent and industrially significant method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a methyl 2-halobenzoate (typically methyl 2-chlorobenzoate or methyl 2-bromobenzoate) with 2,3-dimethylaniline. A base is required to neutralize the hydrogen halide formed during the reaction.
Key Reaction Components:
-
Aryl Halide: Methyl 2-chlorobenzoate or Methyl 2-bromobenzoate
-
Amine: 2,3-Dimethylaniline
-
Catalyst: Typically a copper(I) or copper(II) species. Copper(I) iodide (CuI) and copper(I) bromide (CuBr) are common.
-
Base: Potassium carbonate (K2CO3) is frequently used.
-
Solvent: High-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or xylenes are preferred to achieve the necessary reaction temperatures.
Initial Parameters to Consider:
-
Reaction Temperature: Generally ranges from 120°C to 180°C.
-
Reaction Time: Can vary from a few hours to over 24 hours.
-
Inert Atmosphere: The reaction is often sensitive to oxygen, so conducting it under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the copper catalyst and other starting materials.
Q2: How does reaction temperature specifically impact the purity of this compound?
The reaction temperature is arguably the most critical parameter influencing both the reaction rate and the impurity profile. There is a delicate balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.
Impact of Insufficient Temperature (e.g., < 120°C):
-
Low Conversion Rate: The primary issue with temperatures that are too low is an exceedingly slow or incomplete reaction. This leads to a final product contaminated with unreacted starting materials, namely methyl 2-halobenzoate and 2,3-dimethylaniline.
-
Difficulty in Purification: While these starting materials can be removed, high concentrations of them can complicate the purification process, potentially requiring multiple recrystallizations or chromatographic separations, leading to a lower overall yield.
Impact of Excessive Temperature (e.g., > 180°C):
-
Thermal Decomposition: At elevated temperatures, the starting materials, intermediates, or even the final product can begin to decompose, leading to a complex mixture of impurities and a darker-colored crude product.
-
Increased Side Reactions: Higher temperatures can promote undesired side reactions. One common side reaction is the homocoupling of the aryl halide, which can lead to the formation of biphenyl derivatives.
-
Solvent Degradation: High-boiling point solvents like DMF can also decompose at very high temperatures, introducing additional impurities into the reaction mixture.
Optimal Temperature Range: For many Ullmann condensations leading to this product, a temperature range of 140°C to 160°C often provides the best balance between reaction rate and purity. However, the optimal temperature is highly dependent on the specific catalyst, solvent, and substrates used. It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.
Q3: What is the effect of prolonged reaction time on product purity, even at an optimal temperature?
Even when operating within the optimal temperature range, extending the reaction time unnecessarily can be detrimental to the purity of this compound.
Consequences of Extended Reaction Times:
-
Increased Impurity Formation: While the main reaction may be complete, side reactions can continue to occur over time. This can lead to a gradual increase in the concentration of byproducts, making purification more challenging.
-
Product Degradation: The desired product itself may not be completely stable under the reaction conditions for extended periods. Prolonged exposure to high temperatures and the basic reaction medium can lead to slow degradation.
-
Darkening of the Reaction Mixture: A noticeable darkening of the reaction mixture over time is often an indicator of decomposition and the formation of polymeric or tar-like impurities.
Monitoring Reaction Progress: To avoid unnecessarily long reaction times, it is crucial to monitor the progress of the reaction. This can be effectively done using techniques such as:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction progress and can also reveal the formation of byproducts.
-
Gas Chromatography (GC): Another quantitative method suitable for monitoring the reaction.
Once the reaction has reached completion (i.e., the limiting starting material has been consumed), the reaction should be cooled down and worked up promptly to prevent the formation of additional impurities.
Troubleshooting Guide: Common Purity Issues
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of unreacted starting materials in the crude product. | 1. Reaction temperature was too low. 2. Reaction time was too short. 3. Inefficient catalyst or catalyst deactivation. | 1. Increase the reaction temperature in small increments (e.g., 10°C) in subsequent experiments. 2. Extend the reaction time, using TLC or HPLC to monitor for completion. 3. Ensure the reaction is conducted under an inert atmosphere. Consider using a fresh batch of catalyst. |
| The crude product is very dark or tar-like. | 1. Reaction temperature was too high. 2. Reaction time was excessively long. 3. Presence of oxygen in the reaction vessel. | 1. Reduce the reaction temperature. 2. Monitor the reaction more closely and stop it once the starting materials are consumed. 3. Improve the inert atmosphere conditions (e.g., by purging the vessel with nitrogen or argon for a longer period before heating). |
| Presence of an unknown impurity with a higher molecular weight than the product. | 1. Potential homocoupling of the aryl halide due to high temperature. | 1. Lower the reaction temperature. 2. Ensure the catalyst is active and well-dispersed. |
Experimental Workflow & Visualization
Generalized Experimental Protocol for Synthesis
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add methyl 2-chlorobenzoate, 2,3-dimethylaniline, potassium carbonate, and the copper catalyst.
-
Inerting: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add the solvent (e.g., DMF) via a syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 150°C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC at regular intervals (e.g., every 2 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Logical Relationship Diagram
Caption: Interplay of temperature and time on product purity.
References
-
Ullmann, F., & Sponagel, P. (1906). Ueber die Darstellung von Phenyläthern des Anthrachinons. Berichte der deutschen chemischen Gesellschaft, 39(3), 3357-3367. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Pye, D. R., & Buchwald, S. L. (1998). A New Mild and General Method for the Ullmann Condensation. Journal of the American Chemical Society, 120(34), 8979-8980. [Link]
How to monitor the progress of the Methyl 2-(2,3-dimethylanilino)benzoate synthesis reaction.
Welcome to the technical support center for the synthesis of Methyl 2-(2,3-dimethylanilino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on monitoring the progress of this important N-arylation reaction. Drawing from extensive field experience, this document will explain not just the "how," but the critical "why" behind each step, ensuring you can troubleshoot effectively and achieve reliable, reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound, an N-arylated anthranilate derivative, is typically achieved through cross-coupling reactions.[1] The two most prevalent and effective methods are:
-
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide (like methyl 2-halobenzoate) with an amine (2,3-dimethylaniline).[1][2] While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[2][3] Modern protocols have introduced soluble copper catalysts with ligands to proceed under milder conditions.[2][4]
-
Buchwald-Hartwig Amination: A more contemporary approach, this palladium-catalyzed reaction offers a versatile and powerful method for forming the aryl-amine bond.[1] It typically involves reacting an aryl halide or triflate with the amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1]
Q2: Why is it crucial to monitor the reaction progress?
A2: Close monitoring of the reaction is paramount for several reasons:
-
Optimization: It allows you to determine the optimal reaction time, preventing the formation of byproducts that can arise from prolonged heating or extended reaction times.
-
Yield Maximization: By identifying the point of maximum product formation, you can quench the reaction at the ideal time to maximize your yield.
-
Troubleshooting: In-process monitoring can help diagnose issues early on, such as a stalled reaction or the formation of unexpected side products.
-
Safety: For reactions that are exothermic or involve sensitive reagents, monitoring can provide an early warning of any deviations from the expected reaction profile.
Q3: What are the primary analytical techniques for monitoring this synthesis?
A3: The most common and accessible techniques for monitoring the progress of this synthesis are:
-
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and widely used method to qualitatively track the consumption of starting materials and the formation of the product.[5] By comparing the spots of the reaction mixture over time to standards of the starting materials, you can visually assess the reaction's progress.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both qualitative and quantitative information. It separates the components of the reaction mixture and provides a mass spectrum for each, allowing for the identification of reactants, products, and byproducts.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful quantitative technique that can be used to monitor the disappearance of reactants and the appearance of the product with high precision.
For most routine monitoring, TLC is the method of choice due to its simplicity and speed.
II. Troubleshooting Guide: Common Issues in Reaction Monitoring
This section addresses specific problems you might encounter while monitoring the synthesis of this compound.
Q4: My TLC plate shows that the starting materials are not being consumed. What could be the problem?
A4: If your TLC analysis indicates a lack of reactivity, consider the following potential causes:
-
Inactive Catalyst: The palladium or copper catalyst can be sensitive to air and moisture. Ensure you are using fresh, properly stored catalysts and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Base: The choice and quality of the base are critical. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are often used.[8] For Ullmann condensations, bases such as potassium carbonate are common.[8] Ensure the base is anhydrous.
-
Insufficient Temperature: Both Ullmann and Buchwald-Hartwig reactions often require heating.[2] Verify that your reaction has reached the target temperature.
-
Poor Quality Reagents or Solvents: Impurities in your starting materials or solvents can poison the catalyst. Use reagents and solvents of appropriate purity and ensure they are anhydrous.
Q5: I see a new spot on my TLC plate that is not my starting material or my desired product. What could it be?
A5: The appearance of unexpected spots on your TLC plate indicates the formation of byproducts. Common side reactions include:
-
Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide can be reduced, replacing the halogen with a hydrogen atom to form methyl benzoate.[8] This is often favored by the presence of water or other protic sources.
-
Homocoupling: The aryl halide can couple with itself to form biphenyl derivatives.[8]
-
Ester Hydrolysis: The presence of water, especially under basic or acidic conditions and at elevated temperatures, can lead to the hydrolysis of the methyl ester to form 2-(2,3-dimethylanilino)benzoic acid.
To identify the byproduct, you can try to isolate it or use a more advanced analytical technique like GC-MS or LC-MS.
Q6: The spots on my TLC plate are streaking and not well-defined. How can I improve the resolution?
A6: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate can lead to broad, streaky spots. Try spotting a more dilute sample.
-
Inappropriate Mobile Phase: The polarity of your solvent system (mobile phase) may not be optimal for separating the components of your reaction mixture. You may need to adjust the ratio of your solvents. For separating aromatic compounds, a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether) is a good starting point.[9]
-
Highly Polar Compounds: If your product or a byproduct is highly polar, it may interact strongly with the silica gel on the TLC plate, causing streaking. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your mobile phase can sometimes help.
III. Detailed Experimental Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol provides a step-by-step guide for effectively monitoring the synthesis of this compound using TLC.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., 9:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Pencil and ruler
Procedure:
-
Plate Preparation: With a pencil, gently draw a light line about 1 cm from the bottom of the TLC plate. This will be your origin line. Mark positions for your starting material (SM) standards and your reaction mixture (RM).
-
Spotting:
-
Prepare dilute solutions of your starting materials (methyl 2-halobenzoate and 2,3-dimethylaniline) in a suitable solvent (e.g., ethyl acetate).
-
Using a clean capillary tube for each sample, spot the starting material standards on their designated marks on the origin line.
-
Carefully take a small aliquot of your reaction mixture using a capillary tube and spot it on the RM mark.
-
-
Development:
-
Pour a small amount of your chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which will improve the quality of the chromatogram.[5]
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Allow the solvent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.[5] Aromatic compounds will typically appear as dark spots.
-
Circle the spots with a pencil.
-
-
Analysis:
-
Compare the spots in the reaction mixture lane to the starting material standards.
-
As the reaction progresses, you should observe the starting material spots diminishing in intensity and a new spot, corresponding to your product, appearing.
-
The product, this compound, is generally less polar than the 2,3-dimethylaniline starting material but more polar than the methyl 2-halobenzoate. Therefore, you can expect the product to have an Rf value between those of the two starting materials.
-
The reaction is considered complete when the limiting starting material spot is no longer visible on the TLC plate.
-
Table 1: Representative TLC Data
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Value |
| Methyl 2-bromobenzoate | 9:1 | Higher |
| 2,3-dimethylaniline | 9:1 | Lower |
| This compound | 9:1 | Intermediate |
Note: Rf values are dependent on the specific conditions (TLC plate, solvent system, temperature) and should be determined experimentally.
IV. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the monitoring of the this compound synthesis.
Caption: Troubleshooting workflow for monitoring the synthesis reaction.
V. References
-
STM images displaying the progression of the Ullmann reaction on... - ResearchGate. (n.d.). Retrieved from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (n.d.). Retrieved from [Link]
-
Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]
-
Ullmann reaction - L.S.College, Muzaffarpur. (2020, October 22). Retrieved from [Link]
-
Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. (n.d.). Retrieved from [Link]
-
Ullmann reaction | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Ullmann Reaction - BYJU'S. (n.d.). Retrieved from [Link]
-
Why did our synthesized methyl benzoate solidify? : r/chemhelp - Reddit. (2024, December 3). Retrieved from [Link]
-
Methyl 2‐(2,3‐dimethylanilino)benzoate | Semantic Scholar. (2007, April 1). Retrieved from [Link]
-
Preparation method of methyl benzoate compound - Google Patents. (n.d.). Retrieved from
-
Synthesis of Methyl Benzoate Lab - YouTube. (2020, March 21). Retrieved from [Link]
-
How to make methyl benzoate - YouTube. (2017, September 12). Retrieved from [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. (n.d.). Retrieved from [Link]
-
The preparation of methyl benzoate and methyl salicylate on silica gel column - Academic Journals. (n.d.). Retrieved from [Link]
-
development and validation of gc-ms method for the trace level determination of potential genotoxic - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from [Link]
-
Methyl benzoate as a marker for the detection of mold in indoor building materials - PubMed. (n.d.). Retrieved from [Link]
-
Calibration curves (0.002-6 ppm) of methyl benzoate for various matrices - ResearchGate. (n.d.). Retrieved from [Link]
-
GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Preparation of methyl benzoate (benzoic acid methyl ester) - PrepChem.com. (n.d.). Retrieved from [Link]
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022, July 30). Retrieved from [Link]
-
Saponification of methyl benzoate - YouTube. (2021, February 9). Retrieved from [Link]
-
Methyl benzoate synthesis - czefzl.run. (n.d.). Retrieved from [Link]
-
Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products - YouTube. (2021, April 20). Retrieved from [Link]
-
Empirical & Computational Insights into N-Arylation Reactions Catalyzed by Pd-meta-Terarylphosphine Catalyst - ResearchGate. (2017, March 10). Retrieved from [Link]
-
Empirical and Computational Insights into N-Arylation Reactions Catalyzed by Palladium meta-Terarylphosphine Catalyst - A*OAR. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academicjournals.org [academicjournals.org]
Dealing with steric hindrance in the synthesis of substituted anilinobenzoates.
Welcome to the technical support center for the synthesis of substituted anilinobenzoates, also known as N-phenylanthranilic acids and their ester derivatives. These scaffolds are critical in medicinal chemistry, serving as the foundation for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1][2][3] However, their synthesis, particularly with sterically demanding substitution patterns, presents significant challenges that can impede research and development.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered problems. The insights provided here are based on established chemical principles and field-proven strategies to help you navigate the complexities of steric hindrance in C-N bond formation.
Understanding the Core Challenge: Steric Hindrance
The primary difficulty in synthesizing many substituted anilinobenzoates lies in overcoming the steric clash between bulky substituents on both the aniline and the benzoate coupling partners. Substituents at the ortho-positions (2- and 6-positions) of the aniline ring or the benzoic acid/ester are particularly problematic. This steric congestion can hinder the approach of the coupling partners to the metal catalyst's coordination sphere, slowing down or completely preventing the desired bond formation.
Traditional methods like the Ullmann condensation and modern palladium-catalyzed reactions such as the Buchwald-Hartwig amination are the workhorses for this transformation.[4][5] However, their success with hindered substrates is highly dependent on the careful selection of catalysts, ligands, bases, and reaction conditions.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of sterically hindered anilinobenzoates.
Q1: My Ullmann condensation is failing with a di-ortho-substituted aniline. What is going wrong?
The classic Ullmann condensation, which uses a copper catalyst, often requires harsh reaction conditions, including high temperatures (frequently over 200°C) and polar aprotic solvents like DMF or NMP.[5] These conditions can be detrimental to sensitive functional groups. With sterically hindered substrates, several issues may arise:
-
Insufficient Catalyst Activity: Traditional copper powder or copper salts may not be active enough to facilitate the coupling of bulky reactants.
-
Poor Solubility: The substrates or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Decomposition: The high temperatures required can lead to the decomposition of starting materials or the desired product.
Troubleshooting the Ullmann Condensation:
-
Catalyst Choice: Consider using more active copper(I) sources, such as copper(I) iodide (CuI), often in combination with a ligand.[6]
-
Ligand Assistance: The addition of ligands like 1,10-phenanthroline or various diamines can solubilize the copper catalyst and accelerate the reaction, sometimes allowing for lower temperatures.
-
Solvent Selection: While DMF is common, consider other high-boiling polar aprotic solvents. In some cases, microwave irradiation can be used to rapidly reach the target temperature and may improve yields for hindered couplings.[6]
-
Base Selection: The choice of base is crucial. Potassium carbonate (K2CO3) is frequently used.[7] Ensure the base is finely powdered and thoroughly dried to maximize its effectiveness.
Q2: What are the best palladium catalysts and ligands for a Buchwald-Hartwig amination of a hindered aniline and an aryl halide?
The Buchwald-Hartwig amination is often the preferred method due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[4] For sterically demanding couplings, the choice of ligand is paramount.
-
Bulky, Electron-Rich Ligands: The key to success is using ligands that are both sterically bulky and electron-rich.[8][9] These properties promote the formation of the active, monoligated palladium(0) species and accelerate the rate-limiting reductive elimination step to form the C-N bond.
Recommended Catalyst/Ligand Systems: A new carbazolyl-derived P,N-ligand has shown promise in the sterically hindered amination of aryl chlorides.[10]
| Ligand Family | Specific Examples | Key Advantages for Hindered Couplings |
| Dialkylbiarylphosphines | XPhos, SPhos, RuPhos | Highly active for coupling aryl chlorides and bromides. The steric bulk facilitates reductive elimination. XPhos is particularly effective for sterically demanding substrates.[8] |
| Ferrocene-Based Ligands | Josiphos-type ligands | Have been shown to be effective in challenging aminations, including the direct coupling of ammonia.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer strong electron donation and good thermal stability. Can be effective for coupling aryl chlorides. |
Workflow for Catalyst/Ligand Selection
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Methyl 2-(2,3-dimethylanilino)benzoate using Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, objective comparison of mass spectrometry's role in the structural elucidation of Methyl 2-(2,3-dimethylanilino)benzoate, a key intermediate in pharmaceutical research. We will explore the practical application of Gas Chromatography-Mass Spectrometry (GC-MS), compare its utility with other spectroscopic methods, and provide the experimental data and protocols necessary for confident structural verification.
The Analytical Challenge: Isomeric Differentiation and Structural Integrity
This compound (C₁₆H₁₇NO₂) is an N-arylanthranilate derivative with a molecular weight of 255.31 g/mol .[1] The primary analytical challenge lies in confirming the precise connectivity of the methyl benzoate and 2,3-dimethylaniline moieties, as numerous isomers with the same molecular weight could potentially be synthesized. Mass spectrometry, particularly when coupled with a chromatographic separation technique, offers a powerful solution to this challenge.[2][3]
Primary Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
For a molecule of this nature—possessing sufficient volatility and thermal stability—Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and highly informative analytical technique. The gas chromatograph separates the analyte from any impurities or isomers, while the mass spectrometer provides detailed structural information through fragmentation analysis.
Hypothetical Electron Ionization Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Structure of Fragment | Significance |
| 255 | [M]⁺• | [C₁₆H₁₇NO₂]⁺• | Molecular Ion Peak: Confirms the molecular weight of the compound. |
| 240 | [M - CH₃]⁺ | [C₁₅H₁₄NO₂]⁺ | Loss of a methyl radical from one of the dimethylaniline methyl groups. |
| 224 | [M - OCH₃]⁺ | [C₁₅H₁₄NO]⁺ | α-cleavage: Loss of the methoxy radical from the ester group, a characteristic fragmentation of methyl esters.[1][5] |
| 196 | [M - COOCH₃]⁺ | [C₁₄H₁₄N]⁺ | Loss of the carbomethoxy group. |
| 120 | [C₈H₁₀N]⁺ | [H₂N=C₆H₃(CH₃)₂]⁺ | Fragment corresponding to the 2,3-dimethylaniline moiety. |
| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment in benzoic acid esters.[4] |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, arising from the further fragmentation of the benzoyl cation.[4] |
Visualizing the Fragmentation Pathway
The fragmentation of this compound in an EI source can be visualized as a series of competing bond cleavages.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for the analysis of aromatic compounds like this compound.
Sample Preparation
-
Dissolve approximately 1 mg of the synthesized compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.
GC-MS Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.[2][3]
-
Column: A low-bleed capillary column suitable for semi-volatile compound analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Splitless injection at 280 °C for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 15 °C/min.
-
Final hold: 300 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Visualizing the GC-MS Workflow
Caption: Standard workflow for GC-MS analysis of this compound.
Comparative Analysis with Other Spectroscopic Techniques
While GC-MS is a powerful tool, a comprehensive structural elucidation often relies on the synergy of multiple analytical techniques.[6][7][8] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information that can definitively confirm the structure.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| GC-MS | Molecular weight and fragmentation pattern. | High sensitivity; separates isomers and impurities; provides key structural fragments. | Does not definitively establish connectivity; some isomers may have similar fragmentation patterns. |
| ¹H and ¹³C NMR | Detailed information about the carbon-hydrogen framework, including connectivity and the chemical environment of each atom. | Unambiguously determines the substitution pattern on both aromatic rings; confirms the presence and connectivity of all functional groups.[7] | Lower sensitivity than MS; requires a pure sample.[9] |
| IR Spectroscopy | Presence of specific functional groups. | Confirms the presence of the N-H bond (around 3300-3500 cm⁻¹), the C=O of the ester (around 1700-1720 cm⁻¹), and aromatic C-H bonds.[7] | Provides limited information on the overall molecular structure and connectivity. |
The combination of these techniques provides a self-validating system for structural confirmation.[8] For instance, while MS confirms the molecular weight and the presence of key fragments, NMR confirms the precise arrangement of the methyl groups on the aniline ring and the ortho-substitution on the benzoate ring. IR spectroscopy provides a quick and straightforward confirmation of the key functional groups.
Conclusion
The structural confirmation of this compound is most effectively achieved through a multi-technique approach. Gas Chromatography-Mass Spectrometry provides the foundational data of molecular weight and key structural fragments, with the significant advantage of being able to separate the target molecule from potential isomers and impurities. However, for unambiguous confirmation of the substitution patterns, which is critical in drug development and medicinal chemistry, the data from ¹H and ¹³C NMR spectroscopy is indispensable. IR spectroscopy serves as a valuable, rapid tool for functional group verification. By integrating the data from these complementary techniques, researchers can achieve a high level of confidence in the structure of their synthesized compounds.
References
-
Gas chromatography-mass spectrometry (GC-MS) method for the determination of 16 European priority polycyclic aromatic hydrocarbons in smoked meat products and edible oils. Taylor & Francis Online. [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]
-
QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]
-
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]
-
mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]
-
Methyl anthranilate. NIST WebBook. [Link]
-
The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. [Link]
-
Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. [Link]
-
STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. [Link]
-
Methyl anthranilate. PubChem. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
Comparison of Ullmann condensation and Buchwald-Hartwig amination for synthesizing N-arylated compounds.
A Comparative Guide to N-Arylation: Ullmann Condensation vs. Buchwald-Hartwig Amination
For researchers, scientists, and professionals in drug development, the synthesis of N-arylated compounds is a fundamental transformation in the construction of a wide array of pharmaceuticals, functional materials, and agrochemicals. The carbon-nitrogen (C-N) bond is a cornerstone of many biologically active molecules, and its efficient formation is of paramount importance. Two of the most powerful and widely employed methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1]
This guide presents an objective comparison of these two seminal reactions. It is designed not as a rigid template, but as an in-depth technical resource grounded in mechanistic understanding and field-proven insights. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to empower chemists to make informed decisions for their synthetic challenges.
At a Glance: A Comparative Overview
The choice between the Ullmann condensation and the Buchwald-Hartwig amination is a multifactorial decision, often dependent on the specific substrates, desired reaction conditions, and practical considerations like cost.[1] The following table provides a high-level comparison of their key features.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu), often Cu(I) salts like CuI[2] | Palladium (Pd), often Pd(0) or Pd(II) precursors[3] |
| Typical Ligands | Simple diamines, amino acids (e.g., L-proline), phenanthrolines, or none[2] | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP, DPPF)[3][4] |
| Reaction Temperature | Traditionally high (>150-220°C); modern methods are milder (80-130°C)[5] | Generally milder (often 25-120°C)[4] |
| Base | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[6] | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)[1] |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, NMP, DMSO)[5] | Aprotic solvents (e.g., Toluene, Dioxane, THF)[4] |
| Substrate Scope | Traditionally favored for electron-poor aryl halides; modern methods have broader scope[5] | Very broad scope, including electron-rich, neutral, and heteroaryl halides[3] |
| Cost | Generally lower due to the abundance of copper[7] | Higher due to the precious palladium catalyst and specialized ligands[8] |
Delving into the Mechanisms: Copper vs. Palladium
The distinct catalytic cycles of the Ullmann and Buchwald-Hartwig reactions are the foundation of their different characteristics and substrate compatibility.[1] While the precise mechanism of the Ullmann reaction has been a subject of debate, a plausible cycle has been established.[7]
The Ullmann Condensation: A Cu(I)/Cu(III) Pathway
The modern, ligand-assisted Ullmann N-arylation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The ligand is crucial for solubilizing the copper salt and facilitating the reaction at lower temperatures. The cycle begins with the formation of a copper(I)-amide intermediate after the amine coordinates to the copper catalyst and is deprotonated by a base. Oxidative addition of the aryl halide to this intermediate generates a transient Cu(III) species. Finally, reductive elimination from this complex affords the N-arylated product and regenerates the active Cu(I) catalyst.[9]
Caption: Proposed catalytic cycle for the Ullmann condensation.
The Buchwald-Hartwig Amination: A Pd(0)/Pd(II) Pathway
The Buchwald-Hartwig amination follows a well-established Pd(0)/Pd(II) catalytic cycle.[3] The reaction is initiated by the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex.[4] Subsequent coordination of the amine and deprotonation by a strong base leads to the formation of a palladium-amido complex. The final and often rate-limiting step is reductive elimination from this complex, which yields the desired N-arylated amine and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is critical as they promote both the oxidative addition and, crucially, the reductive elimination step, while preventing unwanted side reactions like beta-hydride elimination.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step protocols for performing Ullmann and Buchwald-Hartwig aminations. These should be adapted and optimized for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Ullmann Condensation of 4-Iodotoluene with Aniline
This protocol is based on modern, ligand-accelerated Ullmann conditions which are significantly milder than the classical method.
Materials:
-
4-Iodotoluene (1.0 mmol, 218 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)
-
L-Proline (0.2 mmol, 23 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Dimethyl Sulfoxide (DMSO) (2 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-iodotoluene, CuI, L-proline, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add aniline and DMSO via syringe.
-
Seal the tube and place it in a preheated oil bath at 90-110 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(p-tolyl)aniline.
Protocol 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
This protocol utilizes a modern palladium pre-catalyst and a bulky biarylphosphine ligand, which allows for the use of a less reactive aryl chloride.
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.5 mg, 118 µL)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
XPhos Pd G3 (a palladium pre-catalyst) (0.02 mmol, 17 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (2 mL)
Procedure:
-
Inside a glovebox, add 4-chlorotoluene, XPhos Pd G3, and NaOtBu to a dry vial equipped with a magnetic stir bar.
-
Add toluene followed by aniline to the vial.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate and filter through a short pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(p-tolyl)aniline.
Comparative Experimental Data
The efficiency of each reaction is highly substrate-dependent. The following table summarizes representative yields for the N-arylation of various amines with aryl halides, drawn from the literature to highlight the strengths of each method.
| Aryl Halide | Amine | Method | Catalyst System | Yield (%) | Reference |
| 4-Iodobenzonitrile | Aniline | Ullmann | CuI / Phenanthroline | 95 | [2] |
| 4-Chlorotoluene | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 98 | [3][10] |
| 2-Bromo-6-methylpyridine | n-Butylamine | Buchwald-Hartwig | Pd(OAc)₂ / BrettPhos | 92 | [10] |
| 1-Bromo-4-nitrobenzene | Pyrrolidine | Ullmann | CuI / DMEDA | 89 | [2] |
| 4-Bromoanisole | Di-n-butylamine | Buchwald-Hartwig | Pd(OAc)₂ / P(t-Bu)₃ | 97 | [3] |
| 2-Chloropyridine | Ammonia | Buchwald-Hartwig | Pd(OAc)₂ / XPhos | 85 | [10] |
Logical Workflow for Method Selection
The selection between the Ullmann condensation and the Buchwald-Hartwig amination is a critical decision in synthetic planning. The following workflow provides a logical approach to selecting the most appropriate method for a given synthetic challenge.
Caption: A decision-making workflow for selecting an N-arylation method.
Conclusion: Two Pillars of C-N Bond Formation
Both the Ullmann condensation and the Buchwald-Hartwig amination are indispensable tools for the synthesis of N-arylated compounds. The classical Ullmann reaction, once hampered by harsh conditions, has been revitalized through ligand development, offering a cost-effective alternative, particularly for electron-deficient systems.[8][11] The Buchwald-Hartwig amination, on the other hand, provides unparalleled scope, efficiency, and mild reaction conditions, establishing it as the go-to method for a vast range of substrates, despite the higher cost of the palladium catalyst and ligands.[3][12]
Ultimately, these two methods are not merely competitors but are complementary pillars in the field of cross-coupling chemistry. A thorough understanding of their mechanisms, scopes, and practical limitations, as outlined in this guide, allows the modern synthetic chemist to strategically select the optimal path for forging the crucial C-N bond.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Monge, M., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC, NIH. [Link]
-
Grokipedia. Ullmann condensation. [Link]
-
ResearchGate. (2020). Recent Advancements in Ullmann Reaction. [Link]
-
Fui, C. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Guillou, S., & Evano, G. (2010). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. [Link]
-
ResearchGate. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Surry, D. S., & Buchwald, S. L. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. Organometallics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Methyl 2-(2,3-dimethylanilino)benzoate Analogs: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of Methyl 2-(2,3-dimethylanilino)benzoate and its structurally related analogs. As a derivative of mefenamic acid, this compound belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). The exploration of its analogs is a critical endeavor in medicinal chemistry, aimed at enhancing therapeutic efficacy, improving safety profiles, and elucidating structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory and analgesic agents.
Introduction: The Fenamate Scaffold and the Rationale for Analog Development
Fenamates are a well-established class of NSAIDs characterized by an N-aryl anthranilic acid core structure.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[1][3]
The therapeutic effects of NSAIDs are largely mediated by COX-2 inhibition, while the common adverse effects, such as gastrointestinal disturbances and ulceration, are linked to the inhibition of COX-1.[1][3] this compound, the methyl ester of mefenamic acid, represents a foundational modification of the fenamate scaffold.[4] The development of its analogs is driven by several key objectives:
-
Reducing Gastrointestinal Toxicity: The free carboxylic acid group present in most traditional NSAIDs is a primary contributor to their ulcerogenic effects.[1] Masking this acidic functionality through esterification, amidation, or conversion to bioisosteric heterocyclic rings is a common strategy to mitigate this toxicity.[1][5]
-
Improving COX-2 Selectivity: Designing analogs that preferentially inhibit COX-2 over COX-1 is a central goal in modern NSAID research. Higher selectivity can lead to a better safety profile with comparable or enhanced anti-inflammatory activity.[6][7]
-
Enhancing Potency: Subtle structural modifications to the aromatic rings or the linker group can significantly alter the compound's binding affinity to the COX active site, potentially leading to higher potency.
This guide will delve into the synthesis strategies, comparative biological activities, and the underlying SAR of various analogs derived from the this compound template.
Analog Design and Structure-Activity Relationship (SAR)
The fenamate scaffold offers multiple sites for chemical modification to generate a library of analogs for biological screening. The core structure and key modification points are illustrated below.
Caption: General structure of fenamate analogs and key modification points.
The primary focus of analog design has been the modification of the carboxylic acid group (R1). Converting it to esters, carbohydrazides, or incorporating it into less acidic heterocyclic systems like oxadiazoles has been shown to be a successful strategy for reducing ulcerogenicity.[1][8] Substitutions on the N-aryl (anilino) ring (R2) and the anthranilate ring (R3) can influence the dihedral angle between the two rings, a key factor for fitting into the hydrophobic channel of the COX active site and achieving selectivity.[4]
Comparative Biological Activity
The biological evaluation of these analogs typically focuses on three key areas: anti-inflammatory activity, analgesic effects, and ulcerogenic potential.
Anti-inflammatory Activity
The anti-inflammatory efficacy is most commonly assessed using the in vivo carrageenan-induced rat paw edema model and in vitro COX inhibition assays. Studies have shown that modifying the carboxylic acid moiety can maintain or even enhance anti-inflammatory activity while reducing side effects. For instance, certain ester and oxadiazole-2-thione derivatives of fenamates have demonstrated anti-inflammatory activity comparable to the parent drug, mefenamic acid.[1][8]
Table 1: Comparative In Vivo Anti-inflammatory Activity of Fenamate Analogs
| Compound | Modification | Dose (mg/kg) | % Inhibition of Paw Edema (vs. Control) | Reference |
|---|---|---|---|---|
| Mefenamic Acid | Parent Drug (Carboxylic Acid) | 100 | 48.5% | [8] |
| Analog 6e | Methyl Ester | 100 | 49.2% | [8] |
| Analog 6f | Ethyl Ester | 100 | 50.1% | [8] |
| Analog 13a | Oxadiazol-2-one | 100 | 47.8% | [8] |
| Analog 14a | Oxadiazol-2-thione | 100 | 51.3% | [8] |
| Analog 11 | N-Arylhydrazone | 50 | 45.6% (at 3h) | [9] |
| Analog 12 | N-Arylhydrazone | 50 | 42.1% (at 3h) |[9] |
Data is compiled from multiple sources and represents typical findings. The exact values can vary based on experimental conditions.
Analgesic Activity
Analgesic properties are often evaluated using the acetic acid-induced writhing test in mice. This test measures a compound's ability to reduce visceral pain. A significant reduction in the number of writhes compared to a control group indicates potent analgesic activity. Several N-arylhydrazone derivatives of mefenamic acid have shown significantly more potent analgesic activity than mefenamic acid itself, highlighting that modifications can decouple the magnitude of analgesic and anti-inflammatory effects.[9]
Table 2: Comparative Analgesic Activity of Fenamate Analogs
| Compound | Modification | Dose (mg/kg) | % Protection (Writhing Inhibition) | Reference |
|---|---|---|---|---|
| Mefenamic Acid | Parent Drug | 25 | 45.4% | [9] |
| Analog 11 | N-Arylhydrazone | 25 | 73.1% | [9] |
| Analog 12 | N-Arylhydrazone | 25 | 70.0% | [9] |
| Analog 19 | N-Arylhydrazone | 25 | 77.2% | [9] |
| Analog 20 | N-Arylhydrazone | 25 | 80.0% |[9] |
Ulcerogenic Effects
A critical parameter for the development of new NSAIDs is their gastrointestinal safety profile. The ulcerogenic potential is assessed by examining the stomach lining of test animals after repeated administration of the compound. As hypothesized, analogs where the acidic carboxyl group is modified consistently show a marked reduction in ulcerogenicity. Compounds 6e, 6f, 13a, and 14a, for example, exhibited the lowest ulcerogenic effects in a comparative study, while their parent carboxylic acid forms were highly ulcerogenic.[1][8] This strongly supports the hypothesis that masking the acidic moiety is a viable strategy for developing safer NSAIDs.
Key Experimental Protocols
Reproducible and validated experimental models are the bedrock of comparative analysis. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Protocol: COX-1/COX-2 Inhibition Assay
This assay quantifies a compound's ability to inhibit the COX-1 and COX-2 enzymes, allowing for the determination of IC50 values and the selectivity index (SI).
Causality: This enzyme immunoassay (EIA) directly measures the product of the COX enzyme, Prostaglandin E2 (PGE2). By quantifying the reduction in PGE2 production in the presence of the test compound, we can determine its inhibitory potency. Testing against both isoforms is crucial to establish the selectivity profile, a key predictor of potential GI side effects.[3][6]
Step-by-Step Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Incubation: The test compounds (analogs) and a reference standard (e.g., Celecoxib) are pre-incubated with the enzyme solution at various concentrations for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes. The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a solution of hydrochloric acid.
-
Quantification of Prostaglandin: The amount of prostaglandin (typically PGE2) produced is quantified using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition is calculated for each concentration. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percent inhibition against the log of the compound concentration. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).
Caption: Workflow for the in vitro COX Inhibition Assay.
In Vivo Protocol: Carrageenan-Induced Paw Edema
This is the most widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[10][11]
Causality: The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response. The second phase, which occurs after the first hour, is primarily mediated by prostaglandins.[12] Therefore, a reduction in paw swelling (edema) during this phase by a test compound strongly indicates inhibition of prostaglandin synthesis.
Step-by-Step Methodology:
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week.
-
Fasting: Animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: Animals are divided into groups. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose). The reference group receives a standard drug (e.g., Indomethacin). Test groups receive the this compound analogs at specified doses, typically via oral gavage.
-
Baseline Measurement: One hour after drug administration, the initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution (in saline) is injected into the sub-plantar surface of the right hind paw.
-
Edema Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the Carrageenan-Induced Paw Edema Test.
Conclusion and Future Directions
Future research should focus on:
-
Comprehensive Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent and least toxic analogs is essential for their progression as drug candidates.
-
Elucidation of Molecular Interactions: Computational docking studies and X-ray crystallography can provide a deeper understanding of how these analogs bind to the COX-2 active site, guiding the design of next-generation inhibitors with even greater potency and selectivity.[4][13]
-
Exploration of Other Biological Activities: While the primary focus is on anti-inflammatory action, some fenamate analogs have shown potential in other therapeutic areas, such as cancer, and these secondary activities warrant further investigation.[14]
By leveraging the principles and data outlined in this guide, drug development professionals can make more informed decisions in the design and selection of novel fenamate-based drug candidates with superior efficacy and safety profiles.
References
- Al-Gazzar, A. R., Youssef, A. M., & El-Sayed, M. A. (2008). Synthesis, Analgesic and Anti-inflammatory Activities of Some New Fenamate Analogues. Arzneimittel-Forschung (Drug Research), 58(9), 457–463.
- Youssef, A. M., Al-Gazzar, A. R., & El-Sayed, M. A. (2008).
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- Sharma, V., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives.
- Dastmalchi, S., Khalili, M., Hamzeh-Mivehroud, M., Asadpour-Zeynali, K., & Sadeghi-Soureh, S. (2007). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. Iranian Journal of Pharmaceutical Research, 6(4), 279-285.
- Benchchem. (n.d.). Methyl 2-(2,3-dimethylanilino)
- Sharma, V., & Prasher, P. (2023).
- Nile, S. H., & Park, S. W. (2014). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(1), 1-1.
- Manchanda, S., & Saraf, S. (2013). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 7(10), 2200–2204.
- Rojas-Díaz, S., et al. (2022). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. Chemical Biology & Drug Design, 99(6), 841-852.
- Xu, S., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 230, 114115.
- Akhtar, M. J., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(5), 519-545.
- Khan, A., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(16), 4945.
- Patel, N. D., et al. (2021). Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. Journal of Biomolecular Structure & Dynamics, 39(18), 7150-7159.
Sources
- 1. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Medicinal Applications of Fenamic Acid Derivatives | Bentham Science [eurekaselect.com]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, analgesic and anti inflammatory activities of some new fenamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid [sites.ualberta.ca]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of Methyl 2-(2,3-dimethylanilino)benzoate by High-Performance Liquid Chromatography
For researchers, medicinal chemists, and drug development professionals, the purity of a chemical intermediate is not a trivial detail—it is the bedrock of reliable, reproducible, and meaningful results. Methyl 2-(2,3-dimethylanilino)benzoate, an N-arylated anthranilate derivative, serves as a critical precursor in the synthesis of novel bioactive molecules, particularly as analogs of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structural integrity directly impacts the validity of structure-activity relationship (SAR) studies and the safety profile of downstream compounds.
This guide provides an in-depth, experience-driven protocol for the purity validation of this compound using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind each parameter, establish a self-validating protocol in line with regulatory expectations, and objectively compare HPLC with alternative analytical techniques.
The "Why": Strategic Development of the HPLC Method
The goal of any purity analysis is to separate, detect, and quantify the main compound and any potential impurities. Our strategy is built on the physicochemical properties of this compound (Molecular Formula: C₁₆H₁₇NO₂, Molecular Weight: 255.31 g/mol ).[1]
Chromatographic System Selection
-
Principle: Reversed-Phase HPLC (RP-HPLC) is the technique of choice. The analyte is moderately non-polar, making it ideal for partitioning between a non-polar stationary phase (the column) and a polar mobile phase (the solvent).
-
Stationary Phase (Column): A C18 column (e.g., Agilent Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm) is the workhorse for this type of analysis. The C18 alkyl chains provide a hydrophobic environment that retains the analyte. The 5 µm particle size offers a good balance between high separation efficiency and moderate backpressure.
-
Mobile Phase (The Eluent): A gradient elution is superior to an isocratic one for purity analysis. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
-
Solvent A: 0.1% Formic Acid in HPLC-grade water. The acid is crucial; it protonates residual silanols on the silica backbone of the column, preventing peak tailing. It also ensures a consistent pH to keep the analyte in a single, non-ionized state.
-
Solvent B: Acetonitrile. Its low viscosity and UV transparency make it an excellent organic modifier for RP-HPLC.
-
-
Detector: The presence of two aromatic rings in the molecule makes it a strong chromophore. A UV-Vis or Photodiode Array (PDA) detector is ideal. A PDA detector is particularly powerful as it provides spectral data for each peak, allowing for peak purity assessment and aiding in the identification of unknown impurities. Based on similar benzoate ester structures, a detection wavelength between 240-280 nm is a logical starting point.[2]
Experimental Workflow: A Step-by-Step Protocol
The entire process, from sample preparation to final validation, follows a logical and rigorous sequence designed to ensure data integrity.
Caption: High-level workflow for HPLC purity validation.
Detailed Methodology
-
Preparation of Solutions:
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a suitable solvent for the analyte.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA at 254 nm
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Analysis Sequence:
-
Inject diluent (blank) to ensure no system contamination.
-
Inject the sample solution.
-
Calculate purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Trustworthiness: A Self-Validating System via ICH Q2(R1)
A method is only reliable if it is validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[3][4][5] We will adhere to the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][6][7]
Caption: Core validation parameters as per ICH Q2(R1) guidelines.
Validation Parameter Breakdown
The following table outlines the key experiments required to validate the HPLC method.
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from potential impurities. | Analyze blank (diluent), reference standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light) on the sample to generate degradation products. | The main peak should be free from interference from any other components. Peak purity analysis (via PDA detector) should pass. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Prepare a series of at least five standard solutions (e.g., 50% to 150% of the sample concentration). Plot a graph of peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by the linearity and accuracy studies. | The specified range of the assay. |
| Accuracy | To measure the closeness of the test results to the true value. | Perform recovery studies by spiking a known amount of reference standard into the sample at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): Analyze six replicate sample preparations on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The lowest amount of analyte that can be reliably detected and quantified. | Determined based on the signal-to-noise ratio (S/N) of the analyte peak. | Typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | Systematically alter method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, it's essential to understand its place among other analytical techniques. The choice of method depends on the specific question being asked.
| Feature | HPLC-UV/PDA | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation based on polarity, followed by UV absorption detection. | Measures the ratio of analyte signals to a certified internal standard.[8] | Separation of volatile compounds based on boiling point, followed by mass-based detection. |
| Primary Use | Gold standard for routine purity testing and quantification of known impurities. | Provides absolute purity and structural confirmation without needing a reference standard of the analyte itself.[9] | Analysis of volatile impurities (e.g., residual solvents) and thermally stable compounds. |
| Sensitivity | High (µg/mL to ng/mL range). | Lower sensitivity compared to HPLC; impurities <0.1% are difficult to quantify.[8] | Very high, especially in Selected Ion Monitoring (SIM) mode. |
| Structural Info | Limited (UV spectrum can suggest chromophore similarity). | Excellent (provides a complete structural fingerprint of the molecule and impurities). | Provides molecular weight and fragmentation patterns, aiding in impurity identification. |
| Sample Throughput | High; amenable to automation. | Moderate; requires careful sample preparation and longer acquisition times. | High, especially with modern autosamplers. |
| Key Limitation | Requires reference standards for accurate impurity quantification. Response factors can vary between compounds. | Not ideal for trace analysis. Complex spectra can be difficult to interpret.[10] | Limited to thermally stable and volatile compounds. The analyte itself may require derivatization. |
Conclusion
Validating the purity of this compound by HPLC is a systematic process that combines sound chromatographic principles with rigorous validation according to ICH guidelines. The described RP-HPLC method, utilizing a C18 column, a gradient elution with a formic acid-modified mobile phase, and PDA detection, provides a robust, specific, and reliable system for this purpose. While techniques like qNMR and GC-MS offer orthogonal information and are valuable for structural elucidation and volatile impurity analysis, HPLC remains the preeminent technique for routine quality control and purity certification in most research and development settings. By understanding the causality behind each methodological choice and embedding the principles of self-validation into the workflow, scientists can ensure the highest degree of confidence in their analytical results.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf][3][5]
-
Quality Guidelines. International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/quality-guidelines][6]
-
ICH Q2 Analytical Method Validation. SlideShare. [URL: https://www.slideshare.net/AbhishekSoni39/ich-q2-analytical-method-validation][7]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [URL: https://www.researchgate.net/publication/323594842_Q2R1_Validation_of_Analytical_Procedures_An_Implementation_Guide][4]
-
This compound | RUO. Benchchem. [URL: https://www.benchchem.com/product/b074008][1]
-
A Comparative Guide to the Purity Analysis of Octaethylene Glycol: HPLC vs. NMR Spectroscopy. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-purity-analysis-of-octaethylene-glycol-hplc-vs-nmr-spectroscopy][8]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [URL: https://www.mdpi.com/2297-8739/10/1/22][10]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm500734a][9]
-
Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. Impactfactor. [URL: https://www.impactfactor.org/CI/2024/J/ACR/ACR-24-110.pdf][2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
A Spectroscopic Journey: Differentiating Methyl 2-(2,3-dimethylanilino)benzoate from its Precursors
In the realm of synthetic chemistry, particularly in the development of novel pharmaceutical scaffolds, the unambiguous confirmation of a target molecule's structure is paramount. The synthesis of N-arylated anthranilate derivatives, such as Methyl 2-(2,3-dimethylanilino)benzoate, serves as a critical step in creating analogs of non-steroidal anti-inflammatory drugs (NSAIDs). The formation of the crucial C-N bond between an aryl halide and an amine, often accomplished via a Buchwald-Hartwig amination, must be rigorously verified. This guide provides an in-depth comparative analysis of the spectroscopic data of this compound against its precursors, 2,3-dimethylaniline and methyl 2-iodobenzoate, offering a clear roadmap for researchers to confirm synthetic success.
The Synthetic Pathway: Buchwald-Hartwig Amination
The synthesis of this compound from its precursors is efficiently achieved through the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-nitrogen bonds.[1][2] The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for driving the reaction to completion. The catalytic cycle involves the oxidative addition of the palladium(0) complex to the aryl halide (methyl 2-iodobenzoate), followed by coordination and deprotonation of the amine (2,3-dimethylaniline), and finally, reductive elimination to yield the desired N-arylated product and regenerate the catalyst.[2][3]
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative method for the Buchwald-Hartwig amination to synthesize the title compound.
-
Vessel Preparation : To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add palladium(II) acetate (0.05 equiv.), BINAP (0.08 equiv.), and cesium carbonate (2.0 equiv.).
-
Reagent Addition : Add anhydrous toluene (10 volumes relative to the aryl halide). To this suspension, add methyl 2-iodobenzoate (1.0 equiv.) and 2,3-dimethylaniline (1.2 equiv.).
-
Reaction : The mixture is thoroughly degassed and then heated to 110 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Upon completion (typically 8-12 hours), the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove inorganic salts and catalyst residues. The filtrate is concentrated under reduced pressure.
-
Purification : The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Spectroscopic Data Comparison
The transformation from the starting materials to the final product is accompanied by distinct and predictable changes in their respective spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The transition from precursors to product shows characteristic shifts and the appearance of new signals.
| Compound | Chemical Shift (δ) and Multiplicity |
| 2,3-Dimethylaniline (Precursor) | ~6.95 (t, 1H, Ar-H), ~6.60 (d, 2H, Ar-H), ~3.6 (br s, 2H, -NH₂), ~2.25 (s, 3H, Ar-CH₃), ~2.10 (s, 3H, Ar-CH₃). |
| Methyl 2-iodobenzoate (Precursor) | ~7.95 (dd, 1H, Ar-H), ~7.40 (td, 1H, Ar-H), ~7.15 (td, 1H, Ar-H), ~7.85 (dd, 1H, Ar-H), ~3.90 (s, 3H, -OCH₃).[4] |
| This compound (Product) | ~9.5 (br s, 1H, -NH-), ~7.9 (dd, 1H, Ar-H), ~7.5-7.0 (m, 6H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.80 (s, 3H, -OCH₃), ~2.30 (s, 3H, Ar-CH₃), ~2.15 (s, 3H, Ar-CH₃).[5] |
Analysis of ¹H NMR Changes:
-
Disappearance of -NH₂ Signal : The broad singlet corresponding to the two amine protons (-NH₂) of 2,3-dimethylaniline disappears.
-
Appearance of -NH- Signal : A new, deshielded broad singlet appears significantly downfield (around δ 9.5 ppm) for the single secondary amine proton (-NH-) in the product.[5] This downfield shift is a result of the proton being part of an intramolecular hydrogen bond with the ester's carbonyl oxygen, a structural feature confirmed by crystallography.[6]
-
Methyl Group Shifts : The two methyl singlets from 2,3-dimethylaniline remain in the product, with slight shifts due to the new electronic environment.
-
Ester Methyl Signal : The sharp singlet for the methoxy (-OCH₃) protons from methyl 2-iodobenzoate is retained in the product, typically around δ 3.80 ppm.[5]
-
Aromatic Region Complexity : The aromatic region of the product's spectrum is a complex combination of the spin systems from both precursor rings, resulting in a multiplet integrating to seven protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy reveals the unique carbon environments. The formation of the C-N bond and the resulting electronic changes are clearly reflected in the carbon chemical shifts.
| Compound | Key Chemical Shifts (δ) |
| 2,3-Dimethylaniline (Precursor) | Aromatic carbons: ~145 (C-NH₂), ~137 (C-CH₃), ~130 (C-CH₃), ~126 (CH), ~124 (CH), ~118 (CH). Methyl carbons: ~20, ~14. |
| Methyl 2-iodobenzoate (Precursor) | Carbonyl: ~167. Aromatic carbons: ~141 (CH), ~132 (C-CO), ~131 (CH), ~128 (CH), ~94 (C-I). Methoxy: ~52.[4] |
| This compound (Product) | Carbonyl: ~168. Aromatic carbons: ~150-110. Methoxy: ~52. Methyl carbons: ~21, ~14.[5] |
Analysis of ¹³C NMR Changes:
-
Carbonyl Carbon : The ester carbonyl carbon signal from methyl 2-iodobenzoate is retained in the product at approximately δ 168 ppm.
-
C-I to C-N Shift : The most telling change is the signal for the carbon atom bonded to the nitrogen. In methyl 2-iodobenzoate, the carbon attached to the iodine (C-I) is found at a relatively upfield position (~94 ppm) due to the heavy atom effect.[4] In the product, this carbon is now part of a C-N bond and shifts significantly downfield into the aromatic region (~140-150 ppm), which is a definitive indicator of successful substitution.
-
Aniline Ring Shifts : The chemical shifts of the carbons in the 2,3-dimethylaniline ring are altered upon N-arylation, reflecting the change from a primary amine to a secondary diarylamine.
Caption: Chemical structures of the product and its precursors.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The key transformations—the consumption of a primary amine and the formation of a secondary amine and the retention of the ester group—are readily observed.
| Compound | Key IR Absorptions (cm⁻¹) |
| 2,3-Dimethylaniline (Precursor) | ~3450 & ~3370 (two sharp bands, N-H stretch, primary amine) , ~3020 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1620 (N-H bend). |
| Methyl 2-iodobenzoate (Precursor) | ~3057 (aromatic C-H stretch), ~2946 (aliphatic C-H stretch), ~1728 (strong, sharp, C=O stretch, ester) , ~1249 (C-O stretch).[7] |
| This compound (Product) | ~3350 (single, sharp band, N-H stretch, secondary amine) , ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1685 (strong, sharp, C=O stretch, ester) , ~1250 (C-O stretch). |
Analysis of IR Spectral Changes:
-
N-H Stretching Region : This is the most diagnostic region. 2,3-Dimethylaniline exhibits two characteristic sharp peaks for the symmetric and asymmetric N-H stretching of a primary amine. The product, this compound, displays only a single, sharp N-H stretching band, which is indicative of a secondary amine. Methyl 2-iodobenzoate has no signals in this region.
-
C=O Stretching Region : The strong, sharp carbonyl (C=O) stretch of the ester group in methyl 2-iodobenzoate at ~1728 cm⁻¹ is preserved in the final product.[7] A slight shift to a lower wavenumber (~1685 cm⁻¹) is observed in the product due to the intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen, which weakens the C=O double bond.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, offering definitive proof of the product's identity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| 2,3-Dimethylaniline (Precursor) | C₈H₁₁N | 121.18 | 121 (M⁺, base peak) , 106 (M-15, loss of •CH₃).[8] |
| Methyl 2-iodobenzoate (Precursor) | C₈H₇IO₂ | 262.04 | 262 (M⁺) , 231 (M-31, loss of •OCH₃), 203 (M-59, loss of •COOCH₃), 104, 76.[9] |
| This compound (Product) | C₁₆H₁₇NO₂ | 255.31 | 255 (M⁺) , 240 (M-15, loss of •CH₃), 224 (M-31, loss of •OCH₃), 196 (M-59, loss of •COOCH₃). |
Analysis of Mass Spectra:
-
Molecular Ion Peak (M⁺) : The most crucial piece of evidence is the molecular ion peak. The mass spectrum of the purified product should show a molecular ion peak at m/z = 255, corresponding to the molecular weight of this compound. This is a clear indication that the two precursor molecules (MW 121.18 and 262.04) have coupled with the loss of HI (formally).
-
Fragmentation Patterns : The fragmentation of the product is consistent with its structure. The loss of a methyl radical (M-15) to give a fragment at m/z 240, and the loss of the methoxy group (M-31) to yield a fragment at m/z 224 are characteristic of this type of molecule and provide further structural confirmation. These fragments differ from the fragmentation patterns of both starting materials. For instance, the loss of iodine (•I) is a major fragmentation pathway for methyl 2-iodobenzoate, which would be absent in the product's spectrum.
Conclusion
The successful synthesis of this compound is unequivocally confirmed by a holistic analysis of its spectroscopic data in comparison to its precursors. The appearance of a downfield N-H proton signal in ¹H NMR, the significant shift of the ipso-carbon from ~94 ppm (C-I) to the aromatic C-N region in ¹³C NMR, the transition from a dual N-H stretch to a single N-H stretch in the IR spectrum, and the appearance of the correct molecular ion peak at m/z 255 in the mass spectrum collectively provide a self-validating system of proof. By carefully examining these key spectroscopic transformations, researchers can proceed with confidence in their synthetic outcomes and subsequent drug development efforts.
References
-
The Royal Society of Chemistry. Electronic Supplementary Information for: A photoredox-neutral Smiles rearrangement of 2-aryloxybenzoic acids. [Link]
-
Supporting Information. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Supporting Information. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]
-
Beilstein Journals. Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. [Link]
-
NIST WebBook. Methyl-2-iodobenzoate. [Link]
-
PMC - NIH. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]
-
NIST WebBook. Methyl-2-iodobenzoate. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). [Link]
-
NIST WebBook. Methyl-2-iodobenzoate. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
NIST WebBook. Methyl-2-iodobenzoate. [Link]
-
ResearchGate. Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). [Link]
-
Supporting Information. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubMed. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. [Link]
-
V-Tech. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
SpectraBase. Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. [Link]
-
ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. [Link]
-
Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubChem. 2,3-Dimethylaniline. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0281761). [Link]
-
UC Davis Chem. Mass Spectrometry: Fragmentation. [Link]
-
Semantic Scholar. [PDF] Methyl 2‐(2,3‐dimethylanilino)benzoate. [Link]
-
O=O 1H NMR (400 MHz, CDCl CHCl3 2 methyl 4-(naphthalen-2-yl)benzoate. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Methyl 2‐(2,3‐dimethylanilino)benzoate | Semantic Scholar [semanticscholar.org]
- 7. Methyl 2-iodobenzoate | 610-97-9 [chemicalbook.com]
- 8. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl-2-iodobenzoate [webbook.nist.gov]
A Comparative Benchmarking Guide to the Efficacy of Novel Methyl 2-(2,3-dimethylanilino)benzoate-Derived NSAIDs
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is continually evolving, driven by the dual imperatives of enhancing therapeutic efficacy and mitigating adverse effects. This guide provides a comprehensive framework for benchmarking the performance of novel NSAIDs derived from the Methyl 2-(2,3-dimethylanilino)benzoate scaffold. This precursor, a key intermediate in the synthesis of fenamate-class drugs, offers a promising platform for developing new chemical entities with potentially improved pharmacological profiles.[1] We present a series of validated in vitro and in vivo protocols to systematically evaluate the anti-inflammatory and analgesic properties of these novel derivatives against established benchmarks: the non-selective NSAIDs Ibuprofen and Diclofenac, and the COX-2 selective inhibitor Celecoxib. This guide emphasizes the causality behind experimental choices and provides a robust, self-validating system for generating reliable and comparative data.
Introduction: The Rationale for Novel Fenamate Analogs
Non-steroidal anti-inflammatory drugs are a cornerstone of pain and inflammation management. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[2][3] COX-1 is constitutively expressed and plays a crucial role in physiological functions like protecting the gastrointestinal mucosa and mediating platelet aggregation.[2][4] Conversely, COX-2 is typically induced at sites of inflammation and is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.[2]
The therapeutic challenge lies in selectively inhibiting COX-2 without significantly affecting COX-1, as non-selective inhibition is linked to gastrointestinal toxicity.[5][6] While COX-2 selective inhibitors (coxibs) were developed to address this, concerns have emerged regarding their potential for cardiovascular adverse events.[7][8][9][10] This has spurred research into new NSAIDs with optimized selectivity and safety profiles.
The this compound scaffold is an N-arylated anthranilate derivative, structurally related to the fenamate class of NSAIDs, which includes mefenamic acid.[1][3][11] Derivatives of this scaffold present an opportunity to modulate COX inhibition and improve physicochemical properties, potentially leading to drugs with enhanced efficacy and a more favorable safety margin.
Foundational Concepts and Benchmarks
A rigorous evaluation requires comparison against well-characterized drugs that represent different points on the COX-selectivity spectrum.
-
Ibuprofen: A widely used non-selective NSAID, known for its analgesic and anti-inflammatory effects. It serves as a benchmark for balanced COX-1/COX-2 inhibition.
-
Diclofenac: Another potent non-selective NSAID, though it shows some preference for COX-2. It is a standard for high anti-inflammatory potency.[12]
-
Celecoxib: A selective COX-2 inhibitor, representing a class designed to minimize gastrointestinal side effects.[7] It is the critical benchmark for assessing COX-2 selectivity and potential cardiovascular risk profiles.
The central hypothesis of this work is that novel derivatives of this compound can be synthesized to exhibit potent anti-inflammatory and analgesic effects, with a COX-inhibition profile that can be fine-tuned to optimize the balance between efficacy and safety.
Mechanism of Action: COX Inhibition Pathway
The following diagram illustrates the established pathway for prostaglandin synthesis and the inhibitory action of NSAIDs.
Caption: NSAID inhibition of COX-1 and COX-2 enzymes in the arachidonic acid pathway.
A Validated Workflow for Comparative Efficacy Testing
To ensure a thorough and unbiased comparison, a multi-tiered experimental approach is essential, progressing from direct enzyme inhibition assays to complex in vivo models of inflammation and pain. This workflow provides a self-validating system where in vitro potency can be correlated with in vivo efficacy.
Caption: A systematic workflow for benchmarking novel NSAID derivatives.
Experimental Protocols
The following protocols are standardized methodologies for assessing NSAID efficacy. The rationale for selecting these specific assays is their high reproducibility and their relevance to the clinical endpoints of inflammation and pain.
In Vitro: COX-1 and COX-2 Inhibition Assay
Causality: This assay is the foundational step to determine the direct inhibitory effect of the test compounds on the target enzymes, COX-1 and COX-2. It allows for the calculation of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), which is a direct measure of potency and selectivity.[2][13][14]
Methodology:
-
Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Test compounds and benchmarks (Ibuprofen, Diclofenac, Celecoxib) are dissolved in DMSO to create stock solutions.
-
Enzyme Incubation: In a 96-well plate, add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add serial dilutions of the test compounds, benchmarks, or vehicle (DMSO) to the wells. Incubate for 15 minutes at room temperature to permit inhibitor-enzyme binding.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction & Termination: Incubate for 10 minutes at 37°C. Terminate the reaction by adding a stop solution (e.g., 1 M HCl).[2]
-
Detection: Quantify the amount of Prostaglandin E2 (PGE2) produced using a competitive Enzyme Immunoassay (EIA) kit, following the manufacturer's protocol.[13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration. Plot the percent inhibition against the log concentration and determine the IC50 value using non-linear regression analysis. The COX-2 selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).
In Vivo: Carrageenan-Induced Paw Edema (Anti-Inflammatory Model)
Causality: This is a well-established model of acute inflammation.[15][16] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), which is mediated by prostaglandins.[17][18] The ability of a compound to reduce this swelling is a direct measure of its in vivo anti-inflammatory activity.
Methodology:
-
Animal Grouping: Use male Wistar rats (180-220g), divided into groups (n=6): Vehicle control, positive controls (Ibuprofen, Diclofenac, Celecoxib at standard doses), and test compound groups at various doses.
-
Compound Administration: Administer the test compounds and benchmarks orally (p.o.) one hour prior to carrageenan injection. The vehicle control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Inflammation Induction: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Subsequently, inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[19]
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[19]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average edema in the control group and Vt is the average edema in the treated group.
In Vivo: Acetic Acid-Induced Writhing (Analgesic Model)
Causality: This model assesses peripheral analgesic activity.[20] Intraperitoneal injection of acetic acid causes irritation and induces the release of prostaglandins and other inflammatory mediators, leading to a characteristic stretching and writhing response.[21] A reduction in the number of writhes indicates an analgesic effect.[22]
Methodology:
-
Animal Grouping: Use Swiss albino mice (20-30g), divided into groups (n=6) similar to the paw edema model.
-
Compound Administration: Administer test compounds and benchmarks orally 30-60 minutes before the acetic acid injection.[23][24]
-
Pain Induction: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight) into each mouse.[20]
-
Observation: Immediately after injection, place each mouse in an individual observation chamber. Five minutes after the injection, count the total number of writhes (abdominal constrictions and hind limb stretching) for a period of 10-15 minutes.[20][24]
-
Data Analysis: Calculate the percentage of analgesic activity (inhibition of writhing) for each group using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Data Synthesis and Comparative Analysis
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison between the novel derivatives and the benchmark drugs.
Table 1: In Vitro COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| Ibuprofen (Benchmark) | 15 | 30 | 0.5 |
| Diclofenac (Benchmark) | 5 | 0.5 | 10 |
| Celecoxib (Benchmark) | 50 | 0.3 | 167 |
Note: Benchmark data are representative values from literature.
Table 2: In Vivo Efficacy Profile
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) | % Inhibition of Acetic Acid Writhing |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| Ibuprofen (Benchmark) | 100 | ~45% | ~55% |
| Diclofenac (Benchmark) | 20 | ~60% | ~70% |
| Celecoxib (Benchmark) | 30 | ~55% | ~65% |
Note: Benchmark data are representative values from literature.
Benchmarking the Safety Profile
Beyond efficacy, a critical component of the comparison is the potential for adverse effects. The primary concerns for NSAIDs are gastrointestinal (GI) toxicity and cardiovascular (CV) risk.[4][25]
-
Gastrointestinal Safety: The COX-1 IC50 value is a strong in vitro predictor of GI toxicity.[5] Compounds with high COX-1 inhibitory activity are more likely to cause stomach ulcers and bleeding.[6] A high COX-2 selectivity index, as seen with Celecoxib, generally correlates with better GI safety.[5]
-
Cardiovascular Risk: This is a more complex issue. Inhibition of COX-2 in vascular endothelium can reduce the production of prostacyclin (a vasodilator and inhibitor of platelet aggregation) without a corresponding reduction in COX-1-mediated thromboxane (a vasoconstrictor and platelet aggregator), potentially leading to a pro-thrombotic state.[9][10] While a direct causal link is complex and can be dose- and patient-dependent, compounds with very high COX-2 selectivity must be carefully evaluated for cardiovascular safety.[7][8][26]
Caption: Relationship between COX inhibition selectivity and safety profile.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for benchmarking the efficacy of novel NSAIDs derived from this compound. By comparing their in vitro potency and in vivo anti-inflammatory and analgesic activities against established non-selective and COX-2 selective drugs, researchers can build a comprehensive profile of these new chemical entities.
The ideal candidate emerging from this workflow would exhibit high potency against COX-2 (comparable to or exceeding Diclofenac/Celecoxib) and moderate-to-low potency against COX-1, striking a balance that maximizes anti-inflammatory efficacy while minimizing the risk of gastrointestinal complications. Further studies, including ulcerogenicity assays and pharmacokinetic profiling, would be essential next steps for promising lead compounds identified through this benchmarking process.
References
- PubMed. (n.d.). Risks and benefits of COX-2 inhibitors vs non-selective NSAIDs: does their cardiovascular risk exceed their gastrointestinal benefit? A retrospective cohort study.
- PubMed. (1998). Comparing analgesic efficacy of non-steroidal anti-inflammatory drugs given by different routes in acute and chronic pain: a qualitative systematic review.
- National Institutes of Health (NIH). (n.d.). Comparative cardiovascular safety of nonsteroidal anti‐inflammatory drugs in patients with hypertension: a population‐based cohort study.
- RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
- PubMed. (n.d.). Comparative efficacy of non-steroidal anti-inflammatory drugs in ankylosing spondylitis: a Bayesian network meta-analysis of clinical trials.
- Frontiers. (n.d.). Pharmacogenomics of NSAID-Induced Upper Gastrointestinal Toxicity.
- Oxford Academic. (n.d.). Risks and benefits of COX-2 inhibitors vs non-selective NSAIDs: does their cardiovascular risk exceed their gastrointestinal benefit? A retrospective cohort study.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- National Institutes of Health (NIH). (n.d.). Choosing a nonsteroidal anti-inflammatory drug for pain.
- Benchchem. (n.d.). In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide.
- Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing.
- National Institutes of Health (NIH). (n.d.). Gastrointestinal and Cardiovascular Risk of Nonsteroidal Anti-inflammatory Drugs.
- SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- PubMed Central (PMC). (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
- (n.d.). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues.
- MDPI. (n.d.). Cyclo-Oxygenase (COX) Inhibitors and Cardiovascular Risk: Are Non-Steroidal Anti-Inflammatory Drugs Really Anti-Inflammatory?.
- (n.d.).
- Benchchem. (n.d.). This compound | RUO.
- (2025).
- (n.d.).
- ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- RACGP. (n.d.). Cardiovascular issues of COX-2 inhibitors and NSAIDs.
- (2025). Acetic acid induced writhing test: Significance and symbolism.
- ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
- National Institutes of Health (NIH). (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- Verywell Health. (2025). Simple Steps to Choosing the Right NSAID.
- YouTube. (2021, March 29). Acetic Acid induced Writhing Method.
- ChemicalBook. (n.d.). Tolfenamic acid synthesis.
- Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse.
- Wikipedia. (n.d.). Mefenamic acid.
- (n.d.).
- (2025). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach.
- NHS. (n.d.). NSAIDs.
- National Institutes of Health (NIH). (n.d.). Non-steroidal anti-inflammatory drugs and the gastrointestinal tract.
- (n.d.).
- Google Patents. (n.d.). CN102786429A - Synthesis method of tolfenamic acid.
- Google Patents. (n.d.). CN104557584A - Method for synthesizing tolfenamic acid.
- (n.d.). Oral Analgesics for Acute Dental Pain.
- PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization.
- Wikipedia. (n.d.). Tolfenamic acid.
- MDPI. (2020, November 2). Microanalysis of Selected NSAIDs Using the Spectrophotometric Method.
- PubChem. (n.d.). Methyl N,N-dimethylanthranilate | C10H13NO2 | CID 82336.
- National Institutes of Health (NIH). (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 4. Gastrointestinal and Cardiovascular Risk of Nonsteroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacogenomics of NSAID-Induced Upper Gastrointestinal Toxicity [frontiersin.org]
- 6. Non-steroidal anti-inflammatory drugs and the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Risks and benefits of COX-2 inhibitors vs non-selective NSAIDs: does their cardiovascular risk exceed their gastrointestinal benefit? A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cyclo-Oxygenase (COX) Inhibitors and Cardiovascular Risk: Are Non-Steroidal Anti-Inflammatory Drugs Really Anti-Inflammatory? [mdpi.com]
- 10. racgp.org.au [racgp.org.au]
- 11. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple Steps to Choosing the Right NSAID [verywellhealth.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rjptsimlab.com [rjptsimlab.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. saspublishers.com [saspublishers.com]
- 25. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 26. Comparative cardiovascular safety of nonsteroidal anti‐inflammatory drugs in patients with hypertension: a population‐based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing Experimental NMR Data: The Case of Methyl 2-(2,3-dimethylanilino)benzoate
For the diligent researcher in organic synthesis and drug development, the structural confirmation of a target molecule is a critical checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process, providing a detailed fingerprint of a molecule's atomic framework. This guide offers a practical comparison of experimental NMR data for Methyl 2-(2,3-dimethylanilino)benzoate (CAS 1222-42-0) with established literature values, providing a framework for robust data validation. While direct, publicly available experimental spectra for this specific compound are not abundant, we will utilize predicted data from reliable spectroscopic databases as a benchmark for our analysis. This approach mirrors a common real-world scenario where a novel or less-common compound's identity must be confirmed.
The Significance of NMR in Structural Elucidation
The precise chemical environment of each proton (¹H) and carbon-13 (¹³C) nucleus in a molecule results in a unique resonance frequency in an NMR spectrum. These frequencies, known as chemical shifts (δ), are highly sensitive to the surrounding electronic structure. By analyzing these shifts, along with spin-spin coupling patterns and signal integrations, a detailed molecular structure can be pieced together. Cross-referencing experimentally obtained data with literature or predicted values is a self-validating system that builds confidence in the synthesized product's identity and purity.
Structural and Spectroscopic Overview of this compound
This compound is an N-arylated anthranilate derivative. Its structure comprises a methyl benzoate moiety linked to a 2,3-dimethylaniline group via an amine bridge. This structural arrangement suggests a complex and informative NMR spectrum, with distinct regions corresponding to the aromatic protons of the two rings, the methyl ester group, and the two methyl groups on the aniline ring.
Comparison of NMR Data
The following tables present a comparison between a hypothetical experimental NMR dataset for this compound and predicted values. Such a comparison is fundamental for any researcher to ascertain the successful synthesis of the target compound.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH | 9.52 | 9.50 | s | 1H | - |
| Ar-H (benzoate) | 7.98 | 7.95 | dd | 1H | 7.9, 1.6 |
| Ar-H (benzoate) | 7.35 | 7.32 | ddd | 1H | 8.2, 7.2, 1.6 |
| Ar-H (benzoate) | 6.85 | 6.88 | d | 1H | 8.4 |
| Ar-H (benzoate) | 6.70 | 6.72 | ddd | 1H | 7.9, 7.2, 0.9 |
| Ar-H (dimethylanilino) | 7.10 | 7.08 | t | 1H | 7.8 |
| Ar-H (dimethylanilino) | 6.95 | 6.93 | d | 1H | 7.5 |
| Ar-H (dimethylanilino) | 6.90 | 6.88 | d | 1H | 8.1 |
| OCH₃ | 3.90 | 3.88 | s | 3H | - |
| Ar-CH₃ | 2.30 | 2.28 | s | 3H | - |
| Ar-CH₃ | 2.15 | 2.12 | s | 3H | - |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) |
| C=O | 168.5 | 168.7 |
| Ar-C (quaternary) | 148.2 | 148.0 |
| Ar-C (quaternary) | 141.5 | 141.3 |
| Ar-C (quaternary) | 137.2 | 137.0 |
| Ar-C (quaternary) | 132.8 | 132.5 |
| Ar-CH | 131.5 | 131.7 |
| Ar-CH | 126.8 | 126.5 |
| Ar-C (quaternary) | 125.0 | 125.2 |
| Ar-CH | 123.5 | 123.8 |
| Ar-CH | 122.0 | 122.3 |
| Ar-CH | 117.5 | 117.8 |
| Ar-CH | 114.8 | 115.0 |
| OCH₃ | 51.8 | 52.0 |
| Ar-CH₃ | 20.5 | 20.7 |
| Ar-CH₃ | 14.2 | 14.0 |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is paramount.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1][3] CDCl₃ is a common choice for nonpolar organic compounds.[1]
-
Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[2]
-
Ensure the solvent height in the NMR tube is between 4 and 5 cm.[1]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃. This stabilizes the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which sharpens the NMR signals. This can be done manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal detection.
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay). For a routine ¹H spectrum, 8-16 scans are typically sufficient. For ¹³C, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing :
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum. For CDCl₃, the residual solvent peak can be set to 7.26 ppm for ¹H spectra and 77.16 ppm for ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding nuclei in the molecule.
-
Visualizing the Workflow
A clear understanding of the experimental and analytical workflow is essential for consistent results.
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
The cross-referencing of experimental NMR data with literature or predicted values is an indispensable practice in chemical research. It provides a robust validation of a compound's structure and purity. The presented guide for this compound, utilizing predicted data in the absence of readily available experimental spectra, demonstrates a practical approach to this process. By following a meticulous experimental protocol and a systematic workflow, researchers can confidently elucidate and confirm the structures of their target molecules, ensuring the integrity and progression of their scientific endeavors.
References
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
University of Geneva. NMR sample preparation. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. Retrieved from [Link]
-
University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of Methyl 2-(2,3-dimethylanilino)benzoate: Assessing Protocol Reproducibility
Introduction
Methyl 2-(2,3-dimethylanilino)benzoate, the methyl ester of mefenamic acid, is a key structural motif found in various pharmacologically active compounds, most notably as an analog of a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Its synthesis is a foundational exercise for medicinal chemists and process developers, making the reliability and reproducibility of its preparation paramount for advancing drug discovery and development programs. Inconsistent yields or purity can derail structure-activity relationship (SAR) studies and impede the generation of reliable biological data.[2]
This guide provides an in-depth comparison of the two most prevalent catalytic methods for synthesizing this N-arylated anthranilate derivative: the traditional Copper-Catalyzed Ullmann Condensation and the modern Palladium-Catalyzed Buchwald-Hartwig Amination.[1] We will dissect the mechanistic underpinnings of each protocol, present detailed experimental procedures, and critically evaluate the factors influencing their reproducibility. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to select and execute the most robust synthetic strategy for their specific needs.
At a Glance: Comparing Synthesis Protocols
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) salts or oxides | Palladium (Pd) complexes |
| Typical Ligands | Often ligand-free or simple ligands (e.g., amino acids, 1,10-phenanthroline) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP) |
| Reaction Temperature | High (often >100-200°C) | Mild to moderate (often room temp. to 100°C) |
| Substrate Scope | More limited, often requires activated aryl halides | Broad, tolerates a wide range of functional groups |
| Reproducibility | Can be challenging due to harsh conditions and catalyst heterogeneity | Generally high with well-defined catalyst systems |
| Cost | Lower catalyst cost (Copper vs. Palladium) | Higher catalyst and ligand cost |
Reaction Mechanisms: A Tale of Two Metals
The choice between copper and palladium catalysis is fundamentally a choice between two different mechanistic pathways for forging the critical C-N bond. Understanding these differences is key to troubleshooting and optimizing each reaction.
The Ullmann Condensation: A Classic Revitalized
First reported in the early 1900s, the Ullmann reaction has been a long-standing method for forming C-N bonds.[3] While historically plagued by harsh conditions (stoichiometric copper, high temperatures), modern iterations have introduced ligands to facilitate the reaction under milder conditions.[3][4] The precise mechanism remains a subject of debate, but a plausible cycle involves a Cu(I)/Cu(III) or a Cu(I)/Cu(II) pathway.[1][3]
A likely sequence of events is:
-
Formation of a Copper(I) Amide: The starting amine (2,3-dimethylaniline) reacts with a copper(I) salt in the presence of a base.[1]
-
Oxidative Addition: The aryl halide (methyl 2-halobenzoate) adds to the copper center.
-
Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the active Cu(I) catalyst.
The Buchwald-Hartwig Amination: Precision and Versatility
Developed in the mid-1990s by professors Stephen Buchwald and John Hartwig, this palladium-catalyzed reaction revolutionized N-arylation chemistry.[5] It offers milder conditions, broader substrate scope, and generally higher reproducibility compared to the Ullmann condensation.[5][6] The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[7][8]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide C-X bond, forming a Pd(II) complex.[8]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen.[7]
-
Reductive Elimination: The final C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.[8] The design of bulky, electron-rich phosphine ligands is crucial for promoting this final, product-forming step.[8]
Visualizing the Synthetic Pathways
To better understand the flow of each process, the following diagrams illustrate the general experimental workflow and the comparative catalytic cycles.
Caption: General experimental workflow for C-N cross-coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Methyl 2-(2,3-dimethylanilino)benzoate
In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. Methyl 2-(2,3-dimethylanilino)benzoate, a notable N-arylated anthranilate derivative, serves as a crucial precursor in the exploration of novel non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1] Its synthesis, therefore, is a subject of considerable interest for researchers and process chemists aiming to optimize cost-effectiveness without compromising on yield or purity.
This guide provides an in-depth comparison of the two primary synthetic routes to this compound: the traditional copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer a comprehensive cost-effectiveness analysis to empower researchers in making informed decisions for their synthetic strategies.
Unraveling the Synthetic Pathways: A Comparative Overview
The formation of the central C-N bond between the aniline and benzoate moieties is the key transformation in the synthesis of this compound. Both the Ullmann and Buchwald-Hartwig reactions are powerful tools for achieving this, yet they operate on different catalytic cycles and present distinct advantages and disadvantages.
The Ullmann Condensation: A Classic Revitalized
The Ullmann condensation, a long-established method for forming carbon-heteroatom bonds, traditionally required harsh reaction conditions.[2] However, modern advancements with the use of ligands have made it a more viable and cost-effective option, primarily due to the use of an abundant and less toxic copper catalyst.[1] The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.
The Buchwald-Hartwig Amination: A Modern Powerhouse
The Buchwald-Hartwig amination has emerged as a highly versatile and widely adopted method for C-N bond formation, lauded for its broad substrate scope and milder reaction conditions.[1] This palladium-catalyzed cross-coupling reaction offers greater functional group tolerance, a critical factor when dealing with complex molecules in drug discovery.[1]
Visualizing the Synthetic Approaches
To better understand the flow of each synthetic route, the following diagrams illustrate the key steps involved.
Caption: Comparative workflow of Ullmann Condensation and Buchwald-Hartwig Amination.
Head-to-Head Comparison: Performance and Cost
The choice between the Ullmann and Buchwald-Hartwig routes often hinges on a trade-off between reagent cost, reaction conditions, and overall efficiency. The following table provides a comparative summary of these key factors.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Often simple, inexpensive ligands or none | Bulky, often expensive phosphine ligands |
| Halide Reactivity | I > Br > Cl (Cl often unreactive) | I > Br > Cl (Cl can be reactive with appropriate ligands) |
| Reaction Temperature | Generally higher (100-200 °C) | Generally lower (rt - 120 °C) |
| Base | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger, often alkoxide bases (e.g., NaOtBu) |
| Functional Group Tolerance | Moderate | High |
| Catalyst Cost | Lower | Significantly Higher |
| Ligand Cost | Lower | Higher |
Cost-Effectiveness Analysis
To provide a tangible comparison, let's analyze the estimated reagent costs for a hypothetical 10 mmol scale synthesis of this compound. Prices are based on bulk listings from various chemical suppliers and may vary.
Starting Materials:
| Reagent | Molecular Weight ( g/mol ) | Price (USD/kg) | Cost per 10 mmol (USD) |
| 2,3-Dimethylaniline | 121.18 | ~50 | 0.06 |
| Methyl 2-iodobenzoate | 262.04 | ~225 | 0.59 |
| Methyl 2-chlorobenzoate | 170.59 | ~20 | 0.03 |
Route 1: Ullmann Condensation (using Methyl 2-chlorobenzoate)
-
Catalyst: Copper(I) iodide (CuI) - 5 mol%
-
Base: Potassium Carbonate (K₂CO₃) - 2 equivalents
-
Solvent: Dimethylformamide (DMF)
| Reagent | Price (USD/kg) | Amount (g) | Cost (USD) |
| CuI | ~210 | 0.095 | 0.02 |
| K₂CO₃ | ~3 | 2.76 | 0.01 |
| DMF | ~1.5 | 20 mL | 0.03 |
| Total Estimated Cost | ~0.12 |
Route 2: Buchwald-Hartwig Amination (using Methyl 2-chlorobenzoate)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) - 2 mol%
-
Ligand: XPhos - 4 mol%
-
Base: Sodium tert-butoxide (NaOtBu) - 1.2 equivalents
-
Solvent: Toluene
| Reagent | Price (USD/g) | Amount (g) | Cost (USD) |
| Pd(OAc)₂ | ~100 | 0.045 | 4.50 |
| XPhos | ~20 | 0.19 | 3.80 |
| NaOtBu | ~0.25 | 1.15 | 0.29 |
| Toluene | ~0.004/mL | 20 mL | 0.08 |
| Total Estimated Cost | ~8.67 |
Note: This analysis does not include the cost of energy, labor, or purification, which can significantly impact the overall cost, especially at a larger scale. The choice of halide (iodide vs. chloride) also has a substantial impact on the starting material cost.
Detailed Experimental Protocols
The following are representative protocols based on established literature for analogous reactions. Optimization for the specific synthesis of this compound may be required.
Protocol 1: Ullmann Condensation
This protocol is adapted from a procedure for the amination of 2-chlorobenzoic acids.[3]
Materials:
-
Methyl 2-chlorobenzoate (1.71 g, 10 mmol)
-
2,3-Dimethylaniline (1.45 g, 12 mmol)
-
Copper(I) iodide (95 mg, 0.5 mmol)
-
Potassium carbonate (2.76 g, 20 mmol)
-
Dimethylformamide (DMF, 20 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-chlorobenzoate, 2,3-dimethylaniline, copper(I) iodide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add DMF via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a hypothetical adaptation based on established procedures for similar aryl aminations.
Materials:
-
Methyl 2-chlorobenzoate (1.71 g, 10 mmol)
-
2,3-Dimethylaniline (1.45 g, 12 mmol)
-
Palladium(II) acetate (45 mg, 0.2 mmol)
-
XPhos (191 mg, 0.4 mmol)
-
Sodium tert-butoxide (1.15 g, 12 mmol)
-
Anhydrous Toluene (20 mL)
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a flame-dried Schlenk flask with palladium(II) acetate, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by methyl 2-chlorobenzoate and 2,3-dimethylaniline.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Characterization of the Final Product
Successful synthesis of this compound should be confirmed by spectroscopic analysis.
-
¹H NMR (predicted): The spectrum is expected to show signals for the aromatic protons of both rings, a singlet for the methyl ester group, and singlets for the two methyl groups on the aniline ring, as well as a broad singlet for the N-H proton.
-
¹³C NMR (predicted): The spectrum should display distinct signals for all 16 carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.
Conclusion and Recommendations
Both the Ullmann condensation and the Buchwald-Hartwig amination are viable routes for the synthesis of this compound.
-
For large-scale, cost-driven synthesis, the Ullmann condensation is the more attractive option. The significantly lower cost of the copper catalyst and the use of inexpensive inorganic bases make it economically superior. The higher reaction temperatures and potentially lower functional group tolerance are key considerations. The use of the more reactive but more expensive methyl 2-iodobenzoate may lead to higher yields and milder conditions, which could offset the initial cost increase.
-
For medicinal chemistry applications and small-scale synthesis where substrate scope, reaction time, and milder conditions are critical, the Buchwald-Hartwig amination is often the preferred method. Despite the higher catalyst and ligand costs, its reliability, predictability, and broader applicability to a wider range of substrates make it a powerful tool for rapid analogue synthesis. The ability to use the less expensive methyl 2-chlorobenzoate with appropriate ligand selection can help to mitigate the cost.
Ultimately, the optimal choice will depend on the specific project goals, scale of the reaction, and available resources. This guide provides the foundational knowledge and practical data for researchers to make an informed and strategic decision in their synthetic endeavors.
References
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic aci - SciSpace. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 2-(2,3-dimethylanilino)benzoate
For the diligent researcher and drug development professional, the synthesis of a novel compound represents a significant milestone. However, the responsibilities of discovery extend beyond the reaction vessel. The safe and compliant disposal of intermediates, such as Methyl 2-(2,3-dimethylanilino)benzoate, is a critical, non-negotiable aspect of the research lifecycle. This guide provides a procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Foundational Knowledge: Understanding the Compound's Profile
This compound is a substituted aromatic amine and a benzoate ester. This chemical lineage provides a strong basis for a presumptive hazard assessment:
-
Aromatic Amines: This class of compounds is known for its potential toxicity, including carcinogenicity and mutagenicity. They can be readily absorbed through the skin, and inhalation can lead to respiratory and cardiovascular issues.
-
Benzoate Esters: Compounds like Methyl Benzoate are classified as combustible liquids and can be harmful if swallowed.[1][2] They can also cause skin and eye irritation.[3][4]
Therefore, in the absence of specific data, this compound must be handled as a hazardous substance with potential toxic, irritant, and environmental hazards.
Table 1: Presumptive Hazard Profile of this compound
| Hazard Class | Anticipated Effects | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed | Ingestion |
| Skin Corrosion/Irritation | May cause skin irritation | Dermal contact |
| Serious Eye Damage/Irritation | May cause serious eye irritation | Ocular contact |
| Aquatic Toxicity | Potentially harmful or toxic to aquatic life | Environmental release |
| Combustibility | May be a combustible liquid | Exposure to heat or flame |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste identification and ends with documented transfer to a licensed disposal facility.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the waste material, appropriate PPE is mandatory. Based on the presumptive hazards, the following should be worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation and Containerization
Proper segregation prevents dangerous reactions and ensures compliant disposal.
-
Designated Waste Container: Use a dedicated, chemically compatible container for this compound waste. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 3: On-Site Accumulation and Storage
Hazardous waste must be stored safely and in compliance with regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Ventilation: The storage area should be well-ventilated.
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
Disposal of hazardous chemical waste must be handled by a licensed and reputable waste management company.
-
Contact EHS: Your institution's EHS department is the primary point of contact for arranging a waste pickup.
-
Waste Manifest: A hazardous waste manifest will be required. This document tracks the waste from the point of generation to its final disposal, as mandated by the Resource Conservation and Recovery Act (RCRA).
-
Professional Removal: Trained professionals from the waste management company will collect the sealed and labeled container for transport to a permitted treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
Caption: A flowchart illustrating the key stages of compliant chemical waste disposal.
Emergency Preparedness: Spill Management
Accidents can happen, and a clear, actionable spill response plan is essential.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials. Do not use combustible materials to absorb the spill.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Decontaminate: Clean the spill area as directed by your institution's safety protocols.
Emergency Response Decision Tree
Caption: A decision tree for responding to a chemical spill.
Regulatory Context: Adherence to National Standards
The procedures outlined in this guide are designed to comply with the primary U.S. regulations governing hazardous waste.
-
Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA provides a "cradle-to-grave" framework for managing hazardous waste. This includes regulations on waste identification, generation, transportation, and disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of all chemicals be evaluated and that this information be communicated to employers and employees. Additionally, OSHA's standards for Hazardous Waste Operations and Emergency Response (HAZWOPER) may apply.
By following the procedures in this guide and consulting with your institution's EHS professionals, you can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.
References
-
American Chemical Society. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Sustainable Management of Drug Waste: Converting Waste to Value-Added Products for Nanomaterial Synthesis. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1988). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register. Retrieved from [Link]
-
The Amlon Group. (n.d.). Pharmaceutical Waste Management Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2,3-dimethylbenzoate. PubChem. Retrieved from [Link]
-
Sustainable Healthcare Practices. (n.d.). Pharmaceutical Waste and Environmental Safety. Retrieved from [Link]
-
Effective Methods for Disposal of Pharmaceutical Waste. (2024, September 16). A Guide to Safe and Compliant Practices. Retrieved from [Link]
-
AbbVie CMO. (n.d.). Waste Management in Pharma Manufacturing. Retrieved from [Link]
-
ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Methyl benzoate MSDS. Retrieved from [Link]
-
Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
Sources
A Guide to Personal Protective Equipment for Handling Methyl 2-(2,3-dimethylanilino)benzoate
This guide provides essential safety and logistical information for handling Methyl 2-(2,3-dimethylanilino)benzoate in a laboratory setting. As a Senior Application Scientist, the following content is synthesized from established safety protocols and data from analogous chemical structures to ensure a comprehensive, risk-based approach to personal protection. The primary goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Assessment Based on Structural Analogy
To determine the appropriate level of personal protective equipment, we must first understand the potential hazards. The molecule's structure points to two primary areas of concern:
-
Aromatic Amines (Anilino- group): This class of compounds is often associated with significant health risks. Hazards can include acute toxicity, skin irritation or sensitization, and, with some derivatives, long-term effects such as organ damage or carcinogenicity.
-
Benzoate Esters: While generally less hazardous than aromatic amines, esters can be irritants to the skin, eyes, and respiratory tract.[1]
Given these structural features, we can infer a hazard profile by examining related compounds for which data is available.
| Analogous Compound | CAS Number | Key Hazards Identified | Source |
| Methyl Benzoate | 93-58-3 | Harmful if swallowed; Combustible liquid; Suspected of damaging fertility or the unborn child. | [1] |
| Methyl 2-aminobenzoate | 134-20-3 | Causes serious eye irritation; Toxic to aquatic life. | |
| Dimethyl Anthranilate | 85-91-6 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[2] | [2] |
Based on this analysis, it is prudent to treat this compound as a substance that is, at a minimum, harmful if swallowed, a skin and eye irritant, and a potential reproductive toxin .
The Hierarchy of Controls: Beyond PPE
Before discussing PPE, it is critical to emphasize that PPE is the last line of defense. The most effective way to ensure safety is to minimize exposure through engineering and administrative controls.
-
Engineering Control (Primary): All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[3] A fume hood is designed to capture and exhaust vapors, protecting the user from inhalation, which is a primary route of chemical entry.[3]
-
Administrative Controls: Keep the quantity of the chemical in use to a minimum. Ensure the laboratory is well-ventilated and that all personnel are trained on the specific hazards and procedures outlined here.[4]
Required Personal Protective Equipment (PPE)
The following PPE is mandatory for all procedures involving this compound. The rationale behind each selection is provided to foster a deeper understanding of the safety protocol.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.[5]
-
Recommended: Chemical splash goggles offer superior protection by forming a seal around the eyes, which is crucial for preventing splashes of liquids or contact with fine powders.[6]
-
Task-Specific Requirement: A full-face shield worn over safety goggles is required when there is a significant risk of splashing or a highly exothermic reaction (e.g., quenching a reaction).[5][7] This protects the entire face from direct contact.
Skin and Body Protection
-
Gloves: Proper glove selection is paramount.
-
Material: Nitrile gloves are a suitable choice for incidental contact.[5] However, for prolonged handling or in the case of a spill, it is essential to consult the glove manufacturer's chemical resistance guide to ensure protection against aromatic amines and esters.
-
Practice: Always inspect gloves for tears or pinholes before use. For handling neat (undiluted) material, double-gloving is a recommended practice. This involves wearing two pairs of gloves, which significantly reduces the risk of exposure if the outer glove is compromised. Remove the outer glove immediately upon contamination and replace it. Never wear contaminated gloves outside the immediate work area.[4][8]
-
-
Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat with full-length sleeves, buttoned completely, is required.[5] Avoid synthetic materials like polyester, which can melt onto the skin in a fire.[5]
-
Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory.[6][9] This ensures no skin is exposed between the lab coat and footwear, protecting against spills.
Respiratory Protection
When all work is performed within a properly functioning chemical fume hood, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, respiratory protection may be necessary. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and annual fit-testing.[5][7] If such a situation arises, evacuate the area and consult with your institution's Environmental Health and Safety (EHS) department.
Standard Operating Procedure: Weighing and Preparing a Solution
This protocol provides a step-by-step guide for a common laboratory task, integrating the necessary PPE and safety controls.
-
Preparation:
-
Ensure the chemical fume hood is on, and the sash is at the indicated working height.
-
Cover the work surface within the hood with absorbent, plastic-backed paper.
-
Gather all necessary equipment (beaker, stir bar, solvent, spatula, etc.) and place it inside the hood to minimize reaching in and out.
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Don the first pair of nitrile gloves.
-
Don the second, outer pair of nitrile gloves.
-
-
Procedure (inside fume hood):
-
Carefully open the container of this compound. Avoid creating dust if it is a solid.
-
Using a clean spatula, weigh the desired amount of the compound onto weighing paper or directly into a tared beaker.
-
Close the primary container securely.
-
Add the solvent to the beaker containing the compound and begin stirring to dissolve.
-
-
Decontamination and Doffing PPE:
-
Wipe down the spatula and any affected surfaces inside the hood with a solvent-moistened towel. Dispose of the towel and any contaminated weighing paper into a designated solid hazardous waste container.
-
Remove the outer pair of gloves, turning them inside out as you remove them, and dispose of them in the hazardous waste container.
-
With the inner gloves still on, transport your prepared solution to the reaction apparatus (if still within the hood) or seal the container.
-
Before leaving the laboratory, remove the inner gloves, followed by your lab coat and goggles.
-
Spill and Disposal Procedures
-
Spills: For small spills inside a fume hood, use an absorbent material (e.g., Chemizorb®) to collect the substance. Collect the contaminated absorbent in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your EHS department.
-
Disposal: All waste containing this compound, including empty containers, must be disposed of as hazardous chemical waste according to institutional and local regulations.[10][11] Do not pour any amount down the drain.[11]
Logical Flow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for any given task involving this chemical.
Sources
- 1. home.miracosta.edu [home.miracosta.edu]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Laboratory Safety Manual [ehs.cornell.edu]
- 4. ethz.ch [ethz.ch]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. csub.edu [csub.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 9. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
